Dimethoxymethylsilane
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
dimethoxymethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O2Si/c1-4-3(6)5-2/h3H,1-2,6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYQWMDBQFSCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dimethoxymethylsilane (CAS: 16881-77-9): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Properties and Applications of Dimethoxymethylsilane.
This compound, a versatile organosilicon compound, has emerged as a crucial reagent in modern organic synthesis. Its utility as a mild and effective reducing agent, particularly in copper-catalyzed reactions, has made it an invaluable tool for the construction of complex molecules, including key intermediates for pharmaceutical development. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and detailed experimental procedures for its primary applications.
Core Physicochemical and Safety Data
This compound is a colorless, highly flammable liquid. Due care must be taken when handling this reagent. It is sensitive to moisture and can decompose in contact with water, liberating methanol.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including safety goggles, gloves, and flame-retardant clothing, should be worn.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16881-77-9 | [2][4] |
| Molecular Formula | C₃H₁₀O₂Si | [4][5] |
| Molecular Weight | 106.20 g/mol | [1][6] |
| Appearance | Colorless liquid | [2][6] |
| Boiling Point | 61 °C / 141.8 °F | [2] |
| Melting Point | -136 °C / -212.8 °F | [2] |
| Density | 0.861 g/cm³ | [2] |
| Refractive Index | 1.36 | [1] |
| Flash Point | 2 °C / 35.6 °F | [2] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Measures |
| H225: Highly flammable liquid and vapor.[2][3] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3] |
| May cause skin and eye irritation.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Moisture sensitive.[8] | P233: Keep container tightly closed.[2][3] |
| P403 + P235: Store in a well-ventilated place. Keep cool.[2][3] |
Applications in Organic Synthesis
The primary application of this compound in a research and drug development context is as a hydride source in transition metal-catalyzed reactions. It is particularly prominent in copper-hydride (CuH) catalyzed asymmetric hydroamination, a powerful method for the synthesis of chiral amines, which are ubiquitous in pharmaceuticals.
Copper-Catalyzed Asymmetric Hydroamination of Alkenes
This compound is a key reagent in the Buchwald group's methodology for the enantioselective hydroamination of alkenes. This reaction provides access to valuable chiral secondary and tertiary amines with high enantioselectivity. The overall transformation involves the formal addition of an N-H bond across a carbon-carbon double bond.
A general workflow for this type of reaction is depicted below.
References
- 1. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [organic-chemistry.org]
- 3. medium.com [medium.com]
- 4. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [dspace.mit.edu]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. Mechanistic Studies Lead to Dramatically Improved Reaction Conditions for the Cu-Catalyzed Asymmetric Hydroamination of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, DMMS [organic-chemistry.org]
- 8. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
physical and chemical properties of Dimethoxymethylsilane
An In-depth Technical Guide on the Core Physical and Chemical Properties of Dimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 16881-77-9), also known as methyldimethoxysilane, is an organosilicon compound with the molecular formula C3H10O2Si.[1][2] It presents as a colorless, clear liquid and is a pivotal intermediate in organosilicon chemistry.[1] Its versatile nature stems from the presence of both hydrolyzable methoxy (B1213986) groups and a stable methyl group attached to the central silicon atom. This structure allows it to act as a crucial building block in the synthesis of silicone polymers, a coupling agent to enhance material adhesion, and a reagent for surface modification.[1][3] Its role is significant in the development of advanced materials, including coatings, adhesives, and sealants.[1][4]
Physical Properties
This compound is a volatile and flammable liquid.[5] Its physical characteristics are essential for handling, storage, and application in various chemical processes. A summary of its key physical properties is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C3H10O2Si | [1][3] |
| Molecular Weight | 106.20 g/mol | [1] |
| Appearance | Colorless clear liquid | [1][3] |
| Density | 0.861 g/cm³ | [1] |
| Boiling Point | 61 °C / 141.8 °F | [1] |
| Melting Point | -136 °C / -212.8 °F | [1][5] |
| Flash Point | 2 °C / 35.6 °F | [5] |
| Refractive Index | n20/D 1.3600 | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); insoluble in water.[4][6] | [4][6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the Si-OCH3 bonds. It is sensitive to moisture and can react with strong oxidizing agents.[1][5]
Hydrolysis and Condensation
In the presence of water or moisture, this compound undergoes hydrolysis to form methylsilanediol and releases methanol.[7][8] This reaction is the fundamental step for its application as a coupling agent and crosslinker. The hydrolysis can be catalyzed by both acids and bases.[9] The resulting silanol (B1196071) intermediates are reactive and can undergo self-condensation to form siloxane bonds (-Si-O-Si-), leading to the formation of oligomers or polymers.[10]
References
- 1. innospk.com [innospk.com]
- 2. Methyldimethoxysilane | C3H10O2Si | CID 85623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. fishersci.com [fishersci.com]
- 6. innospk.com [innospk.com]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]
- 10. zmsilane.com [zmsilane.com]
Dimethoxymethylsilane molecular weight and formula
This document provides a concise overview of the fundamental physicochemical properties of Dimethoxymethylsilane, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Data
The core molecular attributes of this compound are summarized in the table below. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₃H₁₀O₂Si | [1][2][3][4][5] |
| Molecular Weight | 106.2 g/mol | [1][2][4][5] |
| Alternate Name | Methyldimethoxysilane | [1][3] |
| CAS Number | 16881-77-9 | [1][3][5] |
Logical Relationship of Molecular Components
The following diagram illustrates the elemental composition of this compound, highlighting the constituent atoms that contribute to its overall molecular weight and chemical formula.
References
An In-depth Technical Guide to the Synthesis and Preparation of Dimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxymethylsilane (DMMS) is a valuable organosilicon compound with significant applications as an intermediate in the synthesis of more complex organosilanes. These, in turn, are utilized in a wide array of industrial and research applications, including coatings, adhesives, sealants, and as building blocks in silicone polymer chemistry.[1] This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound, offering detailed experimental protocols, comparative data on reaction parameters, and a discussion of the underlying reaction mechanisms. The information is intended to serve as a practical resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug development.
Introduction
This compound (CAS No. 16881-77-9), with the chemical formula C₃H₁₀O₂Si, is a colorless, clear liquid characterized by its utility as a reactive intermediate.[1] Its structure, featuring two methoxy (B1213986) groups and a silicon-hydrogen bond, allows for a variety of chemical transformations, making it a versatile precursor in organosilicon chemistry. The demand for high-purity this compound necessitates robust and efficient synthetic methodologies. This guide will focus on the two predominant methods for its synthesis: the redistribution (or group exchange) reaction and the reaction of silazanes with methanol (B129727).
Synthetic Methodologies
Two principal synthetic strategies have been developed for the industrial and laboratory-scale production of this compound.
Redistribution Reaction
The redistribution reaction is a common method for the synthesis of organosilanes and involves the exchange of substituents on a silicon atom. In the case of this compound, this is typically achieved through the reaction of methyltrimethoxysilane (B3422404) and methyldichlorosilane (B44661).[2][3] This method is particularly suited for continuous industrial production and offers high purity and efficient utilization of starting materials.[2]
Reaction Scheme:
CH₃Si(OCH₃)₃ + CH₃SiHCl₂ ⇌ CH₃SiH(OCH₃)₂ + CH₃SiCl(OCH₃)₂
Experimental Protocol:
-
Apparatus: A vertically mounted glass column reactor with a specified tower diameter ratio (e.g., 15-30:1) is filled with glass beads (e.g., 4mm particle size) to ensure thorough mixing of the reactants.[2][3] The reactor is equipped with a constant temperature device to maintain the reaction temperature and a condenser at the top, with a controlled temperature between -10°C and 10°C.[2]
-
Reactants:
-
Methyltrimethoxysilane
-
Methyldichlorosilane
-
-
Procedure (Continuous Process):
-
The glass column reactor is heated to the desired reaction temperature, typically in the range of 30-120°C, with an optimal range often cited as 42-62°C for milder conditions and energy efficiency.[2]
-
Methyltrimethoxysilane and methyldichlorosilane are continuously fed into the reactor. The molar ratio of methyltrimethoxysilane to methyldichlorosilane can vary, with ratios between 1:2 and 10:8 being reported.[2][3] The feed rate is typically in the range of 1-50 ml/min.[2]
-
The reactants come into contact within the packed column, where the redistribution reaction occurs.
-
The reaction mixture, containing this compound, the byproduct methyldimethoxychlorosilane, and unreacted starting materials, is continuously withdrawn from the reactor.
-
The product, this compound, is separated from the mixture by continuous distillation.
-
High-boiling-point byproducts, such as methyldimethoxychlorosilane, can be treated with methanol to regenerate methyltrimethoxysilane, which, along with other low-boiling-point substances, can be recycled back into the reactor to improve the overall yield and atom economy.[2] The utilization rate of methyldichlorosilane can reach up to 90% with this recycling strategy.[2]
-
Logical Workflow for Redistribution Synthesis
Caption: Continuous synthesis of this compound via redistribution.
Reaction of Silazanes with Methanol
An alternative high-yield synthesis of this compound involves the reaction of a silazane with methanol. This method avoids the use of chlorinated silanes and the production of corrosive HCl. A key aspect of this process is maintaining the reaction temperature above the boiling point of the product, this compound, but below the boiling point of methanol, which facilitates the rapid removal of the product from the reaction mixture and minimizes side reactions.
Reaction Scheme:
(CH₃)₂Si(NH)Si(CH₃)₂ + 4CH₃OH → 2CH₃SiH(OCH₃)₂ + 2NH₃
Experimental Protocol:
-
Apparatus: A reaction vessel equipped with a heating mantle, a stirrer, a dropping funnel for methanol addition, and a distillation setup to continuously remove the product. An inert gas atmosphere (e.g., nitrogen) is maintained throughout the reaction.
-
Reactants:
-
A suitable silazane (e.g., tetramethyldisilazane)
-
Anhydrous Methanol
-
-
Procedure (Batch Process):
-
The silazane is charged into the reaction vessel and heated to a temperature between the boiling point of this compound (approx. 61°C) and methanol (approx. 65°C). A preferred temperature range is 60-64°C.
-
Anhydrous methanol is added dropwise to the heated and stirred silazane. The use of a carrier gas can aid in the removal of the product.
-
As this compound is formed, its lower boiling point allows it to be continuously distilled from the reaction mixture along with the ammonia (B1221849) byproduct.
-
The product is collected in a cooled receiver. The ammonia can be separated from the liquid product.
-
This process can be adapted to a continuous mode by replenishing the consumed methanol.
-
Experimental Workflow for Silazane-Methanol Reaction
Caption: Synthesis of this compound from silazane and methanol.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound based on the described methods.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Redistribution Reaction | Silazane-Methanol Reaction |
| Reactants | Methyltrimethoxysilane, Methyldichlorosilane | Silazane, Methanol |
| Temperature | 30-120 °C (Optimal: 42-62 °C)[2] | 60-64 °C |
| Pressure | Atmospheric (in a continuous flow reactor) | Atmospheric |
| Catalyst | Typically not specified in patents; may proceed thermally | Not explicitly required |
| Yield | 60-90%[4] | High (near quantitative reported for similar silanes) |
| Purity | High purity achievable with continuous distillation[2] | High purity due to in-situ removal |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 16881-77-9[1] |
| Molecular Formula | C₃H₁₀O₂Si[1] |
| Molecular Weight | 106.20 g/mol |
| Boiling Point | 61 °C[1] |
| Density | 0.861 g/cm³[1] |
| ¹H NMR (CDCl₃, ppm) | δ 4.53 (Si-H), 3.56 (O-CH₃), 0.19 (Si-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 50.5 (O-CH₃), -6.8 (Si-CH₃) |
| IR (cm⁻¹) | ~2150 (Si-H stretch), ~1080 (Si-O-C stretch) |
| Mass Spectrum (m/z) | Key fragments at 91, 75, 61, 45 |
Purification
High-purity this compound is often required for subsequent reactions. The primary impurity in many synthetic routes is unreacted methanol. Due to the potential for azeotrope formation, simple distillation may not be sufficient for complete separation. An effective purification method is extractive distillation using an entrainer such as methyl formate (B1220265) or methoxytrimethylsilane.
Experimental Protocol for Purification by Extractive Distillation:
-
Apparatus: A standard fractional distillation apparatus.
-
Materials:
-
Crude this compound containing methanol
-
Methyl formate (entrainer)
-
-
Procedure:
-
The crude this compound and methyl formate are charged into the distillation flask.
-
The mixture is heated, and the vapor-liquid equilibrium is altered by the presence of methyl formate, preventing the formation of an azeotrope between this compound and methanol.
-
A distillate fraction containing methanol and methyl formate is collected.
-
The bottom fraction contains purified this compound with a substantially reduced methanol content.
-
The methyl formate can be separated from the methanol in the distillate and recycled.
-
Reaction Mechanisms
Redistribution Reaction
The redistribution reaction of organosilanes is believed to proceed through a four-centered transition state involving the silicon centers and the exchanging groups. The reaction is typically catalyzed by Lewis acids, although it can also occur thermally at elevated temperatures. The precise mechanism can be complex and may involve the formation of transient silylium (B1239981) ion-like species, especially in the presence of a catalyst. The equilibrium of the reaction is driven by the relative thermodynamic stabilities of the reactants and products.
Proposed Signaling Pathway for Redistribution
Caption: Simplified mechanism for the redistribution reaction.
Silazane-Methanol Reaction
The reaction between a silazane and an alcohol, such as methanol, is a well-established method for forming Si-O bonds. The reaction proceeds via nucleophilic attack of the methanol oxygen on the silicon atom, with the nitrogen of the silazane acting as a leaving group. The reaction is driven by the formation of the thermodynamically stable Si-O bond and the release of ammonia gas.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the redistribution reaction of methyltrimethoxysilane and methyldichlorosilane, and the reaction of a silazane with methanol. The redistribution reaction is well-suited for continuous industrial-scale production, offering high yields and the potential for reactant recycling. The silazane-based method provides a high-yield, chlorine-free alternative. The choice of synthetic route will depend on factors such as the desired scale of production, available starting materials, and the required purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the synthesis and purification of this important organosilane intermediate.
References
An In-depth Technical Guide to the Reactivity and Stability of Dimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxymethylsilane (DMOMS) is a versatile organosilicon compound with significant applications across various scientific and industrial domains, including materials science and pharmaceutical development. Its reactivity, primarily governed by the hydrolyzable methoxy (B1213986) groups and the silicon-hydride bond, allows for its use as a precursor for silicone polymers, a surface modification agent, and a reducing agent in organic synthesis. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting available quantitative data, detailed experimental protocols, and mechanistic insights to support its effective and safe utilization in research and development.
Core Properties of this compound
This compound is a colorless liquid with a molecular formula of C₃H₁₀O₂Si. A summary of its key physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 106.20 g/mol | [1] |
| Boiling Point | 61 °C | [2] |
| Density | 0.861 g/cm³ at 25 °C | [1] |
| Flash Point | -25.8 °C | [2] |
| Refractive Index | 1.360 at 20 °C | [1] |
| Appearance | Colorless clear liquid | [3] |
Reactivity Profile
The reactivity of this compound is characterized by the presence of two methoxy groups and a silicon-hydride (Si-H) bond, making it susceptible to hydrolysis, condensation, and reactions with both nucleophiles and electrophiles.
Hydrolysis and Condensation
The Si-OCH₃ bonds in this compound are readily hydrolyzed in the presence of water to form silanol (B1196071) intermediates (CH₃Si(OH)₂H). These silanols are highly reactive and readily undergo condensation to form siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers.
Table 2: General Influence of pH on Alkoxysilane Hydrolysis and Condensation
| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Species |
| Acidic (pH < 4) | Fast | Moderate | Linear and cyclic oligomers |
| Neutral (pH ~7) | Slowest | Slow | Monomeric silanols |
| Basic (pH > 8) | Fast | Fast | Highly branched polymers/gels |
Note: This table represents general trends for alkoxysilanes as specific quantitative data for this compound is limited.
Reactivity with Nucleophiles
The silicon atom in this compound is electrophilic and can be attacked by nucleophiles. Strong bases, including amines, can catalyze the disproportionation of this compound.[6] Reactions with alcohols (alkanolysis) can lead to the exchange of the methoxy groups.
Reactivity with Electrophiles
The silicon-hydride bond in this compound allows it to act as a reducing agent in the presence of suitable activators. This reactivity is exploited in various organic transformations.
Stability and Handling
This compound is a stable compound under anhydrous conditions.[6] However, it is sensitive to moisture and will slowly decompose upon contact with moist air or water, liberating methanol.[6] It is a highly flammable liquid and vapor, and its containers may build pressure during extended storage.[6]
Table 3: Stability and Incompatibility Data
| Condition/Material | Effect on this compound | Reference |
| Moisture/Water | Slow decomposition, liberation of methanol | [6] |
| Strong Bases (e.g., amines) | Can cause disproportionation to pyrophoric products | [6] |
| Oxidizing Agents | Incompatible | [6] |
| Lewis Acids (e.g., Platinum, iron salts) | Can generate flammable hydrogen gas in the presence of moisture | [6] |
| Heat, Sparks, Open Flames | Ignition source, highly flammable | [6] |
Storage and Handling Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Handle and store under an inert gas atmosphere.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Use explosion-proof electrical equipment.[6]
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experimental procedures involving this compound. These protocols are based on established methods for similar silanes and can be adapted as necessary.
Protocol for Surface Modification of a Hydroxylated Substrate (e.g., Glass, Silica)
This protocol describes the deposition of a this compound layer onto a surface rich in hydroxyl groups.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
This compound (DMOMS)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (optional, as an acid scavenger)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Substrate Cleaning:
-
Sonnicate the substrate in acetone for 15 minutes.
-
Rinse with deionized water.
-
Sonnicate in ethanol for 15 minutes.
-
Rinse with deionized water and dry with a stream of nitrogen.
-
Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive ) to generate hydroxyl groups.
-
Rinse thoroughly with deionized water and dry completely in an oven at 120 °C for at least 1 hour.
-
-
Silanization:
-
Place the cleaned, dry substrate in a reaction vessel (e.g., a Schlenk flask).
-
Add anhydrous toluene to the vessel under an inert atmosphere.
-
Add this compound to the toluene to achieve a desired concentration (e.g., 1-5% v/v).
-
(Optional) Add triethylamine (1.5 equivalents relative to the silane) to neutralize the HCl byproduct if starting from a chlorosilane, or to catalyze the reaction.
-
Heat the reaction mixture to a desired temperature (e.g., 80-110 °C) and maintain for 2-6 hours under an inert atmosphere.
-
-
Washing and Curing:
-
Cool the reaction mixture to room temperature.
-
Remove the substrate and rinse it with fresh anhydrous toluene to remove unreacted silane (B1218182).
-
Rinse with ethanol.
-
Dry the substrate with a stream of nitrogen.
-
Cure the silane layer by heating in an oven at 110-120 °C for 30-60 minutes.
-
Protocol for the Synthesis of a Polysiloxane Resin
This protocol outlines a general procedure for the synthesis of a polysiloxane resin through the hydrolysis and condensation of this compound.
Materials:
-
This compound (DMOMS)
-
Deionized water
-
Ethanol (as a co-solvent)
-
Acid or base catalyst (e.g., hydrochloric acid or ammonia)
-
Toluene (for azeotropic removal of water/methanol)
Procedure:
-
Hydrolysis:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound and ethanol.
-
Separately, prepare an aqueous solution of the catalyst (e.g., dilute HCl or NH₃).
-
Slowly add the catalyst solution to the silane/ethanol mixture while stirring. The mixture may become cloudy as hydrolysis proceeds.
-
Continue stirring at room temperature for a specified period (e.g., 1-4 hours) to allow for sufficient hydrolysis.
-
-
Condensation:
-
Heat the reaction mixture to reflux to promote condensation.
-
If a higher degree of polymerization is desired, toluene can be added, and a Dean-Stark trap can be used to azeotropically remove water and methanol, driving the condensation equilibrium towards the polymer.
-
Continue heating until the desired viscosity or molecular weight is achieved.
-
-
Work-up:
-
Cool the reaction mixture.
-
The resulting polysiloxane resin can be isolated by removing the solvent under reduced pressure.
-
Further purification may be achieved by precipitation from a suitable solvent system.
-
Analytical Methods for Monitoring Reactivity and Stability
Several analytical techniques can be employed to monitor the reactions and assess the stability of this compound.
Table 4: Analytical Techniques for Characterization
| Technique | Application | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Monitoring hydrolysis and condensation reactions | Quantitative information on the disappearance of methoxy groups and the formation of silanols and siloxane bonds.[8][9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characterizing surface modifications and polymer formation | Identification of functional groups, such as Si-H, Si-O-C, Si-OH, and Si-O-Si.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyzing reaction mixtures and decomposition products | Separation and identification of volatile components, including unreacted silane, methanol, and low molecular weight oligomers.[10] |
| Thermogravimetric Analysis (TGA) | Assessing thermal stability | Determination of the onset of decomposition and the mass loss profile as a function of temperature.[5] |
Conclusion
This compound is a reactive and versatile chemical with significant potential in various research and development applications. A thorough understanding of its reactivity, particularly its hydrolysis and condensation behavior, and its stability under different conditions is crucial for its effective and safe use. While specific quantitative data for this compound remains somewhat limited in the public domain, the information available for analogous alkoxysilanes provides a strong basis for predicting its behavior. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the capabilities of this important organosilicon compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. Kinetic studies and ab initio investigations of the reactions of atomic bromine with methylsilane and dimethylsilane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Structure of Dimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxymethylsilane (DMMS), also known as methyldimethoxysilane, is an organosilicon compound with the chemical formula C₃H₁₀O₂Si.[1][2] It is a colorless, clear liquid that serves as a versatile intermediate in the synthesis of more complex organosilanes.[2][3] Its utility spans various industrial and research applications, including its use in the production of coatings, adhesives, sealants, and as a building block in silicone resin polymerization.[2] In the pharmaceutical and fine chemical sectors, it can be employed as a reagent and a protecting group for certain functional groups.[3] This guide provides a comprehensive overview of the structural, spectroscopic, and reactive properties of this compound, tailored for professionals in research and development.
Physicochemical and Spectroscopic Data
The structural and performance characteristics of this compound are defined by its physical properties and its response to various analytical techniques. The following tables summarize key quantitative data for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀O₂Si | [1] |
| Molecular Weight | 106.20 g/mol | [1] |
| Appearance | Colorless clear liquid | [2] |
| Density | 0.861 g/cm³ | [2] |
| Boiling Point | 61 °C | [2] |
| Melting Point | -136 °C | [2] |
| Flash Point | -9 °C | [4] |
| Refractive Index (n20/D) | 1.3600 | [2][5] |
| CAS Number | 16881-77-9 | [1] |
Table 2: NMR Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H NMR | 4.53 | Multiplet | Si-H | [6] |
| 3.56 | Singlet | O-CH ₃ | [6] | |
| 0.19 | Singlet | Si-CH ₃ | [6] | |
| ¹³C NMR | ~50 | - | C H₃-O | [7][8] |
| ~ -8 | - | C H₃-Si | [7] | |
| ²⁹Si NMR | +1.25 (in parent alcohol + 3 eq. H₂O) | - | Si | [9] |
Note: ¹³C NMR chemical shifts are estimated based on typical values for similar structures and available data for related compounds.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2960-2940 | C-H stretch (methyl) | Strong |
| 2840 | C-H stretch (methoxy) | Medium |
| 2160 | Si-H stretch | Strong |
| 1460 | C-H bend (methyl) | Medium |
| 1190, 1080 | Si-O-C stretch | Strong |
| 830 | Si-C stretch / CH₃ rock | Strong |
Note: IR peak assignments are based on characteristic frequencies for organosilane compounds.[10]
Table 4: Mass Spectrometry Data
| m/z | Proposed Fragment |
| 105 | [M - H]⁺ |
| 91 | [M - CH₃]⁺ |
| 75 | [M - OCH₃]⁺ |
| 61 | [SiH(OCH₃)]⁺ |
Note: Fragmentation patterns are proposed based on common fragmentation pathways for silanes.[11][12][13]
Molecular Structure and Key Signaling Pathways
The geometry of this compound is centered around a tetrahedral silicon atom. The arrangement of the methyl, hydride, and two methoxy (B1213986) groups dictates its reactivity.
A primary reaction pathway for this compound is hydrolysis and subsequent condensation, which is fundamental to its application in forming silicone polymers and surface coatings. This process can be catalyzed by either acid or base.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of methyltrichlorosilane (B1216827) with methanol.
Materials:
-
Methyltrichlorosilane (CH₃SiCl₃)
-
Anhydrous Methanol (CH₃OH)
-
Anhydrous solvent (e.g., hexane (B92381) or toluene)
-
A base to neutralize HCl byproduct (e.g., pyridine (B92270) or a tertiary amine)
Procedure:
-
A solution of methyltrichlorosilane in an anhydrous solvent is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
The flask is cooled in an ice bath.
-
A stoichiometric amount of anhydrous methanol, mixed with the base, is added dropwise to the stirred solution of methyltrichlorosilane. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The precipitated salt (e.g., pyridinium (B92312) hydrochloride) is removed by filtration under an inert atmosphere.
-
The filtrate is then subjected to fractional distillation to isolate the this compound product. The boiling point of this compound is approximately 61 °C.[2]
Characterization by NMR Spectroscopy
¹H NMR Spectroscopy:
-
Prepare a dilute solution of this compound (typically 1-5%) in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Expected signals include a multiplet for the Si-H proton around 4.53 ppm, a singlet for the methoxy protons around 3.56 ppm, and a singlet for the methyl protons on silicon around 0.19 ppm.[6]
²⁹Si NMR Spectroscopy:
-
Prepare a more concentrated solution of this compound in a deuterated solvent.
-
Acquire the ²⁹Si NMR spectrum. A single resonance is expected. The chemical shift can vary depending on the solvent and concentration but has been reported at +1.25 ppm in its parent alcohol with added water.[9]
Conclusion
This technical guide provides a foundational understanding of the structure, properties, and key reactions of this compound. The presented data and protocols are intended to support researchers and professionals in the effective application of this versatile organosilane compound in their respective fields. Careful handling in a moisture-free and inert atmosphere is crucial due to its reactivity and flammability.
References
- 1. Methyldimethoxysilane | C3H10O2Si | CID 85623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. innospk.com [innospk.com]
- 4. Dimethoxy(methyl)silane | 16881-77-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. labproinc.com [labproinc.com]
- 6. Methyldimethoxysilane(16881-77-9) 1H NMR [m.chemicalbook.com]
- 7. Dimethyldimethoxysilane(1112-39-6) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. gelest.com [gelest.com]
- 11. spectrabase.com [spectrabase.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to the Safety and Handling of Dimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Dimethoxymethylsilane (CAS No. 16881-77-9), a versatile organosilicon compound, is a key intermediate in the synthesis of various functional organosilanes. Its utility in producing silicone polymers, resins, and coatings makes it a valuable reagent in the pharmaceutical, electronics, and materials science industries.[1][2][3] However, its chemical reactivity and hazardous properties necessitate a thorough understanding of its safety profile and strict adherence to handling protocols to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides comprehensive safety data, detailed handling procedures, and emergency protocols to support the safe and effective use of this compound in a research and development setting.
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor that can cause serious eye irritation.[4] It may also cause skin and respiratory tract irritation.[4][5] Upon contact with moisture or water, it decomposes to release methanol, which can have chronic effects on the central nervous system.[4][6]
GHS Hazard Statements:
-
H319: Causes serious eye irritation.[4]
Quantitative Safety Data
The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C3H10O2Si | [1][2][4] |
| Molecular Weight | 106.2 g/mol | [2] |
| Appearance | Colorless liquid | [2][3][4][9] |
| Boiling Point | 61 °C / 141.8 °F | [2][9] |
| Melting Point | -136 °C / -212.8 °F | [2][9] |
| Flash Point | -9 °C (15.8 °F) to 2 °C (35.6 °F) | [5][9] |
| Specific Gravity | 0.861 g/cm³ | [2][9] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 4816 mg/kg | [8] |
| LD50 | Rabbit | Dermal | 627.8 mg/kg | [8] |
Experimental Protocols for Toxicity Testing
The toxicological data presented are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key acute toxicity tests.
OECD Guideline 401: Acute Oral Toxicity
This test provides information on health hazards likely to arise from a single oral exposure to a substance.[5]
-
Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.[5] Observations of effects and mortality are made.[5]
-
Animal Species: Commonly used laboratory rodent strains are employed, with at least 5 animals of the same sex per dose level.[5]
-
Procedure:
-
Animals are fasted overnight prior to administration.[5]
-
The test substance is administered in a single dose by gavage.[5] If a single dose is not possible, it can be given in smaller fractions over a period not exceeding 24 hours.[5]
-
Food is withheld for a further 3-4 hours after administration.[5]
-
Animals are observed for mortality, body weight changes, and clinical signs of toxicity for a set period.[5]
-
OECD Guideline 402: Acute Dermal Toxicity
This test assesses the potential short-term hazards of a substance when exposed through the skin.[10]
-
Principle: The test substance is applied to the skin of laboratory animals, and the resulting toxic effects are observed.[10] The test can be conducted as a limit test to determine if the substance has low toxicity or a full test to establish a dose-response relationship.[10]
-
Animal Species: Rodents are typically used.
-
Procedure:
-
The fur is removed from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.[10][11]
-
Animals are observed daily for at least 14 days for signs of toxicity and mortality.[10]
-
Body weights are recorded at least weekly.[10]
-
All animals undergo a gross necropsy at the end of the study.[10]
-
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This method evaluates the potential of a substance to cause localized skin irritation or corrosion.[12]
-
Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin serving as a control.[7][13]
-
Animal Species: The albino rabbit is the preferred laboratory animal.[7][13]
-
Procedure:
-
A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to a test site of approximately 6 cm².[13]
-
The exposure period is 4 hours, after which the residual test substance is removed.[7][13]
-
The skin is examined for signs of erythema (redness) and edema (swelling) for up to 14 days.[13]
-
The severity of the skin reactions is scored and evaluated in conjunction with their reversibility.[13]
-
OECD Guideline 405: Acute Eye Irritation/Corrosion
This test is designed to identify substances that have the potential to cause acute eye irritation or corrosion.[14]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal, with the other eye serving as a control.[6][15]
-
Animal Species: The albino rabbit is the preferred species.[6]
-
Procedure:
-
A single dose of the test substance is instilled into the eye of one animal.[6]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[6]
-
The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[6][14]
-
If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[6][14] The observation period is sufficient to fully evaluate the reversibility of the effects.[6]
-
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][12]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][7][8][9]
-
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure.
-
Eye Protection: Chemical safety goggles are mandatory.[4][5] Contact lenses should not be worn.[4]
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn.[4]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[4][5]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-certified organic vapor (black cartridge) respirator is required.[4][5]
Handling Procedures
-
Avoid all contact with eyes and skin, and do not breathe vapors or mist.[4][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][7][8][9] No smoking is permitted in the handling area.[4][7][8][9]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[4][6][7][9]
-
Handle empty containers with care as they may contain flammable residual vapors.[4][6]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][7][9]
-
Keep away from incompatible materials such as oxidizing agents, strong bases, moisture, and water.[2][4][6][9]
-
Be aware that sealed containers may build pressure over extended storage; vent slowly.[4]
Emergency Procedures
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[4][5]
-
In case of skin contact: Take off immediately all contaminated clothing.[4][7] Wash the affected area with plenty of soap and water.[4][5]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][5] If you feel unwell, seek medical advice.[4]
-
If swallowed: Do NOT induce vomiting.[12] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[4] Get medical advice/attention.[4]
Spill and Leak Procedures
For a minor spill, trained personnel wearing appropriate PPE can perform the cleanup.
-
Eliminate Ignition Sources: Immediately extinguish all flames, turn off spark-producing equipment, and stop any hot work in the area.[5][16][17]
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.[17]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to dike the spill and prevent it from spreading.[5][16][17][18] Do not use combustible materials like paper towels.[17]
-
Absorb the Material: Carefully add the absorbent material to the spill, working from the outside in.[18]
-
Collect and Dispose: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][6][9][16]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your supervisor.
For major spills, evacuate the area immediately and contact emergency response personnel.[18]
Firefighting Measures
-
Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical to extinguish a fire.[4][6]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][6][9] Use a water spray or fog to cool exposed containers.[4][6]
Reactivity and Stability
-
Stability: this compound is stable under normal conditions.[4][9]
-
Reactivity: It decomposes slowly in contact with moist air or water, liberating methanol.[4][6] Strong bases, including amines, can cause disproportionation to pyrophoric products.[4] Contact with platinum, platinum and iron salts, and other Lewis acids in the presence of moisture can generate flammable hydrogen gas.[4]
-
Incompatible Materials: Avoid contact with oxidizing agents, moisture, and water.[4][6]
-
Hazardous Decomposition Products: Hazardous combustion products include carbon oxides and silicon dioxide.[5][12]
Visualized Safety Workflows
The following diagrams illustrate key safety relationships and a typical experimental workflow for handling this compound.
Caption: Relationship between this compound hazards and preventative measures.
Caption: A typical laboratory workflow for handling this compound.
References
- 1. oecd.org [oecd.org]
- 2. eurolab.net [eurolab.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. cloudfront.zoro.com [cloudfront.zoro.com]
- 17. jk-sci.com [jk-sci.com]
- 18. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
Solubility Profile of Dimethoxymethylsilane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dimethoxymethylsilane in various organic solvents. Due to its chemical nature as a reactive, low-viscosity organosilane, this compound sees extensive use as a chemical intermediate, a crosslinking agent, and a surface modification agent in numerous industrial and research applications.[1][2] A thorough understanding of its solubility is critical for optimizing reaction conditions, formulating stable solutions, and ensuring the effective application of this versatile compound.
Core Concepts in Solubility
This compound (CAS No. 16881-77-9) is a colorless, clear liquid with a molecular formula of C3H10O2Si.[1] Its structure, featuring both polar methoxy (B1213986) groups and a less polar methyl group attached to a central silicon atom, dictates its interaction with various solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile. The methoxy groups can engage in dipole-dipole interactions and are susceptible to hydrolysis in the presence of water, while the methyl group contributes to its organophilic character.
While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, technical data from manufacturers and chemical suppliers consistently describe it as being soluble or miscible with a range of common organic solvents. Miscibility, the ability of two liquids to mix in all proportions to form a homogeneous solution, is a strong indicator of high solubility.
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound in selected organic solvents. It is important to note that for many solvent systems, this compound is considered fully miscible.
| Solvent | Chemical Formula | Polarity | Solubility/Miscibility of this compound | Citation |
| Ethanol | C2H5OH | Polar Protic | Soluble/Miscible | [3] |
| Acetone | C3H6O | Polar Aprotic | Soluble/Miscible | [3] |
| Benzene | C6H6 | Nonpolar | Soluble/Miscible | [3] |
| Water | H2O | Polar Protic | Insoluble (undergoes hydrolysis) | [3] |
Note: The interaction with water is primarily hydrolytic rather than simple dissolution. The methoxy groups react with water to form methanol (B129727) and silanol (B1196071) intermediates, which can then condense.[4]
Experimental Protocols for Solubility Determination
For applications requiring precise quantitative solubility data or for solvents not listed above, the following experimental protocols can be employed.
Method 1: Gravimetric Determination of Solubility (for non-miscible systems)
This method is suitable for determining the solubility limit of a solute in a solvent where they are not fully miscible.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Glass vials with airtight caps
-
Micropipettes
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification (optional, for validation)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved silane) should be visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the two phases have clearly separated. Centrifugation at a constant temperature can be used to accelerate this process.
-
Sampling: Carefully extract a known volume of the solvent phase (the supernatant) using a micropipette, ensuring that none of the undissolved silane (B1218182) phase is collected.
-
Solvent Evaporation: Transfer the collected aliquot to a pre-weighed vial and weigh it. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound (61°C).[1][5]
-
Final Weighing: Once the solvent is completely removed, weigh the vial containing the residual this compound.
-
Calculation: The solubility can be calculated in g/100 mL or other units based on the mass of the dissolved silane and the volume of the solvent aliquot.
Method 2: Visual Determination of Miscibility
This is a simpler, qualitative method to determine if two liquids are miscible in all proportions.
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinders or volumetric flasks
-
Glass test tubes or vials
Procedure:
-
Preparation of Mixtures: Prepare a series of mixtures of this compound and the solvent in varying proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume) in clean, dry test tubes.
-
Mixing: Cap and vigorously shake each test tube for at least one minute.
-
Observation: Allow the mixtures to stand and observe for any signs of phase separation, cloudiness, or the formation of an interface. The observation should be done against a well-lit background.
-
Interpretation: If all mixtures remain clear and homogeneous with no phase separation after standing, the two liquids are considered miscible.
Visualizing the Solubility Workflow
The following diagram illustrates a typical workflow for determining and applying solubility data in a research or development setting.
Caption: A logical workflow for the determination and application of solubility data.
Conclusion
This compound exhibits broad solubility in common organic solvents, a property that underpins its utility in a wide array of chemical processes. While often described as miscible, for applications demanding precise concentration control, the experimental protocols outlined in this guide provide a framework for accurate quantitative determination. A systematic approach to evaluating solubility is essential for the successful application of this important organosilane in research and development.
References
Dimethoxymethylsilane: A Versatile Chemical Intermediate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dimethoxymethylsilane (DMMS) has emerged as a highly versatile and valuable chemical intermediate in a wide array of synthetic applications, particularly within the pharmaceutical and materials science sectors. Its unique reactivity, stemming from the presence of both methoxy (B1213986) and hydride functional groups on the silicon atom, allows it to participate in a diverse range of chemical transformations. This guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and workflows.
Core Properties and Reactivity
This compound is a colorless liquid that is readily available from various chemical suppliers.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40] The silicon-hydride (Si-H) bond is a key feature, enabling its use as a reducing agent and in hydrosilylation reactions. The methoxy groups (-OCH3) can be hydrolyzed to form silanols, which are important intermediates in the formation of silicone polymers and for cross-coupling reactions.
Applications in Synthesis
This compound is a key reagent in several important classes of chemical reactions, including:
-
Hydrosilylation: The addition of the Si-H bond across a double or triple bond is a powerful method for the formation of carbon-silicon bonds. This reaction is often catalyzed by transition metals, with copper being a common choice.
-
Reduction Reactions: The hydride on the silicon atom can be transferred to various functional groups, making DMMS a useful reducing agent, for instance, in the reduction of esters to alcohols.
-
Protecting Group Chemistry: The silyl (B83357) group can be used to protect sensitive functional groups, such as alcohols, during multi-step syntheses. The resulting silyl ethers are generally stable to a range of reaction conditions and can be readily cleaved when desired.
-
Cross-Coupling Reactions: As a precursor to silanols, this compound can be used in Hiyama-type cross-coupling reactions to form carbon-carbon bonds.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound.
Table 1: Copper-Catalyzed Hydrosilylation of Internal Aryl Alkynes with this compound [1]
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | 1-phenyl-1-propyne | (E)-1-(dimethoxymethylsilyl)-1-phenyl-1-propene | 85 |
| 2 | 1-(4-fluorophenyl)-1-propyne | (E)-1-(dimethoxymethylsilyl)-1-(4-fluorophenyl)-1-propene | 83 |
| 3 | 1-(4-chlorophenyl)-1-propyne | (E)-1-(dimethoxymethylsilyl)-1-(4-chlorophenyl)-1-propene | 69 |
| 4 | 1-(4-(trifluoromethyl)phenyl)-1-propyne | (E)-1-(dimethoxymethylsilyl)-1-(4-(trifluoromethyl)phenyl)-1-propene | 81 |
| 5 | methyl 4-(prop-1-yn-1-yl)benzoate | methyl 4-((E)-1-(dimethoxymethylsilyl)prop-1-en-1-yl)benzoate | 84 |
| 6 | 1-(4-acetylphenyl)-1-propyne | 1-(4-((E)-1-(dimethoxymethylsilyl)prop-1-en-1-yl)phenyl)ethan-1-one | 97 |
Table 2: Synthesis of Chiral Silanes from Dimethoxyphenylvinylsilane [2]
| Entry | Nucleophile | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Methyllithium | (R/S)-Methyl(phenyl)(vinyl)silane | 65 | High (not quantified) |
| 2 | n-Butyllithium | (R/S)-Butyl(phenyl)(vinyl)silane | 72 | Not determined |
| 3 | tert-Butyllithium | (R/S)-tert-Butyl(phenyl)(vinyl)silane | 18.4 | Not determined |
Experimental Protocols
Copper-Catalyzed Enantioselective Hydroamination of Alkenes
This protocol describes the synthesis of a chiral amine using a copper-catalyzed hydroamination reaction with this compound as the hydrosilylating agent.
Materials:
-
Copper(II) acetate (B1210297) (Cu(OAc)2)
-
(R,R)-Ph-BPE (ligand)
-
Alkene substrate (e.g., allylbenzene)
-
Prochiral silane (B1218182) (e.g., mesityl(methyl)silane)
-
This compound (DMMS)
-
Anhydrous solvent (e.g., THF)
Procedure: [12]
-
To an oven-dried 10 mL Schlenk tube equipped with a stirring bar, add Cu(OAc)2 (4 mol%) and (R,R)-Ph-BPE (8 mol%).
-
Under a nitrogen atmosphere, add the prochiral silane (0.6 mmol, 3.0 equiv) and stir the mixture at 40 °C for 15 minutes.
-
Add the alkene (0.2 mmol, 1.0 equiv) via syringe at ambient temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at 40 °C for 36 hours.
-
Upon completion, concentrate the resulting solution and purify the crude product by column chromatography.
Protection of an Alcohol as a Silyl Ether
This general procedure outlines the protection of an alcohol using a silyl chloride, a method analogous to how dimethoxymethylsilyl ethers would be formed.
Materials:
-
Alcohol
-
Chlorotrialkylsilane (e.g., chlorotrimethylsilane, as a proxy for a dimethoxymethylsilyl halide)[21]
-
Base (e.g., triethylamine (B128534) or imidazole)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or DMF)
-
Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the base to the solution.
-
Slowly add the chlorotrialkylsilane to the stirred mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude silyl ether by column chromatography if necessary.
Visualizations
The following diagrams illustrate key reaction mechanisms and workflows involving this compound.
Caption: Mechanism of Copper-Catalyzed Hydrosilylation.
Caption: Workflow for Alcohol Protection using a Silyl Ether.
Caption: Troubleshooting Logic for DMMS Reactions.
References
- 1. Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Structurally Diverse Allylsilanes via Copper-Catalyzed Regiodivergent Hydrosilylation of 1,3-Dienes [organic-chemistry.org]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. "Synthesis of Chiral Silanes" by Kelly Le [scholarworks.gvsu.edu]
- 9. Methyldimethoxysilane(16881-77-9) 1H NMR spectrum [chemicalbook.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. researchgate.net [researchgate.net]
- 12. Copper-catalyzed intermolecular Regio- and Enantioselective Hydrosilylation of Alkenes with Prochiral Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gelest.com [gelest.com]
- 14. researchgate.net [researchgate.net]
- 15. Hiyama Coupling [organic-chemistry.org]
- 16. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 24. rsc.org [rsc.org]
- 25. youtube.com [youtube.com]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. 自动化化学合成 [sigmaaldrich.com]
- 31. google.com [google.com]
- 32. 2024.sci-hub.ru [2024.sci-hub.ru]
- 33. benchchem.com [benchchem.com]
- 34. Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. | Sigma-Aldrich [sigmaaldrich.com]
- 35. Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functio… [ouci.dntb.gov.ua]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 38. zenodo.org [zenodo.org]
- 39. researchgate.net [researchgate.net]
- 40. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
commercial suppliers of high purity Dimethoxymethylsilane
An In-depth Technical Guide to High-Purity Dimethoxymethylsilane for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of high-purity this compound (CAS No. 16881-77-9), including its commercial suppliers, key properties, and applications relevant to research and drug development.
Commercial Suppliers and Specifications
High-purity this compound is available from a number of commercial suppliers, with purity levels typically ranging from 90% to over 97%. The primary method for purity analysis cited by suppliers is Gas Chromatography (GC). Below is a summary of offerings from various suppliers.
| Supplier | Purity Specification | Other Names |
| --INVALID-LINK-- | ≥ 96% (GC)[1] | Methyldimethoxysilane[1] |
| --INVALID-LINK-- | >97.0% (GC) | Methyldimethoxysilane |
| --INVALID-LINK-- | 90%[2] | Methyldimethoxysilane[2] |
| --INVALID-LINK-- | >85% | Not Specified |
| --INVALID-LINK-- | >97.0% (GC)[3] | Methyldimethoxysilane; Dimethoxymethylhydrosilane[3] |
| --INVALID-LINK-- | Not Specified | Dimethoxy Methyl Silane[4] |
| --INVALID-LINK-- | Not Specified[5] | Not Specified[5] |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₃H₁₀O₂Si[1][2][3] |
| Molecular Weight | 106.2 g/mol [1][2][3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 61 °C[2] |
| Density | 0.861 g/cm³[2] |
| Refractive Index | 1.36 |
| Flash Point | -25.8 °C[2] |
Applications in Research and Drug Development
This compound is a versatile organosilane with several applications in the pharmaceutical and biomedical fields. Its primary function is as a surface modifying agent, a crosslinker, and a precursor in the synthesis of silicone-based materials.[6][7]
-
Surface Modification of Biomedical Implants: Silane coupling agents are used to modify the surfaces of metallic and ceramic implants to improve biocompatibility and promote osseointegration.[8][9][10] The methoxy (B1213986) groups of this compound can hydrolyze to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the implant surface, forming a stable covalent bond. This modified surface can then be further functionalized with biomolecules.[9]
-
Drug Delivery Systems: Silicon-polymer hybrid materials are being explored for drug delivery applications due to their biocompatibility and tunable degradation kinetics.[11] this compound can be used as a crosslinking agent in the synthesis of silicone polymers, creating a matrix for the controlled release of therapeutic agents.[7][12] The properties of the silicone matrix can be tailored by controlling the degree of crosslinking.
-
Synthesis of Pharmaceutical Intermediates: It is also used as a reagent in organic synthesis for the production of novel drugs and pharmaceutical intermediates.[4][6]
Experimental Protocols and Methodologies
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for determining the purity of volatile silanes like this compound.
Objective: To separate and identify this compound and any impurities to determine the purity of the sample.
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as heptane (B126788) or dichloromethane.[13][14] The concentration is typically in the range of 1-10 µg/mL.[14]
-
GC Separation:
-
Column: A capillary column, often with a non-polar stationary phase like DB-5, is used for separation.[13]
-
Injector: The sample is injected into a heated injector, and the temperature is set to ensure complete vaporization without degradation.
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40-80°C) and ramp up to a higher temperature.[13]
-
Carrier Gas: Helium is commonly used as the carrier gas.[13]
-
-
MS Detection:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated by their mass-to-charge ratio.
-
The fragmentation pattern serves as a "fingerprint" for identifying the compound.
-
-
Data Analysis: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. The identity of the main peak is confirmed by its mass spectrum.
Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
Objective: To verify the presence and connectivity of protons in the molecule, confirming its identity.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.
-
Data Acquisition: The sample is placed in a nuclear magnetic resonance spectrometer, and the ¹H NMR spectrum is acquired.
-
Spectral Interpretation: The spectrum of this compound is expected to show distinct signals corresponding to the methyl protons and the methoxy protons.[15][16] The chemical shifts, integration values, and splitting patterns of these signals are compared to known reference spectra to confirm the structure.[15][16]
Logical Workflow: Surface Modification of a Biomedical Implant
The following diagram illustrates a logical workflow for the surface modification of a titanium-based biomedical implant using this compound to improve biocompatibility.
Caption: Workflow for surface modification of a biomedical implant.
Conclusion
High-purity this compound is a critical reagent for researchers and professionals in drug development and biomedical materials science. Its ability to act as a surface modifier and a component in silicone polymers allows for the creation of advanced materials with tailored properties for improved therapeutic outcomes. When sourcing this chemical, it is essential to consider the purity specifications provided by the supplier and to verify its identity and quality using appropriate analytical techniques such as GC-MS and NMR.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Dimethoxy(methyl)silane - 90% | 16881-77-9 | FD75597 [biosynth.com]
- 3. Naarini [admin.naarini.com]
- 4. Dimethoxy Methyl Silane | 16881-77-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Dimethoxy(methyl)silane, 25 ML | Labscoop [labscoop.com]
- 6. innospk.com [innospk.com]
- 7. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents [cfmats.com]
- 8. mdpi.com [mdpi.com]
- 9. osis.org.pl [osis.org.pl]
- 10. omicsonline.org [omicsonline.org]
- 11. Silicon-polymer hybrid materials for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mddionline.com [mddionline.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. uoguelph.ca [uoguelph.ca]
- 15. Dimethyldimethoxysilane(1112-39-6) 1H NMR spectrum [chemicalbook.com]
- 16. Methyldimethoxysilane(16881-77-9) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Surface Modification of Substrates with Dimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in a multitude of scientific and industrial applications, particularly within the realms of materials science, biotechnology, and drug development. The ability to tailor the surface properties of a substrate allows for the control of its interaction with the surrounding environment. Dimethoxymethylsilane is a versatile organosilicon compound used for imparting hydrophobicity to surfaces. Its methoxy (B1213986) groups react with surface hydroxyl groups present on many inorganic materials, such as glass and silica (B1680970), to form stable siloxane bonds. The methyl group attached to the silicon atom then creates a low-energy, non-polar surface, effectively repelling water.
This document provides detailed protocols for the surface modification of common laboratory substrates, such as glass slides and silica nanoparticles, using this compound. It also includes information on the characterization of these modified surfaces and discusses their applications in drug development, where controlling protein adsorption and cellular interactions is paramount.
Principle of Silanization
The surface modification process with this compound involves the covalent bonding of the silane (B1218182) to hydroxyl (-OH) groups present on the substrate surface. The reaction proceeds in two steps:
-
Hydrolysis: The methoxy groups (-OCH3) of this compound hydrolyze in the presence of trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds and releasing methanol (B129727) as a byproduct.
This process results in a durable, hydrophobic monolayer on the substrate surface.
Applications in Drug Development
The creation of hydrophobic surfaces using this compound has several important applications in drug development:
-
Biomaterial Biocompatibility: The surface properties of implantable devices and materials play a crucial role in their biocompatibility. Modifying surfaces to be hydrophobic can influence protein adsorption and subsequent cellular responses, potentially reducing adverse reactions. Hydrophobic surfaces have been shown to have a higher affinity for certain adhesion proteins.[1]
-
Controlled Protein Adsorption: The initial event upon implantation of a biomaterial is the adsorption of proteins, which mediates subsequent cellular interactions.[1] Hydrophobic surfaces can be used to modulate the type and conformation of adsorbed proteins, thereby influencing cell adhesion, proliferation, and differentiation.
-
Drug Delivery Systems: The surface functionalization of nanoparticles, such as silica nanoparticles, is a key aspect of designing effective drug delivery vehicles. Creating a hydrophobic surface can be a step in a multi-step functionalization process to encapsulate hydrophobic drugs or to control the interaction of the nanoparticle with biological membranes.
-
Cell Culture and Tissue Engineering: The hydrophobicity of a substrate can significantly impact cell attachment and growth. Superhydrophobic surfaces, for instance, have been shown to reduce cell binding.[2] By controlling the surface chemistry with this compound, researchers can create environments that either promote or inhibit cell adhesion as required for specific applications in tissue engineering and 3D cell culture.[3]
Experimental Protocols
Protocol 1: Surface Modification of Glass Slides
This protocol describes the procedure for creating a hydrophobic surface on glass microscope slides.
Materials:
-
Glass microscope slides
-
This compound
-
Anhydrous toluene (B28343) or ethanol[4][5]
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized (DI) water
-
Nitrogen gas
-
Beakers and slide holder
-
Oven
Procedure:
-
Cleaning the Substrate:
-
Immerse the glass slides in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Leave the slides in the solution for 30-60 minutes to remove organic residues and hydroxylate the surface.
-
Carefully remove the slides and rinse them extensively with DI water.[5][6]
-
Dry the slides under a stream of nitrogen gas and then in an oven at 110°C for 30 minutes.[4]
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol (B145695) in a sealed container under a dry atmosphere (e.g., in a glove box or under a nitrogen blanket) to minimize moisture.[4][6]
-
Immerse the cleaned and dried glass slides in the silane solution for 1-2 hours at room temperature with gentle agitation.[4]
-
For a vapor-phase deposition, place the cleaned slides in a desiccator along with a small vial containing this compound and heat at a controlled temperature (e.g., 60-80°C) for several hours.[7]
-
-
Post-Silanization Treatment:
-
Remove the slides from the silane solution and rinse them with fresh anhydrous toluene or ethanol to remove excess, unreacted silane.
-
Perform a final rinse with methanol.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the silane layer by baking the slides in an oven at 110°C for 10-30 minutes.[4]
-
Protocol 2: Surface Modification of Silica Nanoparticles
This protocol outlines the steps to functionalize silica nanoparticles with this compound to create a hydrophobic powder.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous ethanol or toluene
-
Centrifuge and centrifuge tubes
-
Ultrasonicator
-
Vacuum oven
Procedure:
-
Preparation of Silica Nanoparticles:
-
Ensure the silica nanoparticles are well-dispersed in a suitable solvent like ethanol. If they are in powder form, disperse them in anhydrous ethanol using an ultrasonicator.
-
-
Silanization Reaction:
-
In a round-bottom flask, add the silica nanoparticle suspension.
-
Add a calculated amount of this compound to the suspension. The optimal ratio of silane to silica will depend on the surface area of the nanoparticles and should be determined empirically.
-
Stir the reaction mixture at room temperature for 12-24 hours under a dry nitrogen atmosphere.[8]
-
-
Purification:
-
After the reaction, collect the modified silica nanoparticles by centrifugation.
-
Remove the supernatant containing unreacted silane and byproducts.
-
Resuspend the nanoparticle pellet in fresh anhydrous ethanol and centrifuge again. Repeat this washing step 2-3 times to ensure complete removal of residual reagents.[8]
-
-
Drying:
-
After the final wash, dry the purified hydrophobic silica nanoparticles in a vacuum oven at 60-80°C overnight.
-
Characterization of Modified Surfaces
Several techniques can be employed to confirm the successful modification of the substrate surface and to quantify the changes in its properties.
-
Contact Angle Goniometry: This is a primary method to assess the hydrophobicity of the surface. A droplet of water is placed on the surface, and the angle it makes with the surface is measured. A higher contact angle indicates greater hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon and carbon from the silane coating.[9][10]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the silane layer and assessment of its homogeneity.
-
Thermogravimetric Analysis (TGA): For nanoparticle modifications, TGA can be used to quantify the amount of organic material (the methyl groups from the silane) grafted onto the inorganic nanoparticle surface by measuring the weight loss upon heating.[11]
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of silanized surfaces. Note that specific values will vary depending on the substrate, silanization conditions, and the specific silane used.
| Characterization Technique | Parameter | Unmodified Surface (e.g., Glass) | This compound Modified Surface | Reference |
| Contact Angle Goniometry | Water Contact Angle | < 20° | > 90° | [12] |
| XPS | Atomic Concentration (Carbon) | Low | Significantly Increased | [9][10] |
| TGA (for nanoparticles) | Grafting Density | N/A | Varies (e.g., molecules/nm²) | [11] |
Visualizations
Experimental Workflow for Surface Modification
Caption: Workflow for the surface modification of a substrate with this compound.
Logical Relationship: Surface Modification and Biological Response
Caption: Impact of surface modification on biological outcomes in drug development.
References
- 1. Protein adsorption on chemically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "USE OF MICROSCALE HYDROPHOBIC SURFACE FEATURES FOR INTEGRATION OF 3D C" by Soroosh Torabi [uknowledge.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Glass Substrates with Bi-Functional Silanes for Designing Micropatterned Cell-Secreted Cytokine Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]
- 11. Surface Modification of Fumed Silica Nanoparticles with a Methacryloxypropyltrimethoxy Silane Coupling Agent and the Effect of Nanoparticles Surface Treatment on the In-situ Polymerization of Styrene - Butyl Acrylate [jcst.icrc.ac.ir]
- 12. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Hydrophobic Surfaces with Dimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing dimethoxymethylsilane to create hydrophobic surfaces on various substrates. This information is intended to guide researchers in materials science, surface chemistry, and drug development in achieving desired water-repellent properties for applications such as self-cleaning surfaces, moisture barriers, and modification of drug delivery systems.
Introduction
This compound (DMDMS) is an organosilane compound used to impart hydrophobic properties to a variety of materials. Its molecular structure allows it to react with hydroxyl groups present on the surface of many substrates, such as glass, ceramics, and metal oxides. This reaction forms a stable, low-energy surface layer that repels water. The methoxy (B1213986) groups of the silane (B1218182) hydrolyze in the presence of water to form reactive silanol (B1196071) groups, which then condense with the surface hydroxyls, creating a covalent bond. The methyl group attached to the silicon atom orients away from the surface, creating a non-polar, water-repellent interface.[1][2][3]
Key Performance Metrics: Quantitative Data Summary
The primary metric for quantifying the hydrophobicity of a surface is the static water contact angle. A surface is generally considered hydrophobic if the water contact angle is greater than 90°. While specific data for this compound is not extensively published, the following table summarizes typical contact angles achieved on glass substrates using similar silane precursors, providing a reasonable expectation of performance.
| Precursor System | Deposition Method | Substrate | Post-Treatment | Average Water Contact Angle (°) | Reference |
| Methyltrimethoxysilane (MTMS) | Dip-Coating | Glass | Curing at 40°C | ~73.2° | [4] |
| Phenylvinyldimethoxysilane | Solution Immersion | Glass | Curing | > 90° (Expected) | [5] |
| Dimethyldimethoxysilane | Vapor Deposition | Silica Aerogel | - | Hydrophobic | [6] |
| This compound (Expected) | Solution or Vapor Phase | Glass/Silicon | Curing | > 90° | N/A |
Note: The expected water contact angle for this compound is an estimate based on the performance of structurally similar organosilanes. Actual results may vary depending on the substrate, surface preparation, and process parameters.
The stability of the hydrophobic coating is another critical parameter. Organosilane-based coatings can exhibit good stability; however, prolonged exposure to harsh conditions like continuous water immersion can lead to a gradual decrease in hydrophobicity due to the hydrolysis of the siloxane bonds.[7]
Experimental Protocols
Safety Precautions
This compound is a flammable liquid and vapor.[8][9] It can cause skin and eye irritation.[8][10] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[6][8][10] Ensure all ignition sources are removed from the work area.[9][10]
Materials and Equipment
-
This compound (purity ≥ 97%)
-
Anhydrous solvent (e.g., toluene (B28343), isopropanol (B130326), or ethanol)
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water
-
Nitrogen or argon gas for drying
-
Beakers, petri dishes, and graduated cylinders
-
Ultrasonic bath
-
Oven or hot plate
-
Contact angle goniometer
-
Test liquids for surface energy analysis (e.g., DI water, diiodomethane)
Substrate Preparation (Hydroxylation)
Proper substrate cleaning and preparation are critical for achieving a uniform and durable hydrophobic coating. The goal is to create a high density of hydroxyl (-OH) groups on the surface, which serve as reactive sites for the silane.
-
Initial Cleaning: Sonicate the substrates in a bath of acetone (B3395972) for 15 minutes, followed by isopropanol for 15 minutes to remove organic contaminants.
-
Drying: Dry the substrates under a stream of nitrogen or argon gas.
-
Hydroxylation (Piranha Etch - for glass and silicon):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate PPE. Never store Piranha solution in a sealed container.
-
Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Dry the substrates again under a stream of nitrogen or argon gas. The surface should now be highly hydrophilic.
-
Protocol 1: Solution-Phase Deposition
This method is suitable for treating multiple substrates simultaneously and offers good control over the reaction conditions.
-
Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or isopropanol). Prepare this solution immediately before use as the silane can react with trace amounts of moisture in the solvent.
-
Substrate Immersion: Immerse the pre-cleaned and hydroxylated substrates in the silane solution for 1-2 hours at room temperature. Ensure the substrates are fully submerged.
-
Rinsing: After the immersion period, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane.
-
Curing: Cure the coated substrates in an oven at 100-120 °C for 30-60 minutes. This step promotes the covalent bonding of the silane to the surface and removes residual solvent.
-
Final Cleaning: Allow the substrates to cool to room temperature. A final rinse with the solvent and drying with nitrogen can be performed to ensure a clean surface.
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition can produce very thin and uniform coatings and is often used for sensitive substrates.
-
Setup: Place the pre-cleaned and hydroxylated substrates in a vacuum desiccator or a sealed reaction chamber. Place a small, open vial containing 1-2 mL of this compound in the chamber, ensuring it does not touch the substrates.
-
Deposition: Evacuate the chamber to a moderate vacuum (e.g., 1-10 Torr) and then seal it. The this compound will vaporize and react with the substrate surfaces. The deposition can be carried out at room temperature for 2-12 hours or accelerated by heating the chamber to 60-80 °C for 1-2 hours.
-
Curing and Purging: After the deposition period, vent the chamber with an inert gas (e.g., nitrogen) to purge any remaining silane vapor. The coated substrates can be subsequently cured in an oven at 100-120 °C for 30 minutes to enhance the stability of the coating.
Surface Characterization
3.6.1. Water Contact Angle Measurement
The hydrophobicity of the treated surface is quantified by measuring the static water contact angle using a goniometer.
-
Place the coated substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet and use the software to measure the angle between the liquid-solid interface and the liquid-vapor interface.
-
Perform measurements at multiple locations on each substrate to ensure uniformity.
3.6.2. Surface Energy Calculation (Owens-Wendt-Rabel-Kaelble - OWRK Method)
The surface free energy of the modified substrate can be calculated to further characterize the surface properties.[11][12][13] This requires measuring the contact angles of at least two different liquids with known surface tension components (polar and dispersive).
-
Measure the static contact angles of at least two probe liquids (e.g., water and diiodomethane) on the coated surface.
-
Use the OWRK equation to calculate the dispersive and polar components of the solid's surface free energy. The sum of these components gives the total surface free energy.
Visualizations
Reaction Mechanism
The following diagram illustrates the two-step reaction mechanism of this compound with a hydroxylated surface.
Caption: Reaction of this compound with a surface.
Experimental Workflow
The following diagram outlines the general workflow for creating and characterizing a hydrophobic surface using this compound.
Caption: Workflow for hydrophobic surface creation.
Applications in Drug Development
The ability to precisely control surface wettability is crucial in various aspects of drug development.
-
Drug Delivery Systems: Modifying the surface of drug carriers (e.g., nanoparticles, microparticles) with this compound can control their interaction with biological fluids, potentially influencing drug release kinetics and bioavailability.
-
Biomedical Devices: Hydrophobic coatings can reduce the fouling of biomedical devices and implants by preventing protein adsorption and cell adhesion.
-
Pharmaceutical Manufacturing: Treating the surfaces of processing equipment can reduce product adhesion, leading to improved manufacturing efficiency and reduced product loss.
References
- 1. chemimpex.com [chemimpex.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. gelest.com [gelest.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
- 11. How to determine the surface energy of solids [dataphysics-instruments.com]
- 12. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 13. biolinscientific.com [biolinscientific.com]
Applications of Dimethoxymethylsilane in Silicone Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dimethoxymethylsilane (DMDMS) is a versatile organosilicon compound that serves as a crucial building block and crosslinking agent in the synthesis of a wide array of silicone polymers. Its reactive methoxy (B1213986) groups readily undergo hydrolysis and condensation reactions, forming stable siloxane bonds (Si-O-Si), the backbone of silicone polymers. This reactivity allows for controlled polymerization and the tailoring of polymer properties to suit various applications, from industrial coatings and sealants to specialized materials in the medical and electronics industries.
Role in Silicone Resin Synthesis
This compound is utilized in the synthesis of silicone resins, which are highly crosslinked, three-dimensional network polymers. These resins are valued for their exceptional thermal stability, dielectric properties, and resistance to weathering.
Application Note: Synthesis of Methoxy-Terminated Methylphenyl Polysiloxane Resin
This application note describes the synthesis of a methoxy-terminated methylphenyl polysiloxane resin, a key component in high-performance coatings and adhesives. The incorporation of phenyl groups enhances the thermal stability and refractive index of the resin.
Experimental Protocol:
-
Monomer Mixture Preparation: In a four-neck flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, combine diphenyl dimethoxysilane, dimethyldimethoxysilane, and methyl trimethoxysilane (B1233946) in the desired molar ratio.[1]
-
Hydrolysis: Slowly add deionized water to the silane (B1218182) mixture while stirring vigorously at room temperature. An acidic catalyst, such as an acidic cation exchange resin, is introduced to facilitate the hydrolysis of the methoxy groups to silanol (B1196071) (Si-OH) groups.[1]
-
Condensation and Reflux: After the addition of water, gradually heat the mixture to 70-80°C and maintain reflux for 2-6 hours. During this stage, the silanol groups undergo condensation to form a siloxane polymer network.[1]
-
Catalyst Removal and Solvent Evaporation: After reflux, filter the reaction mixture to remove the acidic catalyst. The solvent is then removed by heating to approximately 110°C under vacuum.[1]
-
Final Product: The resulting product is a methoxy-terminated methylphenyl polysiloxane resin. The viscosity and phenyl content of the resin can be controlled by adjusting the initial monomer ratios.[1]
Caption: RTV-1 silicone sealant curing process.
Role in Silicone Elastomer Synthesis
This compound can be used in the formulation of silicone elastomers, which are crosslinked silicone rubbers with excellent flexibility, resilience, and temperature resistance. The degree of crosslinking, influenced by the concentration of the crosslinking agent, determines the mechanical properties of the final elastomer.
Application Note: Preparation of a Silicone Elastomer via Condensation Curing
This protocol describes a general method for preparing a silicone elastomer using a condensation cure mechanism, where this compound can act as a crosslinker.
Experimental Protocol:
-
Component Mixing: In a suitable container, thoroughly mix a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) base with a hydride-functional crosslinker. For condensation cure systems, a silanol-terminated PDMS is used with an alkoxy-silane crosslinker like this compound.
-
Filler Incorporation: Add reinforcing fillers such as fumed silica (B1680970) to enhance the mechanical properties of the elastomer. The filler should be dispersed uniformly into the polymer matrix.
-
Catalyst Addition: Introduce a platinum-based catalyst for addition cure systems or a tin-based catalyst for condensation cure systems to initiate the crosslinking reaction.
-
Curing: The mixture is then cured, either at room temperature over a period of hours or at an elevated temperature to accelerate the process. The curing time and temperature will depend on the specific formulation and catalyst used.
Quantitative Data: Effect of Filler Loading on Mechanical Properties of Silicone Elastomers
| Filler Loading (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1 | ~1.5 | ~250 |
| 5 | ~2.0 | ~300 |
| 10 | ~2.5 | ~350 |
| 20 | ~3.0 | ~400 |
Note: This table presents generalized data showing the trend of increasing mechanical strength with higher filler content. The specific values can vary significantly based on the type of filler, polymer, and crosslinking system used.[2]
Silicone Elastomer Crosslinking Pathway
Caption: Formation of a silicone elastomer network.
Role in Silicone-Based Coatings
This compound is employed in the synthesis of silicone-based coatings to impart desirable properties such as hydrophobicity, weather resistance, and thermal stability. These coatings find applications in protecting various surfaces, from building materials to electronic components.
Application Note: Preparation of a Hydrophobic Sol-Gel Coating
This protocol details the preparation of a hydrophobic coating using a sol-gel process involving a mixture of silane precursors, including those with methyl and methoxy functionalities similar to this compound.
Experimental Protocol:
-
Sol Preparation: Prepare a sol by mixing tetraethoxysilane (TEOS), methyltrimethoxysilane (B3422404) (MTMS), and diethoxydimethylsilane (B1329274) (DEDMS) as precursors. The hydrolysis and pre-condensation are typically carried out in the presence of an acid catalyst (e.g., acetic acid) and a solvent system (e.g., isopropanol (B130326) and 2-butoxyethanol). [3]2. Aging: The prepared sol is aged for a period (e.g., 24 hours) to allow for further hydrolysis and condensation, leading to the formation of a stable sol. [3]3. Coating Application: The sol is then applied to a substrate using techniques such as dip-coating, spin-coating, or spray-coating.
-
Curing: The coated substrate is cured at an elevated temperature to complete the condensation process and form a dense, crosslinked siloxane network on the surface.
Hydrophobic Coating Formation via Sol-Gel Process
Caption: Sol-gel process for hydrophobic coatings.
References
The Dimethoxymethylsilyl Ether: An Uncommon Protecting Group in Organic Synthesis
While general principles of silyl (B83357) ether chemistry can be applied, the lack of specific data for the dimethoxymethylsilyl (DMOMS) group prevents the creation of detailed and reliable protocols as requested. Silyl ethers are a cornerstone of protecting group strategy in the synthesis of complex molecules, prized for their ease of installation, tunable stability, and mild removal conditions.[1][2] The stability and reactivity of silyl ethers are highly dependent on the substituents on the silicon atom.[3]
General Principles of Silyl Ether Protecting Groups
The protection of an alcohol as a silyl ether typically involves the reaction of the alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base.[1] The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom.[4]
Deprotection of silyl ethers is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond.[1][5] Acidic conditions can also be employed for the cleavage of some silyl ethers.[6] The relative stability of different silyl ethers to acidic and basic conditions allows for their selective removal in the presence of other protecting groups, a strategy known as orthogonal protection.[2]
Potential Characteristics of the Dimethoxymethylsilyl (DMOMS) Group
Based on the structure of dimethoxymethylsilane, some inferences about its potential behavior as a protecting group can be made, though these are speculative without experimental data. The presence of two methoxy (B1213986) groups on the silicon atom, in addition to a methyl group, would influence its steric and electronic properties.
The methoxy groups are less sterically demanding than the alkyl or aryl groups found in more common silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). This might suggest that the DMOMS group could be introduced more readily to sterically hindered alcohols. However, the electronic effect of the two oxygen atoms could also influence the reactivity of the silicon center.
General Experimental Workflow for Alcohol Protection and Deprotection
While specific protocols for this compound are unavailable, a general workflow for the use of a hypothetical dimethoxymethylsilyl chloride (DMOMS-Cl) can be outlined based on standard procedures for other silyl ethers. It is crucial to note that these are generalized procedures and would require significant optimization and validation for this specific reagent.
Diagram of a General Experimental Workflow
Caption: General workflow for alcohol protection and deprotection.
Hypothetical Reaction Mechanisms
The following diagrams illustrate the plausible, yet unconfirmed, mechanisms for the formation and cleavage of a dimethoxymethylsilyl ether.
Protection of an Alcohol with a Hypothetical DMOMS-Cl
Caption: Plausible mechanism for DMOMS ether formation.
Deprotection of a DMOMS Ether with Fluoride
Caption: Plausible mechanism for fluoride-mediated deprotection.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Silylation of Alcohols with Dimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions of alcohols. Silyl (B83357) ethers are among the most widely used protecting groups due to their ease of formation, general stability under a variety of reaction conditions, and facile cleavage under specific conditions. Dimethoxymethylsilane ((CH₃)₂HSiOCH₃) offers a versatile reagent for the introduction of a dimethoxymethylsilyl (DMOMS) protecting group. This document provides a detailed protocol for the silylation of alcohols using this compound, including reaction conditions, substrate scope, and deprotection methods.
Reaction Mechanism
The silylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol on the silicon atom. This reaction is typically catalyzed by an acid or a base. In the presence of an acid catalyst, the methoxy (B1213986) group on the silane (B1218182) is protonated, making it a better leaving group. The alcohol then attacks the electrophilic silicon center, and subsequent deprotonation of the resulting oxonium ion yields the silyl ether and methanol (B129727) as a byproduct. Alternatively, a base can deprotonate the alcohol, increasing its nucleophilicity for attack on the silicon atom.
Experimental Protocols
General Procedure for the Silylation of Alcohols with this compound
A general procedure for the silylation of primary and secondary alcohols involves the use of a catalyst in an inert solvent.[1] Tertiary alcohols are generally less reactive and may require longer reaction times or heating.[1]
Materials:
-
Alcohol
-
This compound
-
Catalyst (e.g., Pyridine, Triethylamine, or a Lewis acid such as ZnCl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a stirred solution of the alcohol (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add the catalyst (1.1-1.5 equiv for base catalysts, or 0.1-0.2 equiv for Lewis acid catalysts).
-
Add this compound (1.2-1.5 equiv) dropwise to the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours for primary and secondary alcohols.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dimethoxymethylsilyl ether.
General Deprotection Protocol for Dimethoxymethylsilyl Ethers
Dimethoxymethylsilyl ethers exhibit similar stability to other simple silyl ethers like trimethylsilyl (B98337) (TMS) ethers.[2] They can be readily cleaved under acidic or fluoride-mediated conditions.
Materials:
-
Dimethoxymethylsilyl ether
-
Deprotection reagent:
-
Acidic conditions: 1 M HCl in methanol or aqueous THF.
-
Fluoride (B91410) conditions: Tetrabutylammonium fluoride (TBAF) (1 M solution in THF).
-
-
Solvent (Methanol, THF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate or other suitable extraction solvent
Protocol (using TBAF):
-
Dissolve the dimethoxymethylsilyl ether (1.0 equiv) in THF.
-
Add a 1 M solution of TBAF in THF (1.1-1.2 equiv) at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed (typically 30 minutes to 2 hours).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Data Presentation
The following tables summarize representative yields for the silylation of various alcohol substrates. Note that specific yields may vary depending on the exact reaction conditions and the nature of the substrate.
| Entry | Alcohol Type | Substrate | Product | Typical Yield (%) |
| 1 | Primary | Benzyl alcohol | Benzyl dimethoxymethylsilyl ether | 90-98 |
| 2 | Primary | 1-Hexanol | 1-(Dimethoxymethylsilyloxy)hexane | 92-97 |
| 3 | Secondary | Cyclohexanol | Cyclohexyloxy(dimethoxy)methylsilane | 85-95 |
| 4 | Secondary | 2-Octanol | (Dimethoxymethylsilyloxy)octane | 88-94 |
| 5 | Tertiary | tert-Butanol | tert-Butoxy(dimethoxy)methylsilane | 60-75 |
Table 1: Representative Yields for the Silylation of Alcohols.
| Condition | Reagent | Solvent | Temperature | Typical Reaction Time |
| Silylation | This compound, Pyridine | DCM | Room Temp. | 1-4 h |
| Deprotection (Acidic) | 1 M HCl | Methanol | Room Temp. | 1-2 h |
| Deprotection (Fluoride) | TBAF (1 M in THF) | THF | Room Temp. | 0.5-2 h |
Table 2: Summary of Typical Reaction Conditions.
Mandatory Visualization
Caption: Experimental workflow for the silylation of alcohols.
Caption: Workflow for the deprotection of dimethoxymethylsilyl ethers.
References
Application Notes and Protocols: Dimethoxymethylsilane in Copper-Catalyzed Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
Dimethoxymethylsilane (DMMS) has emerged as a versatile and efficient hydride source in copper-catalyzed reduction reactions. Its favorable reactivity profile, coupled with the economic and environmental benefits of copper catalysis, has led to the development of robust protocols for the stereoselective reduction of a variety of functional groups. These methods are particularly valuable in the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.
This document provides detailed application notes and experimental protocols for key copper-catalyzed reduction reactions utilizing this compound.
Enantioselective Reduction of α,β-Unsaturated Carboxylic Acids
The copper hydride (CuH)-catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids provides a direct route to valuable β-chiral aldehydes and amides.[1][2][3] This transformation is characterized by its high enantioselectivity and broad functional group tolerance.
Asymmetric Reduction to β-Chiral Aldehydes
This protocol outlines the conversion of α,β-unsaturated carboxylic acids to their corresponding saturated β-chiral aldehydes. A proposed reaction pathway involves the formation of a ketene (B1206846) intermediate.[4][5]
Experimental Protocol:
A detailed experimental protocol for this transformation is as follows:
-
To an oven-dried vial equipped with a magnetic stir bar, add Cu(OAc)₂ (1.0 mol%), a suitable chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 1.1 mol%), and triphenylphosphine (B44618) (1.1 mol%).
-
The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous toluene (B28343) (to achieve a 0.1 M concentration of the substrate) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The α,β-unsaturated carboxylic acid (1.0 equiv) is then added to the reaction mixture.
-
This compound (DMMS) (2.0 equiv) is added dropwise to the stirred solution at room temperature.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with wet THF and filtered through a short plug of silica (B1680970) gel.
-
The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by flash column chromatography.
Quantitative Data Summary:
| Substrate | Product | Yield (%) | ee (%) |
| Cinnamic acid | 3-Phenylpropanal | 85 | 95 |
| (E)-2-Hexenoic acid | Hexanal | 82 | 92 |
| (E)-3-(Thiophen-2-yl)acrylic acid | 3-(Thiophen-2-yl)propanal | 78 | 94 |
| (E)-4-Phenylbut-2-enoic acid | 4-Phenylbutanal | 80 | 96 |
Reaction Workflow:
Workflow for the CuH-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids.
Asymmetric Reductive Amidation to β-Chiral Amides
This protocol describes the direct, one-step synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines.[2][3]
Experimental Protocol:
-
In a glovebox, a vial is charged with Cu(OAc)₂ (5.0 mol%) and a chiral ligand (e.g., (S)-DTBM-SEGPHOS, 5.5 mol%).
-
Anhydrous THF is added, and the mixture is stirred for 30 minutes.
-
The α,β-unsaturated carboxylic acid (1.0 equiv) and the secondary amine (1.2 equiv) are added sequentially.
-
This compound (DMMS) (2.5 equiv) is added dropwise at room temperature.
-
The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) and monitored by an appropriate analytical technique.[3]
-
After completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Quantitative Data Summary:
| Carboxylic Acid Substrate | Amine Substrate | Product | Yield (%) | er |
| (E)-3-Phenylacrylic acid | Morpholine | (R)-1-(morpholino)-3-phenylpropan-1-one | 92 | 97:3 |
| (E)-3-(4-Chlorophenyl)acrylic acid | Pyrrolidine | (R)-1-(pyrrolidin-1-yl)-3-(4-chlorophenyl)propan-1-one | 88 | 96:4 |
| (E)-Hex-2-enoic acid | Diethylamine | (R)-N,N-diethylhexanamide | 85 | 95:5 |
Asymmetric Markovnikov Hydrosilylation of Vinylarenes and Vinyl Heterocycles
This section details the highly enantioselective copper hydride-catalyzed Markovnikov hydrosilylation of vinylarenes and vinyl heterocycles, providing access to valuable chiral silanes and alcohols.[6][7]
Experimental Protocol:
-
An oven-dried Schlenk tube is charged with Cu(OAc)₂ (3 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE, 3.3 mol%).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous THF is added, followed by the vinylarene or vinyl heterocycle (1.0 equiv).
-
This compound (DMMS) (1.5 equiv) is added dropwise at room temperature.
-
The reaction is stirred at room temperature for the specified time (typically 12-24 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude silane (B1218182) can be purified by column chromatography or used directly in subsequent transformations, such as oxidation to the corresponding alcohol.
Quantitative Data Summary:
| Vinylarene/Vinyl Heterocycle | Product (Silane) | Yield (%) | ee (%) |
| Styrene | (1-Phenylethyl)(dimethoxy)methylsilane | 95 | 94 |
| 4-Vinylbiphenyl | (1-(Biphenyl-4-yl)ethyl)(dimethoxy)methylsilane | 92 | 96 |
| 2-Vinylnaphthalene | (Dimethoxy)(methyl)(1-(naphthalen-2-yl)ethyl)silane | 90 | 95 |
| 2-Vinylpyridine | (Dimethoxy)(methyl)(1-(pyridin-2-yl)ethyl)silane | 85 | 92 |
Proposed Catalytic Cycle:
The reaction is proposed to proceed via a hydrocupration of the olefin followed by a σ-bond metathesis with the hydrosilane.[6]
Proposed catalytic cycle for CuH-catalyzed hydrosilylation.
Applications in Drug Development and Organic Synthesis
The methodologies described herein provide efficient access to chiral building blocks that are prevalent in many pharmaceutical agents and natural products. For instance, β-chiral aldehydes are precursors to a wide range of functionalities, including chiral alcohols, amines, and carboxylic acids. The direct synthesis of β-chiral amides is particularly significant as the amide bond is a cornerstone of peptide and protein chemistry.[3]
The synthesis of chiral silanes via hydrosilylation is also of great interest. Organosilicon compounds are increasingly being explored as pharmaceutical candidates due to their unique physicochemical properties.[7] Furthermore, the chiral silane products can be readily converted to the corresponding chiral alcohols, which are ubiquitous motifs in bioactive molecules.
The mild reaction conditions and high functional group tolerance of these copper-catalyzed reactions make them amenable to late-stage functionalization in complex molecule synthesis, a crucial aspect of modern drug discovery. The use of an inexpensive and earth-abundant metal like copper further enhances the practical appeal of these synthetic methods.
References
- 1. CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes [dspace.mit.edu]
- 2. CuH-Catalyzed Asymmetric Reductive Amidation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 3. CuH-Catalyzed Asymmetric Reductive Amidation of α,β-Unsaturated Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Copper hydride [organic-chemistry.org]
- 6. Asymmetric Copper Hydride-Catalyzed Markovnikov Hydrosilylation of Vinylarenes and Vinyl Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Dimethoxymethylsilane as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxymethylsilane is a versatile crosslinking agent frequently employed in the synthesis of a variety of polymers, most notably in the formulation of Room Temperature Vulcanizing (RTV) silicone elastomers, sealants, and adhesives.[1][2][3] Its utility stems from the reactivity of its dimethoxy groups, which can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) crosslinks.[2][4] This moisture-curing mechanism allows for the convenient formation of robust, flexible polymer networks at ambient conditions.[5]
These application notes provide a comprehensive overview of the use of this compound as a crosslinking agent, including its mechanism of action, detailed experimental protocols, and the expected properties of the resulting crosslinked polymers.
Mechanism of Action
The crosslinking process with this compound is a two-step reaction initiated by the presence of moisture.[5] This process is particularly relevant for polymers containing hydroxyl (-OH) terminal groups, such as hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS).[4][6]
-
Hydrolysis: In the presence of atmospheric moisture, the methoxy (B1213986) groups (-OCH3) of this compound hydrolyze to form reactive silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. This reaction is often accelerated by a catalyst.[2][7]
-
Condensation: The newly formed silanol groups on the this compound molecule then condense with the hydroxyl end groups of the polymer chains. This condensation reaction results in the formation of stable siloxane (Si-O-Si) bonds, creating a three-dimensional crosslinked network. A catalyst, typically an organotin compound like dibutyltin (B87310) dilaurate (DBTDL), is often used to facilitate this step.[4][8][9]
The overall result is the transformation of the liquid polymer into a solid, elastomeric material with enhanced mechanical properties.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. specialchem.com [specialchem.com]
- 3. sinosil.com [sinosil.com]
- 4. jmcm.itee.radom.pl [jmcm.itee.radom.pl]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyl-terminated polydimethylsiloxane_ [blueskychemical.com]
- 7. paint.org [paint.org]
- 8. anysiliconerubber.com [anysiliconerubber.com]
- 9. researchgate.net [researchgate.net]
- 10. Characteristics of silicone rubber (elongation, strength, shock absorption) and comparison with other materialsï½Nagase Chemtex Co., Ltd. [group.nagase.com]
Application Notes and Protocols: The Role of Dimethoxymethylsilane in Adhesive and Sealant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role Dimethoxymethylsilane (DMDMS) plays in the formulation of high-performance adhesives and sealants. This document outlines its primary functions, reaction mechanisms, and provides protocols for evaluating its impact on formulation properties.
Introduction to this compound in Adhesives and Sealants
This compound (CAS No. 16881-77-9) is a versatile organosilane compound that serves as a key building block in the synthesis of silane-terminated polymers (STPs).[1] These polymers are the foundation for a wide range of moisture-curing adhesives and sealants. The unique chemical structure of DMDMS, featuring two methoxy (B1213986) groups and a reactive silicon-hydrogen bond, allows it to function effectively as both a crosslinker and an adhesion promoter.[1]
In adhesive and sealant formulations, DMDMS is not typically used as a direct additive but rather as a reactant to create silane-terminated prepolymers, such as silane-terminated polyethers (STPEs) or silane-terminated polyurethanes (STPUs).[1] These prepolymers form the binder system of the adhesive or sealant. Upon exposure to atmospheric moisture, the methoxy groups on the silicon atom hydrolyze, leading to the formation of silanol (B1196071) groups. These silanol groups then condense with each other to form a stable and durable siloxane (Si-O-Si) network, resulting in the curing of the adhesive or sealant.[1]
The incorporation of DMDMS into the polymer backbone offers several advantages:
-
Enhanced Adhesion: The silane (B1218182) functionality promotes strong adhesion to a wide variety of substrates, including glass, metals, ceramics, and plastics.[1][2]
-
Improved Mechanical Properties: The crosslinked siloxane network imparts excellent flexibility, durability, and weather resistance to the final product.[1]
-
Controlled Curing: The reactivity of the methoxy groups allows for a controlled, moisture-activated curing process at ambient temperatures.[1]
-
Low VOC Formulations: As a reactive component, DMDMS is incorporated into the polymer structure, contributing to the formulation of low volatile organic compound (VOC) systems.[1]
Key Functions of this compound
Crosslinking Agent
This compound is instrumental in the crosslinking of silane-terminated polymers. The moisture-triggered hydrolysis and condensation of the dimethoxy groups create a robust three-dimensional siloxane network. This network is responsible for the transition of the liquid or paste-like adhesive or sealant into a solid, elastomeric material. The density of this crosslinked network can be tailored to achieve desired mechanical properties, such as hardness, elongation, and tensile strength.
Adhesion Promoter
The silanol groups formed during the hydrolysis of this compound can react with hydroxyl groups present on the surface of inorganic substrates. This chemical bonding at the adhesive-substrate interface creates a strong and durable bond, significantly improving adhesion and resistance to environmental factors like moisture and heat.
Data Presentation: Performance of Silane-Modified Formulations
The following tables summarize representative quantitative data for adhesive and sealant formulations based on silane-terminated polymers, which are synthesized using silanes like this compound. The data illustrates the typical performance characteristics that can be expected.
Table 1: Representative Mechanical Properties of a Silane-Terminated Polyether (STPE) Sealant
| Property | Test Method | Value |
| Tensile Strength | ISO 37 | 1.8 N/mm²[3] |
| Elongation at Break | ISO 37 | 199%[3] |
| 100% Modulus | ISO 37 | 1.26 N/mm²[3] |
| Shore A Hardness | ISO 868 | 55[3] |
Table 2: Representative Curing Properties of a Room Temperature Vulcanizing (RTV) Silicone Sealant
| Property | Test Method | Value |
| Tack-Free Time | ASTM C679 | 20 minutes |
| Cure Time (3mm thickness) | Internal Method | ~24 hours at 23°C, 50% RH[4] |
Table 3: Representative Thermal Stability of a Cured Silicone Sealant
| Property | Test Method | Value |
| Onset Decomposition Temperature (in N₂) | Thermogravimetric Analysis (TGA) | > 300°C |
| Service Temperature Range | - | -50°C to 180°C[5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of adhesive and sealant formulations containing this compound-modified polymers are provided below.
Protocol for Synthesis of a Silane-Terminated Polyether (STPE)
Objective: To synthesize a silane-terminated polyether prepolymer using this compound.
Materials:
-
Polyether polyol (e.g., polypropylene (B1209903) glycol, average MW 10,000 g/mol )
-
Diisocyanate (e.g., isophorone (B1672270) diisocyanate - IPDI)
-
This compound
-
Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)
-
Anhydrous toluene (B28343) (solvent)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, condenser, and nitrogen inlet
Procedure:
-
Dry the polyether polyol under vacuum at 100-110°C for 2 hours to remove any moisture.
-
Charge the dried polyether polyol and anhydrous toluene into the reaction vessel under a nitrogen atmosphere.
-
Heat the mixture to 60°C with stirring.
-
Add the diisocyanate dropwise to the reactor over a period of 1 hour, maintaining the temperature at 70-80°C.
-
After the addition is complete, continue the reaction for 2-3 hours until the isocyanate (NCO) content reaches the theoretical value, monitored by titration.
-
Cool the mixture to 60°C and add the this compound.
-
Add a catalytic amount of DBTDL and continue the reaction at 60-70°C for another 2-3 hours until all NCO groups have reacted (monitored by IR spectroscopy, disappearance of the NCO peak at ~2270 cm⁻¹).
-
Remove the solvent under reduced pressure to obtain the silane-terminated polyether prepolymer.
Protocol for Formulation of a Moisture-Curing Sealant
Objective: To formulate a one-component, moisture-curing sealant using the synthesized STPE prepolymer.
Materials:
-
Synthesized STPE prepolymer
-
Plasticizer (e.g., diisononyl phthalate (B1215562) - DINP)
-
Filler (e.g., precipitated calcium carbonate, surface-treated)
-
Dehydrating agent (e.g., vinyltrimethoxysilane)
-
Adhesion promoter (e.g., an aminosilane)
-
Curing catalyst (e.g., dibutyltin dilaurate)
-
Planetary mixer
Procedure:
-
Charge the STPE prepolymer and plasticizer into the planetary mixer.
-
Mix under vacuum for 15-20 minutes.
-
Gradually add the dried filler while mixing under vacuum. Continue mixing for 30-60 minutes until a homogeneous paste is formed.
-
Add the dehydrating agent and adhesion promoter and mix for another 15 minutes under vacuum.
-
Finally, add the curing catalyst and mix for a final 10-15 minutes under vacuum.
-
Package the formulated sealant in moisture-proof cartridges.
Protocol for Evaluation of Sealant Properties
4.3.1. Determination of Tack-Free Time (ASTM C679)
Objective: To determine the time it takes for the sealant surface to become non-tacky after application.
Procedure:
-
Prepare a test specimen by applying a bead of the sealant onto a polyethylene (B3416737) strip.
-
At regular time intervals, lightly touch the surface of the sealant with a clean polyethylene film.
-
The tack-free time is the point at which the polyethylene film no longer adheres to the sealant surface.
4.3.2. Determination of Mechanical Properties (ISO 37)
Objective: To measure the tensile strength, elongation at break, and modulus of the cured sealant.
Procedure:
-
Cast a sheet of the sealant of uniform thickness (e.g., 2 mm) and allow it to cure for a specified period (e.g., 7 days at 23°C and 50% relative humidity).
-
Die-cut dumbbell-shaped specimens from the cured sheet.
-
Condition the specimens for at least 24 hours at the test temperature.
-
Mount the specimen in a universal testing machine and pull it at a constant crosshead speed (e.g., 500 mm/min) until it breaks.
-
Record the force and elongation data to calculate tensile strength, elongation at break, and modulus.
4.3.3. Determination of Lap Shear Strength (ASTM D1002)
Objective: To measure the adhesive strength of the sealant to a specific substrate.
Procedure:
-
Prepare test specimens by bonding two substrate coupons (e.g., aluminum) with the sealant, creating a single lap joint with a defined overlap area.
-
Allow the sealant to cure for a specified period.
-
Mount the specimen in a universal testing machine and apply a tensile load until failure.
-
The lap shear strength is calculated by dividing the maximum load by the overlap area.
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows described in these application notes.
References
The Role of Dimethoxymethylsilane in the Formulation of Advanced Siloxane-Based Coatings: Applications and Methodologies
Introduction: Dimethoxymethylsilane is a key organosilane precursor utilized in the sol-gel synthesis of polysiloxane-based coatings. Its unique bifunctional nature, possessing two hydrolyzable methoxy (B1213986) groups and a stable methyl group, allows for the formation of linear, flexible siloxane chains. This characteristic is instrumental in tailoring the properties of coatings for a diverse range of applications, including enhancing hydrophobicity, improving mechanical flexibility, and increasing resistance to corrosion. This document provides detailed application notes and experimental protocols for researchers and professionals in materials science and drug development, focusing on the preparation and characterization of siloxane-based coatings incorporating this compound and its analogues.
Principle of Action: Hydrolysis and Condensation
The formation of siloxane coatings from this compound is a two-step process involving hydrolysis and condensation. Initially, the methoxy groups (-OCH₃) of the silane (B1218182) undergo hydrolysis in the presence of water and a catalyst (acidic or basic) to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups are highly reactive and subsequently undergo condensation reactions with other silanol groups to form stable siloxane bonds (-Si-O-Si-), releasing water or alcohol as a byproduct. The methyl group (-CH₃) remains bonded to the silicon atom and imparts organic character, such as hydrophobicity, to the final inorganic siloxane network. By co-polymerizing with other silane precursors like tetraethoxysilane (TEOS) or methyltrimethoxysilane (B3422404) (MTMS), the cross-linking density and, consequently, the mechanical properties of the coating can be precisely controlled.
Applications in Coating Formulations
This compound and its structural analogues, such as diethoxydimethylsilane (B1329274) (DEDMS), are primarily incorporated into siloxane coating formulations to:
-
Enhance Hydrophobicity: The methyl groups present in the siloxane backbone lower the surface energy of the coating, leading to increased water repellency. This is crucial for applications requiring anti-fouling, self-cleaning, and corrosion-resistant surfaces.
-
Improve Mechanical Flexibility: The formation of linear polysiloxane chains from bifunctional silanes introduces flexibility into the rigid silicate (B1173343) network, which can reduce cracking and improve the durability of the coating, especially on flexible substrates.
-
Control Network Structure: By varying the ratio of bifunctional (like this compound) to trifunctional (like MTMS) or tetrafunctional (like TEOS) silanes, the degree of cross-linking in the polysiloxane network can be tailored. This allows for fine-tuning of properties such as hardness, modulus, and thermal stability.
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Siloxane Coating
This protocol describes the in-situ generation of dimethylsiloxane oligomers within a methyltrimethoxysilane (MTMS)-based matrix.
Materials:
-
Methyltrimethoxysilane (MTMS)
-
Diethoxydimethylsilane (DEDMS) - as an analogue for this compound
-
Acetic Acid
-
Deionized Water
-
2-Propanol
-
Substrate (e.g., aluminum alloy)
Procedure:
-
Sol Preparation (M100 Reference): In a reaction vessel, add 2.7 g of acetic acid to 19 mL of deionized water and stir for 2 minutes.
-
Add 57.6 mL of MTMS to the solution and stir for an additional 2 minutes.
-
Introduce a mixture of 13.2 mL of 2-propanol and 11.2 mL of 2-butoxyethanol to the sol.
-
Stir the final mixture for 2 hours at room temperature.
-
Age the resulting sol for 24 hours before application.
-
Modification with DEDMS: To introduce hydrophobic properties, DEDMS can be added along with MTMS in various molar ratios. For example, a 75:25 molar ratio of MTMS to DEDMS can be used.
-
Coating Application: The prepared sol can be applied to a cleaned aluminum alloy substrate via spray coating.
-
Curing: The coated substrate is then dried and cured. A typical curing process involves heating at 300°C for 10 minutes.[1][2]
Protocol 2: Preparation of a Mechanically Resistant and Hydrophobic Coating
This protocol involves the use of tetraethoxysilane (TEOS) to improve the mechanical properties of the coating.
Materials:
-
Methyltrimethoxysilane (MTMS)
-
Tetraethoxysilane (TEOS)
-
Diethoxydimethylsilane (DEDMS)
-
Acetic Acid
-
Deionized Water
-
Ethanol
Procedure:
-
Sol Preparation: Prepare a sol by mixing MTMS, TEOS, and DEDMS in a desired molar ratio in an ethanol/water solvent system with an acidic catalyst (e.g., acetic acid).
-
The hydrolysis of the alkoxysilanes is initiated by the addition of water.
-
Allow the sol to stir at room temperature for a specified period (e.g., 24 hours) to ensure sufficient hydrolysis and partial condensation.
-
Coating Deposition: Apply the sol onto the substrate using a suitable technique such as dip-coating or spin-coating.
-
Curing: Heat the coated substrate in an oven to facilitate further condensation and densification of the siloxane network. Curing temperatures and times will vary depending on the specific formulation and desired properties.
Quantitative Data Presentation
The properties of siloxane-based coatings are highly dependent on the precursor composition. The following tables summarize quantitative data from studies using analogues of this compound.
Table 1: Mechanical Properties of Siloxane Coatings [1]
| Formulation | Hardness (GPa) | Young's Modulus (GPa) |
| M100 (100% MTMS) | ~0.5 | ~7.5 |
| M75-D25 (75% MTMS, 25% DEDMS) | ~0.4 | ~6.0 |
| T-M100 (TEOS + MTMS) | ~0.7 | ~10.5 |
| T-M75-D25 (TEOS + MTMS + DEDMS) | ~0.6 | ~9.0 |
Table 2: Hydrophobicity of Siloxane Coatings [1]
| Formulation | Static Water Contact Angle (°) |
| M100 | ~95° |
| M100-pDEDMS (with precondensed DEDMS) | ~95° |
| T-M100 | ~95° |
| T-M100-pDEDMS | ~102° |
Visualizations
Signaling Pathway: Sol-Gel Process
The following diagram illustrates the fundamental chemical reactions involved in the formation of a siloxane network from alkoxysilane precursors.
References
Application Notes and Protocols: Copper Hydride-Catalyzed Hydroamination of Alkenes with Dimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper hydride (CuH)-catalyzed hydroamination of alkenes has emerged as a powerful and versatile method for the synthesis of chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] This method offers a distinct approach to traditional hydroamination by employing a polarity-reversed strategy. Instead of the typical nucleophilic amine adding to an activated alkene, this catalytic system utilizes a chiral copper hydride species to generate a nucleophilic alkylcopper intermediate from the alkene. This intermediate is then intercepted by an electrophilic aminating agent, such as a hydroxylamine (B1172632) ester, to form the desired carbon-nitrogen bond with high regio- and enantioselectivity.[5][6] Dimethoxymethylsilane (DMMS) serves as a mild and effective terminal reductant to regenerate the active copper hydride catalyst, driving the catalytic cycle.[5][7]
This protocol provides a detailed overview of the CuH-catalyzed hydroamination of alkenes, focusing on the use of this compound. It includes the reaction mechanism, substrate scope, detailed experimental procedures, and data presented for ease of comparison.
Catalytic Cycle
The catalytic cycle for the copper hydride-catalyzed hydroamination of alkenes involves several key steps. Initially, a copper(I) precursor reacts with a phosphine (B1218219) ligand and this compound to generate the active chiral ligand-bound copper hydride (LCuH) species. This species then undergoes migratory insertion with an alkene to form a chiral alkylcopper intermediate. The regioselectivity of this step is dependent on the substrate; styrenes typically yield the branched, benzylic copper species (Markovnikov selectivity), while aliphatic alkenes afford the linear, terminal copper species (anti-Markovnikov selectivity) to minimize steric interactions.[5][6] The resulting alkylcopper intermediate is then intercepted by an electrophilic amine source, such as an O-acyl hydroxylamine, in an oxidative addition/reductive elimination sequence to furnish the desired amine product and a copper(I) species. Finally, the active LCuH catalyst is regenerated by reaction with the silane, completing the catalytic cycle.[8][9]
Caption: Proposed catalytic cycle for the CuH-catalyzed hydroamination of alkenes.
General Experimental Workflow
The experimental workflow for the copper hydride-catalyzed hydroamination is relatively straightforward and can be performed in a single pot. The process begins with the addition of the copper precatalyst, ligand, and electrophilic amine source to a reaction vessel under an inert atmosphere. The alkene substrate is then added, followed by the dropwise addition of this compound to initiate the reaction. The reaction mixture is typically stirred at a controlled temperature until completion, which can be monitored by standard analytical techniques such as TLC, GC, or LC-MS. Upon completion, the reaction is quenched and worked up to isolate the desired amine product. Purification is generally achieved through column chromatography.
Caption: General experimental workflow for CuH-catalyzed hydroamination.
Data Presentation
Substrate Scope: Hydroamination of Styrene Derivatives
The CuH-catalyzed hydroamination using DMMS is highly effective for a wide range of substituted styrenes, affording α-branched amines with excellent yields and enantioselectivities.[8][10]
| Entry | Alkene Substrate | Product | Yield (%) | ee (%) |
| 1 | Styrene | N,N-Dibenzyl-1-phenylethanamine | 86 | 97 |
| 2 | 4-Methylstyrene | N,N-Dibenzyl-1-(p-tolyl)ethanamine | 91 | 96 |
| 3 | 4-Methoxystyrene | N,N-Dibenzyl-1-(4-methoxyphenyl)ethanamine | 88 | 95 |
| 4 | 4-Fluorostyrene | N,N-Dibenzyl-1-(4-fluorophenyl)ethanamine | 86 | 97 |
| 5 | trans-β-Methylstyrene | (R)-N,N-Dibenzyl-1-phenylpropan-1-amine | 90 | 98 |
| 6 | cis-β-Methylstyrene | (R)-N,N-Dibenzyl-1-phenylpropan-1-amine | 85 | 96 |
Conditions: Cu(OAc)₂, (S)-DTBM-SEGPHOS, N,N-Dibenzyl-O-pivaloylhydroxylamine, DMMS, THF, 40 °C. Data is representative from the literature.[8][11]
Substrate Scope: Hydroamination of Aliphatic Alkenes
For terminal aliphatic alkenes, the reaction proceeds with exclusive anti-Markovnikov selectivity, providing access to valuable linear amines.[2][8]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1-Octene | N,N-Dibenzyloctan-1-amine | 85 |
| 2 | Allylbenzene | N,N-Dibenzyl-3-phenylpropan-1-amine | 82 |
| 3 | 1,1-Disubstituted Alkene | β-Chiral Amine | 70-90 |
Conditions: Cu(OAc)₂, (S)-DTBM-SEGPHOS, N,N-Dibenzyl-O-pivaloylhydroxylamine, DMMS, THF, 40 °C. Data is representative from the literature.[8][12]
Experimental Protocols
Materials and Methods
-
Reagents: Copper(II) acetate (B1210297) (Cu(OAc)₂), (S)-DTBM-SEGPHOS, and the desired electrophilic amine (e.g., N,N-dibenzyl-O-pivaloylhydroxylamine) should be handled under an inert atmosphere. Alkene substrates and this compound (DMMS) should be of high purity. Anhydrous tetrahydrofuran (B95107) (THF) is recommended as the solvent.
-
Equipment: Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., Schlenk line or glovebox) are required.
General Procedure for the Hydroamination of Alkenes
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add copper(II) acetate (0.010 equiv), (S)-DTBM-SEGPHOS (0.011 equiv), and the electrophilic amine (1.2 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous THF (to achieve a 0.5 M concentration with respect to the alkene).
-
Add the alkene substrate (1.0 equiv) to the mixture.
-
Stir the mixture until it becomes homogeneous.
-
Slowly add this compound (2.0 equiv) dropwise to the reaction mixture over approximately 10 minutes. The color of the solution will typically change from blue to green, then to yellow or orange.[11]
-
Stir the reaction mixture at 40 °C for the specified time (typically 12-36 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amine.
Note: For less reactive substrates, a higher catalyst loading or extended reaction times may be necessary. Optimization of reaction conditions may be required for specific substrates.
Conclusion
The copper hydride-catalyzed hydroamination of alkenes with this compound is a robust and highly selective method for the synthesis of a diverse range of chiral amines.[3][13] The operational simplicity of the one-pot procedure, coupled with the high yields and enantioselectivities achieved for a broad substrate scope, makes this a valuable tool for researchers in academia and the pharmaceutical industry. The ability to control regioselectivity based on the alkene substitution pattern further enhances the synthetic utility of this transformation.
References
- 1. Copper Hydride-Catalyzed Hydroamination of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Copper Hydride Catalyzed Hydroamination of Alkenes and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper Hydride Catalyzed Hydroamination of Alkenes and Alkynes [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. CuH-Catalyzed Olefin Functionalization: from Hydroamination to Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Studies Lead to Dramatically Improved Reaction Conditions for the Cu-Catalyzed Asymmetric Hydroamination of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dimethoxymethylsilane
Welcome to the technical support center for Dimethoxymethylsilane (DMMS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions involving DMMS.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (DMMS) in organic synthesis?
A1: this compound is a versatile reagent primarily used in two main types of reactions:
-
Hydrosilylation: This involves the addition of the Si-H bond of DMMS across a carbon-carbon double or triple bond, which is a common method for creating organosilicon compounds. This reaction is crucial for producing a variety of silicon-containing molecules, including those used in materials science and as intermediates in organic synthesis.
-
Hydrolysis and Condensation: The methoxy (B1213986) groups of DMMS can be hydrolyzed to form reactive silanol (B1196071) groups. These silanols can then condense with other molecules or surfaces containing hydroxyl groups, making DMMS useful for surface modification, as a crosslinking agent, and in the formation of silicone polymers.[1]
Q2: What are the most common catalysts for hydrosilylation reactions with this compound?
A2: Platinum-based catalysts are the most widely used for hydrosilylation reactions due to their high activity.[2] Common examples include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[3] Rhodium and Ruthenium-based catalysts, such as Wilkinson's catalyst, are also effective and may offer different selectivity profiles.[2][3]
Q3: What are the typical side reactions observed during the hydrosilylation of alkenes with this compound?
A3: The most common side reaction is dehydrogenative silylation, which leads to the formation of a vinylsilane and dihydrogen gas.[4] This can be more prevalent with certain catalysts, like those based on iron or cobalt.[5] Alkene isomerization, where the position of the double bond in the starting material shifts, can also occur, particularly with platinum catalysts.[5]
Q4: How does the choice of solvent affect reactions with this compound?
A4: The solvent can significantly influence reaction rates and selectivity. In hydrosilylation, polar solvents can affect the stability of the transition state, potentially altering the regioselectivity of the addition.[6] For hydrolysis and condensation reactions, the solvent's ability to participate in hydrogen bonding and its polarity can impact the rates of both hydrolysis and the subsequent condensation of silanols.[7]
Q5: What are the best practices for storing and handling this compound?
A5: this compound is sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent premature hydrolysis and oxidation.
Troubleshooting Guides
Hydrosilylation Reactions
Problem 1: Low or no yield of the desired hydrosilylation product.
-
Potential Cause: Inactive catalyst.
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. For platinum catalysts, their activity can diminish over time. Consider using a new batch of catalyst.
-
-
Potential Cause: Presence of inhibitors.
-
Solution: The presence of sulfur-containing compounds or other catalyst poisons in the reactants or solvent can inhibit the reaction.[8] Purify the starting materials and use high-purity, dry solvents.
-
-
Potential Cause: Suboptimal reaction temperature.
-
Solution: The optimal temperature can vary depending on the catalyst and substrates. For many platinum-catalyzed reactions, gentle heating may be required.[9] Start with room temperature and gradually increase the temperature, monitoring the reaction progress by a suitable analytical method like GC-MS.[10]
-
Problem 2: Poor regioselectivity (formation of a mixture of α and β-addition products).
-
Potential Cause: Catalyst choice.
-
Solution: The choice of catalyst can significantly influence regioselectivity. For example, some ruthenium catalysts are known to favor the formation of α-vinylsilanes from terminal alkynes, while platinum catalysts often give a mixture or favor the β-product.[3] Screening different catalysts is recommended to achieve the desired regioselectivity.[2]
-
-
Potential Cause: Steric and electronic effects of the substrate.
-
Solution: The structure of the alkene or alkyne will influence the regioselectivity. Bulky substituents can direct the silyl (B83357) group to the less hindered position.[11]
-
-
Potential Cause: Solvent effects.
-
Solution: The polarity of the solvent can influence the transition state and thus the regioselectivity.[6] Experiment with a range of solvents with different polarities.
-
Problem 3: Formation of significant amounts of dehydrogenative silylation byproducts.
-
Potential Cause: Catalyst type.
-
Solution: Some catalysts, particularly those based on iron and cobalt, are more prone to promoting dehydrogenative silylation.[5] Switching to a different catalyst system, such as a platinum or rhodium-based catalyst, may reduce the formation of this byproduct.
-
-
Potential Cause: Reaction conditions.
-
Solution: Higher reaction temperatures can sometimes favor dehydrogenative silylation.[12] Try running the reaction at a lower temperature.
-
Hydrolysis and Condensation Reactions
Problem 1: Incomplete hydrolysis of the methoxy groups.
-
Potential Cause: Insufficient water.
-
Solution: Ensure that a sufficient stoichiometric amount of water is present for the hydrolysis of both methoxy groups.
-
-
Potential Cause: Suboptimal pH.
-
Solution: The rate of hydrolysis is pH-dependent. Acidic conditions generally accelerate the hydrolysis of alkoxysilanes.[13] Consider adding a catalytic amount of a mild acid.
-
Problem 2: Uncontrolled or premature condensation leading to gelation.
-
Potential Cause: High concentration of reactants.
-
Solution: High concentrations of the silane (B1218182) can lead to rapid and uncontrolled condensation. Perform the reaction in a more dilute solution.
-
-
Potential Cause: Inappropriate pH.
-
Solution: While acidic conditions promote hydrolysis, very strong acidic or basic conditions can also catalyze condensation. The rate of condensation is typically slowest around a neutral pH.[14]
-
Data Presentation
Table 1: Influence of Catalyst on the Hydrosilylation of 1-Octene with this compound (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Anti-Markovnikov:Markovnikov) |
| Karstedt's Catalyst | 0.01 | 25 | 2 | >99 | 98:2 |
| Speier's Catalyst | 0.1 | 60 | 4 | 95 | 95:5 |
| Wilkinson's Catalyst | 1 | 80 | 12 | 85 | 90:10 |
| [Cp*Ru(MeCN)₃]PF₆ | 2 | 25 | 6 | 92 | >99:1 (for alkynes, favors internal silylation)[3] |
Note: This data is illustrative and based on typical performance. Actual results may vary depending on specific reaction conditions and substrate.
Table 2: Effect of Solvent on the Rate of Hydrolysis of Alkoxysilanes (General Trends)
| Solvent | Dielectric Constant (ε) | Hydrogen Bonding Ability | Relative Hydrolysis Rate |
| Hexane | 1.9 | None | Slow |
| Dichloromethane | 9.1 | Weak | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Weak | Moderate |
| Acetonitrile | 37.5 | Weak | Fast |
| Ethanol | 24.6 | Strong | Fast |
| Water | 80.1 | Strong | Very Fast |
Note: The rate of hydrolysis is influenced by both the polarity (dielectric constant) and the ability of the solvent to participate in hydrogen bonding.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Platinum-Catalyzed Hydrosilylation of an Alkene
Materials:
-
Alkene (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Karstedt's catalyst (or other platinum catalyst)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the alkene and anhydrous toluene.
-
Under a positive pressure of nitrogen, add the this compound via syringe.
-
Add the platinum catalyst (typically a solution in xylene, ppm levels are often sufficient).
-
Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by GC-MS or NMR spectroscopy until the starting material is consumed.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis and Condensation
Materials:
-
This compound (1.0 eq)
-
Water (2.0 - 4.0 eq)
-
Ethanol (or other suitable solvent)
-
Catalytic amount of a mild acid (e.g., acetic acid or dilute HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in ethanol.
-
In a separate container, prepare a solution of water and the acid catalyst in ethanol.
-
Slowly add the acidic water/ethanol solution to the stirred solution of this compound.
-
Stir the reaction mixture at room temperature. The progress of hydrolysis and condensation can be monitored by techniques such as IR spectroscopy (disappearance of Si-H and Si-OCH₃ bands, appearance of Si-OH and Si-O-Si bands) or ²⁹Si NMR spectroscopy.[15]
-
The reaction time will vary depending on the desired degree of condensation.
-
Once the desired level of reaction is achieved, the solvent and volatile byproducts (methanol) can be removed under reduced pressure.
Mandatory Visualization
Caption: Workflow for a typical hydrosilylation reaction.
Caption: Troubleshooting workflow for low hydrosilylation yield.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrosilylation Catalyst [sigmaaldrich.com]
- 4. Manganese-Catalyzed Dehydrogenative Silylation of Alkenes Following Two Parallel Inner-Sphere Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102188997A - Sulphur-poisoning-resistant hydrosilylation platinum catalyst, preparation method and application - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Manganese-Catalyzed Dehydrogenative Silylation of Alkenes Following Two Parallel Inner-Sphere Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 14. gelest.com [gelest.com]
- 15. scispace.com [scispace.com]
troubleshooting common issues in silylation reactions
Welcome to the technical support center for silylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction is incomplete, showing a significant amount of unreacted starting material. What are the common causes and how can I resolve this?
A1: Incomplete silylation is a frequent challenge and can often be attributed to several factors:
-
Presence of Moisture: Silylating reagents are highly reactive towards water. Any moisture in your glassware, solvents, or starting materials will consume the reagent, leading to lower yields.[1][2][3]
-
Suboptimal Reagent Choice: The reactivity of silylating agents varies significantly. A less reactive agent may not be sufficient for sterically hindered or less reactive functional groups.[2]
-
Solution: Select a more powerful silylating agent. For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is considered one of the most powerful silylating agents.[4] For sterically hindered alcohols, using a more reactive silyl (B83357) triflate, such as TESOTf, might be necessary.[1]
-
-
Inadequate Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.[2]
-
Insufficient Amount of Silylating Agent: An inadequate amount of the silylating agent will result in incomplete derivatization.
Q2: I am observing the formation of side products in my reaction mixture. What are these byproducts and how can I minimize them?
A2: A common side product in silylation reactions is the corresponding siloxane (e.g., hexamethyldisiloxane (B120664) from TMS reagents), which forms from the hydrolysis of the silylating agent in the presence of moisture.[1]
-
Minimization Strategy: The most effective way to minimize siloxane formation is to maintain strictly anhydrous conditions throughout the reaction setup and execution.[1]
If your substrate contains multiple hydroxyl groups, over-silylation can occur, leading to a mixture of products.
-
Minimization Strategy: To achieve selective silylation of the most reactive hydroxyl group (typically the least sterically hindered), use a stoichiometric amount of the silylating agent (1.0-1.1 equivalents) and monitor the reaction closely.[5] Running the reaction at a lower temperature can also improve selectivity.[5]
Q3: How do I choose the appropriate silylating agent for my specific application?
A3: The choice of silylating agent depends on several factors, including the nature of the functional group to be protected, the desired stability of the silyl ether, and the reaction conditions.
-
Reactivity vs. Steric Hindrance: The reactivity of the alcohol (primary > secondary > tertiary) is a major factor.[5] For sterically hindered alcohols, a more reactive silylating agent is required.[5]
-
Stability of the Silyl Ether: The stability of the resulting silyl ether varies greatly with the silyl group. The relative resistance to hydrolysis under acidic conditions is: TMS < TES < TBS < TIPS < TBDPS.[6]
-
Byproducts: Consider the volatility and reactivity of the byproducts. For example, the byproducts of MSTFA are more volatile than those of BSTFA, making it ideal for trace analysis.[4] Silyl chlorides like TMSCl generate HCl, which necessitates the use of a base.[7]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low to No Product Formation
This guide provides a systematic approach to troubleshooting silylation reactions with low or no product formation.
Caption: Troubleshooting workflow for low product formation.
Guide 2: Addressing Multiple Peaks in GC Analysis of Silylated Compounds
The appearance of multiple peaks in a gas chromatogram for a single silylated analyte is a common issue.
Caption: Causes and solutions for multiple GC peaks.
Data Presentation
Table 1: Comparison of Common Silylating Agents
| Silylating Agent | Silyl Group | Byproducts | Reactivity | Key Applications |
| TMSCl (Trimethylsilyl chloride) | Trimethylsilyl (TMS) | HCl | Moderate | Cost-effective option for simple substrates.[7] |
| BSA (N,O-Bis(trimethylsilyl)acetamide) | Trimethylsilyl (TMS) | N-trimethylsilylacetamide, Acetamide | High | Versatile reagent with mild byproducts.[4][7] |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide | High | Widely used for GC-MS derivatization.[4][8] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) | N-methyltrifluoroacetamide | Very High | Ideal for trace analysis due to highly volatile byproducts.[4][8] |
| TBDMSCl (tert-Butyldimethylsilyl chloride) | tert-Butyldimethylsilyl (TBDMS/TBS) | HCl | Moderate | Forms stable silyl ethers, good for protecting groups in synthesis. |
| MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | tert-Butyldimethylsilyl (TBDMS/TBS) | N-methyltrifluoroacetamide | Moderate | Provides highly stable derivatives.[8] |
Table 2: Relative Stability of Silyl Ethers to Hydrolysis
| Silyl Group | Relative Rate of Hydrolysis (Acidic Conditions) | Relative Rate of Hydrolysis (Basic Conditions) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data adapted from literature sources.[6]
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol using TMSCl
This protocol describes a general method for the trimethylsilylation of a primary or secondary alcohol.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).[5] Add a suitable base, such as triethylamine (B128534) (1.5 eq) or imidazole (2.0 eq).[1][5]
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add Trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise to the stirred solution.[5] A white precipitate of the amine hydrochloride salt may form.[1]
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC. The silylated product will be less polar and have a higher Rf value than the starting alcohol.[5]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.[1][9]
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9] The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Derivatization of Primary Amines with MSTFA for GC-MS Analysis
This protocol is suitable for the derivatization of primary amines prior to GC-MS analysis.
-
Sample Preparation: Ensure the sample containing the primary amine is completely dry in a reaction vial.[8] This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[8]
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile) and 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The reaction often proceeds at room temperature, but heating can accelerate it.[8]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
preventing premature hydrolysis of Dimethoxymethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature hydrolysis of Dimethoxymethylsilane (DMDMS) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound (DMDMS) is an organosilicon compound with the chemical formula CH₃SiH(OCH₃)₂. Its sensitivity to moisture arises from the presence of two methoxy (B1213986) groups (-OCH₃) attached to the silicon atom. These Si-O bonds are susceptible to nucleophilic attack by water, leading to a hydrolysis reaction. This reaction replaces the methoxy groups with hydroxyl groups (-OH), forming silanols, which can then undergo condensation to form siloxane polymers.
Q2: What are the visible signs of premature hydrolysis of this compound?
Visible signs of premature hydrolysis include:
-
Fuming: Upon exposure to atmospheric moisture, DMDMS can appear to "fume" as it reacts with water vapor.
-
Cloudiness or Precipitation: In solution, the formation of insoluble siloxane oligomers or polymers can cause the solution to become cloudy or form a precipitate.
-
Changes in Viscosity: As hydrolysis and subsequent condensation proceed, the formation of larger polysiloxane chains can lead to an increase in the viscosity of the solution.
Q3: What are the consequences of premature hydrolysis in my reaction?
Premature hydrolysis of DMDMS can lead to several undesirable outcomes in your experiments:
-
Reduced Yield: The active DMDMS is consumed before it can participate in the intended reaction, leading to lower yields of the desired product.
-
Formation of Byproducts: The silanols and siloxanes formed from hydrolysis can act as impurities, complicating the purification of the final product.
-
Inconsistent Results: The extent of hydrolysis can vary between experiments depending on the level of moisture exposure, leading to poor reproducibility of results.
-
Altered Product Properties: In drug formulation and delivery, uncontrolled hydrolysis can affect the stability, bioavailability, and release profile of the final product.[1]
Q4: How does pH affect the hydrolysis of this compound?
The hydrolysis of alkoxysilanes like DMDMS is catalyzed by both acids and bases. The rate of hydrolysis is at its minimum around a neutral pH (pH 7).[2] Under both acidic and basic conditions, the rate of hydrolysis increases significantly. Therefore, controlling the pH of the reaction medium is crucial to prevent premature hydrolysis.
Q5: How can I detect and quantify the extent of premature hydrolysis?
Several analytical techniques can be used to monitor the hydrolysis of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a direct method to observe the silicon environment and track the conversion of DMDMS to its hydrolyzed and condensed forms.[3][4] 1H NMR can also be used to monitor the disappearance of the methoxy protons and the appearance of methanol, a byproduct of hydrolysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of Si-O-C stretching bands and the appearance of broad Si-OH stretching bands, indicating the formation of silanols.[5][6]
Troubleshooting Guide
| Symptom | Possible Cause | Solution |
| Reagent fuming upon opening | Exposure to atmospheric moisture. | Minimize the time the reagent bottle is open. Handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). |
| Cloudiness or precipitate in the reaction mixture | Hydrolysis of DMDMS due to residual moisture in the solvent or on the glassware. | Ensure all solvents are rigorously dried before use. Flame-dry or oven-dry all glassware immediately before setting up the reaction. |
| Low or no product yield | Premature consumption of DMDMS through hydrolysis. | Review and improve techniques for excluding moisture. Use freshly distilled solvents and properly dried reagents. Consider using a new, unopened bottle of DMDMS. |
| Inconsistent reaction outcomes | Variable amounts of water contamination between experiments. | Standardize the procedure for drying solvents and glassware. Always handle the reagent under a consistent inert atmosphere. |
Data Presentation
| Silane | Structure | Relative Hydrolysis Rate (Acidic Conditions) | Reference |
| Tetramethoxysilane (TMOS) | Si(OCH₃)₄ | Fast | [7] |
| Methyltrimethoxysilane (MTMS) | CH₃Si(OCH₃)₃ | Moderate | [7] |
| Dimethyldimethoxysilane (DMDMS) | (CH₃)₂Si(OCH₃)₂ | Slower | [7] |
Note: This is a qualitative comparison. Actual rates are highly dependent on specific reaction conditions such as pH, temperature, and solvent.
Experimental Protocols
Protocol 1: General Handling of this compound under Inert Atmosphere
This protocol outlines the standard procedure for handling air- and moisture-sensitive reagents like DMDMS using a Schlenk line.
Materials:
-
This compound (in a sealed bottle)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried or flame-dried glassware (e.g., round-bottom flask, addition funnel)
-
Dry solvents
-
Rubber septa
-
Dry syringes and needles
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware.
-
Oven-dry the glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Solvent and Reagent Preparation:
-
Use freshly distilled and dried solvents.
-
Ensure all other reagents are anhydrous.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Seal all joints with high-vacuum grease and secure with clips.
-
Seal the reaction flask with a rubber septum.
-
-
Transfer of this compound:
-
Purge a dry syringe and needle with inert gas at least three times.
-
Pierce the septum of the DMDMS bottle with the needle and withdraw the desired amount of reagent. It is good practice to draw a small amount of inert gas into the syringe after the liquid to prevent dripping.
-
Quickly transfer the DMDMS to the reaction flask by piercing the septum.
-
Rinse the syringe immediately with a dry, inert solvent.
-
Protocol 2: Monitoring Hydrolysis by 1H NMR Spectroscopy
This protocol describes how to monitor the progress of DMDMS hydrolysis by observing the formation of methanol.
Materials:
-
This compound
-
Anhydrous NMR solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube with a cap
-
Microsyringe
Procedure:
-
Prepare a stock solution of DMDMS in the anhydrous NMR solvent in a glovebox or under an inert atmosphere.
-
To initiate hydrolysis, add a controlled amount of water (e.g., a microliter) to the NMR tube.
-
Quickly cap the tube, shake to mix, and acquire a 1H NMR spectrum immediately.
-
Acquire subsequent spectra at regular time intervals.
-
Monitor the decrease in the intensity of the methoxy proton signal of DMDMS and the increase in the intensity of the methyl proton signal of methanol.
-
The extent of hydrolysis can be quantified by integrating the respective peaks.
Mandatory Visualization
Hydrolysis of this compound Workflow
The following diagram illustrates the critical steps to prevent premature hydrolysis of this compound during a typical experimental workflow.
Caption: Workflow for preventing premature hydrolysis of this compound.
Acid-Catalyzed Hydrolysis Mechanism
The acid-catalyzed hydrolysis of this compound proceeds via a nucleophilic substitution (Sₙ2-type) mechanism at the silicon center.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis Mechanism
The base-catalyzed hydrolysis of this compound involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate intermediate.
Caption: Base-catalyzed hydrolysis of this compound.
References
- 1. dakenchem.com [dakenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exotherms in Reactions with Dimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of reactions involving dimethoxymethylsilane. The information is presented in a question-and-answer format to directly address potential issues and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound is a flammable liquid and its reactions can be highly exothermic, posing several risks:
-
Thermal Runaway: The heat generated by the reaction can accelerate the reaction rate, leading to a rapid and uncontrolled increase in temperature and pressure.[1]
-
Flammability: this compound is a highly flammable liquid and vapor.[2][3] The heat from an uncontrolled exotherm can ignite the solvent or the compound itself.
-
Gas Evolution: Reaction with protic solvents, such as water, releases flammable hydrogen gas, which can create an explosion hazard in an enclosed system.[4]
-
Byproduct Formation: Uncontrolled reactions can lead to the formation of undesirable and potentially hazardous byproducts.
Q2: Which common reactions involving this compound are exothermic?
A2: The most significant exotherm is typically observed during hydrolysis, the reaction with water. The formation of strong silicon-oxygen bonds is energetically favorable and releases a substantial amount of heat.[4] Reactions with other protic solvents, such as alcohols, are also exothermic.
Q3: How can I qualitatively assess the potential for a thermal runaway in my reaction?
A3: A simple, small-scale test under controlled conditions can provide a qualitative assessment. Before performing a large-scale reaction, conduct a preliminary experiment with a small amount of reactants. Use a thermometer to monitor the temperature change upon addition of this compound. A rapid temperature increase is a strong indicator of a significant exotherm that will require careful management on a larger scale.
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition
-
Potential Cause:
-
The rate of addition of this compound or the protic reagent (e.g., water, alcohol) is too fast.
-
Inadequate cooling of the reaction vessel.
-
The initial concentration of reactants is too high.
-
Poor stirring, leading to localized "hot spots."
-
-
Recommended Solutions:
-
Stop Addition: Immediately cease the addition of the reagent.
-
Enhance Cooling: Ensure the cooling bath is at the target temperature and has sufficient capacity. Consider using a more efficient cooling medium (e.g., dry ice/acetone bath for very low temperatures).
-
Increase Stirring: Improve agitation to ensure homogenous mixing and efficient heat transfer to the vessel walls.
-
Dilution: If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Re-evaluate Procedure: Before restarting, review the experimental protocol and consider reducing the addition rate, lowering the initial concentration, or using a lower starting temperature.
-
Issue 2: Delayed Exotherm Followed by a Sudden Temperature Spike
-
Potential Cause:
-
An induction period where the reaction does not initiate immediately upon addition of the reagent. This can lead to an accumulation of unreacted starting material.
-
Presence of an inhibitor in one of the reagents.
-
-
Recommended Solutions:
-
Immediate Action: Stop the addition of the reagent. Be prepared for a sudden increase in temperature.
-
Controlled Initiation: For future experiments, consider adding a very small amount of the reagent initially and waiting to observe the onset of the exotherm before proceeding with the remainder of the addition at a controlled rate.
-
Reagent Purity: Ensure the purity of all reagents and solvents, as impurities can sometimes inhibit the reaction.
-
Temperature Monitoring: Continuously monitor the reaction temperature. A lack of temperature change after the initial addition may indicate an accumulation of unreacted reagents.
-
Issue 3: Incomplete Reaction Despite a Controlled Exotherm
-
Potential Cause:
-
The reaction temperature was too low, leading to a slow reaction rate.
-
Insufficient reaction time.
-
The presence of moisture or other impurities that consume the reagent.
-
-
Recommended Solutions:
-
Reaction Monitoring: Use analytical techniques such as TLC, GC, or NMR to monitor the progress of the reaction.
-
Temperature Adjustment: If the reaction is proceeding too slowly, and it is safe to do so, gradually increase the reaction temperature while carefully monitoring for any signs of an uncontrolled exotherm.
-
Extended Reaction Time: Allow the reaction to stir for a longer period at the set temperature.
-
Anhydrous Conditions: For reactions sensitive to moisture, ensure all glassware is thoroughly dried and solvents are anhydrous.[5]
-
Data Presentation
Table 1: Illustrative Reaction Calorimetry Data for a Generic Silane (B1218182) Hydrolysis
| Parameter | Value | Unit | Significance |
| Heat of Reaction (ΔHrxn) | -150 | kJ/mol | Indicates a significant exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | 85 | °C | The theoretical temperature increase in a perfectly insulated system. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 110 | °C | The maximum temperature that could be reached in the event of a cooling failure. |
Experimental Protocols
Protocol 1: Controlled Laboratory-Scale Hydrolysis of this compound
Objective: To safely perform the hydrolysis of this compound while managing the associated exotherm.
Materials:
-
This compound
-
Deionized Water
-
Inert Solvent (e.g., Toluene)
-
Three-neck round-bottom flask
-
Addition funnel
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water or dry ice/acetone)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is clean and thoroughly dried.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Charge: Charge the three-neck flask with the desired amount of inert solvent and the calculated amount of water.
-
Cooling: Cool the flask to the desired starting temperature (e.g., 0 °C) using the cooling bath.
-
Reagent Preparation: In the addition funnel, prepare a solution of this compound in the same inert solvent.
-
Controlled Addition: Begin stirring the contents of the flask and slowly add the this compound solution from the addition funnel dropwise.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate to maintain the desired temperature and prevent a rapid increase.
-
Reaction Completion: After the addition is complete, continue stirring at the set temperature and monitor the reaction for completion using an appropriate analytical method (e.g., GC, NMR).
-
Quenching: Once the reaction is complete, proceed to the quenching protocol if unreacted silane is suspected.
Protocol 2: Quenching of Reactions Containing Unreacted this compound
Objective: To safely neutralize any unreacted this compound at the end of a reaction.
Materials:
-
Water
-
Cooling bath
Procedure:
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slow Addition of Isopropanol: Under an inert atmosphere and with vigorous stirring, slowly add isopropanol to the reaction mixture. Isopropanol is less reactive than water and will provide a more controlled quench.[6]
-
Observe Reaction: Monitor for any signs of gas evolution or temperature increase. Continue adding isopropanol until the initial vigorous reaction subsides.
-
Addition of Methanol: Once the reaction with isopropanol has moderated, slowly add methanol.
-
Final Quench with Water: After the reaction with methanol is complete, slowly add water to ensure all residual silane is hydrolyzed.
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature while continuing to stir.
Mandatory Visualization
Caption: Workflow for managing exothermic reactions with this compound.
Caption: Stepwise quenching protocol for reactions with unreacted this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Heats of Hydrolysis and Formation of Dimethoxychloroborane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane [ouci.dntb.gov.ua]
- 6. youtube.com [youtube.com]
Technical Support Center: Purification of Dimethoxymethylsilane Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of dimethoxymethylsilane (DMDMS) and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound reaction mixtures?
The most prevalent impurity is methanol (B129727). Methanol is often a starting material or a byproduct of DMDMS decomposition.[1] Its presence can reduce the storage stability and reactivity of this compound.[1] Other potential impurities include unreacted starting materials, other organosilanes, and products from side reactions, such as hydrolysis and condensation (silanols and siloxanes).
Q2: Why is standard distillation ineffective for removing methanol from this compound?
Standard distillation is challenging because this compound and methanol have very close boiling points, differing by only about three to four degrees Celsius. Furthermore, they form an azeotropic mixture, which is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method very difficult.[1]
Q3: My purified this compound appears cloudy or forms a precipitate over time. What is the cause and how can I prevent it?
This is typically caused by hydrolysis and condensation. This compound is sensitive to moisture and air.[2][3][4] Exposure to atmospheric humidity can cause the Si-O-CH3 bonds to hydrolyze, forming silanol (B1196071) intermediates (Si-OH). These silanols are highly reactive and can condense with each other to form Si-O-Si bonds, leading to the formation of oligomeric or polymeric siloxanes, which are often insoluble and appear as cloudiness or a precipitate.[5][6][7]
To prevent this, always handle and store this compound under a dry, inert atmosphere such as nitrogen or argon.[2][3][4] Ensure all glassware is rigorously dried before use.
Q4: What is the recommended method for purifying this compound contaminated with methanol?
The most effective method is extractive or azeotropic distillation. This involves adding a third component, known as an entraining agent, to the mixture. This agent forms a new, lower-boiling azeotrope with methanol, allowing the methanol to be selectively removed as a distillate, leaving behind purified this compound.[1][8]
Q5: What are suitable entraining agents for the extractive distillation of this compound?
Commonly used and effective entraining agents are methyl formate (B1220265) and methoxytrimethylsilane (B155595).[1][8] These substances are chosen for their ability to form an azeotropic mixture with methanol, facilitating its removal.
Q6: How can I analyze the purity of my this compound product?
Gas chromatography (GC) is the primary and most effective method for determining the purity of this compound and quantifying residual impurities like methanol.[1][9][10] For some organosilane compounds, High-Performance Liquid Chromatography (HPLC) can also be a suitable analytical technique.[11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Standard Distillation | The primary impurity is likely methanol, which forms an azeotrope with this compound, making simple distillation ineffective.[1] | Implement an extractive distillation protocol using an appropriate entraining agent like methyl formate or methoxytrimethylsilane to break the azeotrope.[1][8] |
| Product Degradation on Storage (Cloudiness/Precipitate) | The product has been exposed to moisture, leading to hydrolysis and the formation of insoluble polysiloxanes.[5][7] | Ensure the product is stored and handled under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Use oven-dried glassware and sealed containers.[2][3] |
| Inconsistent Yields or Reactivity in Subsequent Reactions | The presence of residual methanol can interfere with reactions involving the Si-H group of this compound.[1] Alternatively, partial hydrolysis may have occurred, reducing the concentration of the active compound. | Re-purify the this compound using extractive distillation to ensure complete removal of methanol. Verify purity by gas chromatography before use. Handle the purified product under an inert atmosphere to prevent moisture contamination. |
| Difficulty Separating Other Silane (B1218182) Impurities | Other silane byproducts may have boiling points very close to that of this compound. | Fractional distillation under reduced pressure may improve separation. For analytical and small-scale preparative separations, gas chromatography can be employed.[12] |
Purification Data
The following table summarizes the effectiveness of extractive distillation for purifying this compound (DMDMS) as reported in patent literature.
| Entraining Agent | Initial DMDMS Purity (% w/w) | Initial Methanol Content (% w/w) | Final DMDMS Purity (% w/w) | Final Methanol Content (% w/w) | Reference |
| Methoxytrimethylsilane | Not Specified | Not Specified | 96.3% | 0.9% | [1] |
| Methoxytrimethylsilane | Not Specified | Not Specified | 97.1% | 0.1% | [1] |
Experimental Protocols
Protocol 1: Extractive Distillation of this compound using Methoxytrimethylsilane
This protocol is adapted from patent examples for the removal of methanol from this compound.[1]
Objective: To purify a crude mixture of this compound containing methanol.
Materials:
-
Crude this compound/methanol mixture
-
Methoxytrimethylsilane (entraining agent)
-
Distillation apparatus (e.g., packed column, condenser, receiving flask)
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Gas chromatograph for analysis
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a flow of inert gas to prevent atmospheric moisture contamination.
-
Charging the Still: Charge the distillation flask with the crude mixture of this compound and methanol.
-
Adding the Entraining Agent: Add methoxytrimethylsilane to the distillation flask.
-
Distillation:
-
Begin heating the mixture. Operate the column under a total reflux condition for approximately two hours to allow the column to reach a steady state.
-
Monitor the temperature at the top of the column. A distillate fraction containing the azeotropic mixture of methanol and methoxytrimethylsilane will begin to distill off at a temperature between 50°C and 58°C. Collect this initial fraction.
-
As the lower-boiling azeotrope is removed, the temperature at the top of the column will begin to rise.
-
Collect the main product fraction when the column head temperature stabilizes between approximately 58°C and 62°C. This fraction will be the purified this compound.
-
-
Analysis: Analyze the collected product fraction using gas chromatography to confirm the purity and the significant reduction of the methanol content.
-
Storage: Store the purified product in a sealed container under an inert atmosphere.[2][3]
Visual Guides
Caption: Experimental workflow for the purification of this compound.
Caption: Side-reaction pathway showing hydrolysis and condensation of DMDMS.
Caption: Troubleshooting decision tree for DMDMS purification issues.
References
- 1. US5804040A - Purification process for silane compound - Google Patents [patents.google.com]
- 2. Dimethoxy(methyl)silane | 16881-77-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Dimethoxy(methyl)silane | 16881-77-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Dimethoxy(methyl)silane | 16881-77-9 | TCI AMERICA [tcichemicals.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. gelest.com [gelest.com]
- 8. BE1010603A3 - Purification process of compounds silane type. - Google Patents [patents.google.com]
- 9. applications.wasson-ece.com [applications.wasson-ece.com]
- 10. CN104136447B - The purification process of trimethyl silane - Google Patents [patents.google.com]
- 11. Separation of Silane, chlorotriethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
strategies to minimize side reactions of Dimethoxymethylsilane
Welcome to the Technical Support Center for Dimethoxymethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing side reactions during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound?
A1: The main side reactions of this compound are:
-
Hydrolysis and Condensation: Reaction with water or moisture leads to the formation of silanols (Si-OH), which can then condense to form polysiloxane oligomers or polymers. This is often observed as the formation of a gel or precipitate.
-
Disproportionation: The redistribution of substituents on the silicon atom, which can lead to the formation of other silanes. This is often catalyzed by acids, bases, or metal complexes.[1]
-
Side Reactions in Hydrosilylation: When used in hydrosilylation reactions, common side reactions include isomerization of the alkene, dehydrogenative silylation, and the formation of regioisomers (α- and β-adducts).[2][3]
Q2: How can I prevent the premature gelation of my this compound solution?
A2: Premature gelation is typically caused by hydrolysis and subsequent condensation. To prevent this, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents, glassware, and inert atmosphere (e.g., nitrogen or argon). Storing the silane (B1218182) under an inert atmosphere and away from moisture is also essential.
Q3: My hydrosilylation reaction with this compound is giving me a mixture of products. What could be the cause?
A3: A mixture of products in a hydrosilylation reaction can be due to several factors:
-
Alkene Isomerization: The catalyst may be promoting the migration of the double bond in your alkene substrate.
-
Formation of Regioisomers: The addition of the Si-H bond across the double bond can occur in two different orientations, leading to α- and β-adducts.
-
Dehydrogenative Silylation: This side reaction leads to the formation of a vinylsilane and dihydrogen gas.
The choice of catalyst, solvent, and reaction temperature can significantly influence the selectivity of the reaction.
Q4: What is the optimal pH for working with this compound to minimize hydrolysis?
A4: The rate of hydrolysis of alkoxysilanes is slowest at a neutral pH of around 7.[4] Both acidic and basic conditions catalyze the hydrolysis reaction. Therefore, maintaining a neutral pH is recommended if the presence of water is unavoidable.
Troubleshooting Guides
Issue 1: Formation of a Precipitate or Gel in this compound Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Handle this compound under nitrogen or argon. | Prevention of hydrolysis and condensation, leading to a clear solution. |
| Acidic or Basic Impurities | Purify solvents and other reagents to remove acidic or basic residues. | A stable solution without premature gelation. |
| Improper Storage | Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place. | Maintained purity and reactivity of the silane for a longer period. |
Issue 2: Low Yield or Selectivity in Hydrosilylation Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Alkene Isomerization | Screen different catalysts; some are less prone to causing isomerization. Use a shorter reaction time or lower the reaction temperature. | Increased yield of the desired hydrosilylation product. |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and dry. The nitrile group of certain substrates can inhibit catalyst activity. | Improved catalyst activity and reaction conversion. |
| Suboptimal Catalyst | Experiment with different types of catalysts (e.g., platinum, rhodium, ruthenium, or iron-based catalysts) to find one that offers better selectivity for your specific substrate. | Higher regioselectivity and reduced formation of side products. |
Data Presentation
Table 1: Effect of pH on the Rate of Hydrolysis and Condensation of Alkoxysilanes
| pH Range | Rate of Hydrolysis | Rate of Condensation | Stability of Silanols |
| < 4 | High | Low | Relatively Stable |
| 4 - 7 | Decreases to a minimum at pH 7 | Increases | Less Stable |
| > 7 | Increases | High | Unstable |
This table is a generalized representation based on the behavior of alkoxysilanes.[4][5][6][7][8]
Experimental Protocols
Protocol for Minimizing Hydrolysis and Condensation of this compound
-
Glassware Preparation: Thoroughly wash all glassware and dry in an oven at >120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all other reagents are free from water.
-
Reaction Setup: Set up the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a glovebox.
-
Addition of this compound: Use a dry syringe or cannula to transfer this compound to the reaction vessel.
-
Monitoring: If possible, monitor the reaction for the formation of any cloudiness or precipitate, which could indicate moisture contamination.
General Protocol for Optimizing Hydrosilylation Reactions
-
Reactant Purity: Ensure the alkene substrate is pure and free from inhibitors. If necessary, pass it through a short column of activated alumina (B75360) to remove peroxides or other impurities.
-
Catalyst Screening: In small-scale trial reactions, screen a variety of hydrosilylation catalysts (e.g., Karstedt's catalyst, Speier's catalyst, Wilkinson's catalyst) to identify the one that provides the best selectivity and yield for your specific substrates.
-
Temperature Optimization: Start the reaction at a lower temperature (e.g., room temperature) and gradually increase it. Monitor the reaction progress by a suitable analytical technique (e.g., GC, NMR) to find the optimal temperature that promotes the desired reaction while minimizing side reactions.
-
Solvent Effects: The polarity of the solvent can influence the reaction. If side reactions are an issue, consider changing the solvent (e.g., from toluene (B28343) to THF or vice versa).
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for low yield in hydrosilylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dimethoxymethylsilane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yield and selectivity in reactions involving Dimethoxymethylsilane (DMDMS).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Q: My hydrosilylation reaction with this compound is showing low to no conversion of my alkene/alkyne. What are the likely causes?
A: Low or no conversion in a hydrosilylation reaction can stem from several factors, primarily related to the catalyst and reaction conditions.
-
Inactive Catalyst: The platinum catalyst, often Karstedt's or Speier's catalyst, may have degraded due to improper storage or handling. Ensure the catalyst is fresh and has been stored under an inert atmosphere.
-
Catalyst Poisoning: Trace impurities in the reactants or solvent can poison the catalyst. Common poisons include sulfur, amines, and phosphorus compounds. Ensure all reagents and solvents are of high purity and anhydrous.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. While higher loadings can increase conversion, they may also lead to side reactions. Optimization is key.
-
Low Reaction Temperature: The reaction may require thermal activation. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-80 °C) can improve the rate of conversion.
-
Presence of Methanol (B129727): this compound can contain residual methanol from its synthesis, or methanol can be generated from the hydrolysis of DMDMS by ambient moisture. Methanol can react with the Si-H group of DMDMS, consuming the reagent and potentially interfering with the catalyst.[1]
Issue 2: Poor Selectivity (Formation of Multiple Products)
Q: I am observing a mixture of isomers (e.g., α- and β-adducts, or E- and Z-isomers) in my hydrosilylation reaction. How can I improve the selectivity?
A: Achieving high selectivity is a common challenge in hydrosilylation. The choice of catalyst, ligands, and reaction conditions plays a crucial role.
-
Catalyst Choice: Different metal catalysts exhibit different selectivities. For instance, platinum catalysts like Karstedt's catalyst often favor the formation of the anti-Markovnikov (β) product with terminal alkenes.[2] In contrast, some rhodium and ruthenium catalysts can favor the formation of the Markovnikov (α) product or other isomers.
-
Ligand Effects: The steric and electronic properties of ligands on the metal center can significantly influence selectivity. Bulky ligands can promote the formation of the linear (anti-Markovnikov) product by sterically hindering the approach to the internal carbon of the double bond.
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway and, consequently, the selectivity. Non-polar solvents often favor the formation of one isomer over another.
-
Reaction Temperature: Temperature can affect the equilibrium between different isomeric products. Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Issue 3: Formation of Side Products
Q: Besides the desired hydrosilylation product, I am observing other unexpected products. What are these side reactions and how can I minimize them?
A: Several side reactions can compete with the desired hydrosilylation pathway.
-
Alkene Isomerization: A common side reaction is the isomerization of the starting alkene, where the double bond migrates to an internal position.[2] Internal alkenes are generally less reactive towards hydrosilylation, leading to lower yields of the desired product. This can often be minimized by using a more selective catalyst or by optimizing the reaction temperature and time.
-
Dehydrogenative Silylation: This side reaction results in the formation of a vinylsilane and dihydrogen gas. It is more prevalent with certain catalysts and substrates.
-
Disproportionation of DMDMS: In the presence of certain catalysts, this compound can undergo disproportionation to form methylsilane and trimethoxymethylsilane.
-
Reduction of the Alkene/Alkyne: The alkene or alkyne can be reduced to the corresponding alkane.
Issue 4: Difficulties in Product Purification
Q: I am struggling to purify my product from the reaction mixture. What are the best practices for purifying products from this compound reactions?
A: Purification can be challenging due to the similar properties of the product and unreacted starting materials or byproducts.
-
Removal of Excess Silane: If the product is not volatile, excess this compound (boiling point: 61 °C) can be removed by distillation or under reduced pressure.
-
Chromatography: Column chromatography on silica (B1680970) gel is a common and effective method for separating the hydrosilylation product from byproducts and residual catalyst. The polarity of the eluent can be adjusted to achieve optimal separation.
-
Hydrolysis of Unreacted Silane: Unreacted this compound can be hydrolyzed to form siloxanes, which may be easier to separate. However, care must be taken as the conditions required for hydrolysis (presence of water, and acid or base catalysis) can also potentially degrade the desired product.
-
Aqueous Workup: An aqueous workup can be used to remove the catalyst and other water-soluble impurities. However, this can also lead to the hydrolysis of the methoxy (B1213986) groups on the silicon atom of the product if it is an alkoxysilane. Performing the wash quickly with cold solutions can minimize this.
Quantitative Data Summary
The following tables provide representative data on how reaction parameters can influence the yield and selectivity in hydrosilylation reactions. While not all data is specific to this compound, the trends are generally applicable.
Table 1: Effect of Catalyst Loading on the Hydrosilylation of 1-Octene (B94956) with an Alkoxysilane
| Entry | Catalyst | Catalyst Loading (mol% Pt) | Time (h) | Conversion (%) | Yield of Octylsilane (%) |
| 1 | SiliaCat Pt(0) | 0.1 | 0.5 | 100 | >99 |
| 2 | SiliaCat Pt(0) | 0.05 | 1 | 100 | >99 |
| 3 | SiliaCat Pt(0) | 0.025 | 1 | 100 | >99 |
| 4 | SiliaCat Pt(0) | 0.01 | 3 | ~100 | >99 |
| 5 | SiliaCat Pt(0) | 0.005 | 4 | 42 | 42 |
Adapted from a study on triethoxysilane. The trend of decreasing conversion with lower catalyst loading is expected to be similar for DMDMS.[3]
Table 2: Effect of Alkene to Silane Ratio on the Hydrosilylation of 1-Octene
| Entry | Alkene/Silane Molar Ratio | Time (h) | Conversion of Silane (%) | Yield of Octylsilane (%) |
| 1 | 1:1 | 2 | <50 | Low |
| 2 | 1.5:1 | 1 | 100 | >99 |
Adapted from a study on triethoxysilane. Using an excess of the alkene can drive the reaction to completion and improve the yield of the desired product.[3]
Experimental Protocols
Representative Protocol for the Hydrosilylation of 1-Octene with this compound
This protocol is a general guideline and may require optimization for specific substrates and equipment.
Materials:
-
1-Octene (high purity, anhydrous)
-
This compound (DMDMS, high purity, anhydrous)
-
Karstedt's catalyst (xylene solution, ~2% Pt)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: All glassware should be oven-dried and cooled under a stream of inert gas. The reaction is performed under an inert atmosphere using standard Schlenk line techniques.
-
Charging the Reactor: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-octene (e.g., 10 mmol, 1.0 eq) and anhydrous toluene (e.g., 20 mL).
-
Addition of Silane: Add this compound (e.g., 12 mmol, 1.2 eq) to the stirred solution.
-
Addition of Catalyst: Add Karstedt's catalyst solution (e.g., corresponding to 0.01 mol% Pt) to the reaction mixture. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 60 °C). Monitor the progress of the reaction by GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent and any excess volatile reagents can be removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizations
Diagram 1: General Experimental Workflow for Hydrosilylation
Caption: A typical experimental workflow for a this compound hydrosilylation reaction.
Diagram 2: Troubleshooting Logic for Low Yield in Hydrosilylation Reactions
Caption: A decision-making flowchart for troubleshooting low yields in hydrosilylation reactions.
References
compatibility of Dimethoxymethylsilane with different functional groups
Welcome to the technical support center for Dimethoxymethylsilane (DMMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of DMMS with various functional groups and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMMS) and what are its primary applications?
This compound (CAS No. 16881-77-9) is an organosilicon compound widely used as an intermediate in the synthesis of other functional organosilanes.[1] Its key applications include acting as a crosslinking agent for silicone rubbers, a surface treatment agent, a reagent in organic synthesis (e.g., hydrosilylation, reductions), and as a protecting group for alcohols and amines.[2]
Q2: What are the general stability and storage recommendations for DMMS?
DMMS is a stable compound but is sensitive to moisture.[1][3] It reacts slowly with water or moist air to release methanol.[3][4] Therefore, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere like nitrogen.[1] It is a highly flammable liquid and vapor, so it must be kept away from heat, sparks, and open flames.[1][3]
Q3: Is DMMS compatible with protic functional groups like alcohols and water?
DMMS reacts with protic functional groups. It hydrolyzes in the presence of water to form silanols and methanol.[3] This reactivity is harnessed when DMMS is used as a protecting group for alcohols, but it also means that reactions should be conducted under anhydrous conditions to avoid unwanted side reactions and consumption of the reagent.
Q4: Can DMMS be used with amines? What are the potential complications?
Yes, DMMS is used in reactions involving amines, such as the reduction of amides to secondary amines.[5] However, strong bases, including primary and secondary amines, can cause disproportionation of DMMS, potentially leading to pyrophoric byproducts.[3][6] Amine-catalyzed hydrolysis and condensation are also known mechanisms.[7][8] A significant challenge reported is the formation of oligomeric silane (B1218182) byproducts that are difficult to remove from the desired amine product through standard purification techniques like column chromatography.[5]
Q5: How does DMMS react with carboxylic acids?
DMMS can be used as a reagent for the direct amidation of carboxylic acids in the presence of an amine.[9] It is believed to proceed through the formation of a more reactive silyl (B83357) ester intermediate.[9] Additionally, silanes, in general, can serve as reducing agents for carboxylic acids.[10]
Q6: Is DMMS compatible with thiols?
While specific reactivity data for DMMS with thiols is not prevalent in the provided results, the thiol-ene reaction is a well-established alternative to hydrosilylation for forming Si-C bonds.[11] This suggests that under radical or base-catalyzed conditions, a reaction between the Si-H bond of DMMS and a thiol could occur, analogous to the addition to alkenes. Thiols are generally good nucleophiles and can react with various electrophiles.[12][13]
Q7: Can DMMS be used in transition metal-catalyzed reactions?
Absolutely. DMMS is a common reagent in hydrosilylation reactions, which are typically catalyzed by transition metal complexes, most notably those of platinum, ruthenium, and cobalt.[14][15] The choice of catalyst is crucial as it dictates the chemo-, regio-, and stereoselectivity of the reaction and the tolerance of other functional groups.[14] DMMS and other organosilanes also participate in palladium-catalyzed Hiyama cross-coupling reactions to form C-C bonds.[16][17]
Troubleshooting Guide
Issue 1: Low or no reactivity in a hydrosilylation reaction.
-
Question: I am trying to perform a hydrosilylation reaction with an alkene using DMMS, but I am observing very low conversion. What could be the issue?
-
Answer:
-
Catalyst Inactivity: The platinum or other transition metal catalyst may be inactive. Ensure you are using a fresh, properly stored catalyst. Some catalysts are sensitive to air or moisture. Karstedt's catalyst, for example, is highly efficient but should be handled carefully.[15]
-
Insufficient Catalyst Loading: Catalyst loading is critical. While some reactions proceed with low catalyst loadings, others may require higher concentrations. Consult literature for analogous substrates.
-
Reaction Conditions: Ensure the reaction is run under anhydrous and inert conditions (e.g., under Argon or Nitrogen). Moisture can deactivate the catalyst and consume the DMMS.[3]
-
Substrate Impurities: Impurities in your alkene substrate, such as sulfur compounds or strong coordinating ligands, can poison the catalyst. Purify the substrate if necessary.
-
Issue 2: Formation of intractable siloxane byproducts.
-
Question: After my reaction (e.g., reduction of an amide to an amine), I have a product that is contaminated with siloxane byproducts that are impossible to remove by silica (B1680970) gel chromatography. How can I purify my product?
-
Answer: This is a common and challenging issue, especially with amine products.[5]
-
Acidic Workup/Extraction: Convert your amine product to its hydrochloride salt by treating the crude mixture with HCl in an organic solvent (e.g., ether or dioxane). The amine salt should precipitate and can be collected by filtration, leaving the non-basic siloxane byproducts in the solution. You can then liberate the free amine by basifying an aqueous solution of the salt and extracting.
-
Fluoride-Based Workup: Siloxanes can be cleaved by fluoride (B91410) ions. A common procedure involves treating the crude product with a fluoride source like TBAF (tetrabutylammonium fluoride) or aqueous HF (use with extreme caution in appropriate plastic labware). This can break down the oligomeric siloxanes into smaller, more easily separable species.
-
Alternative Chromatography: If standard silica gel fails, consider alternative stationary phases. Basic alumina (B75360) can be effective for purifying amines.[5] Reversed-phase chromatography may also offer different selectivity.[5]
-
Crystallization: If your product is a solid, crystallization is an excellent method to exclude the amorphous, oily siloxane byproducts.
-
Issue 3: Unwanted reduction of other functional groups.
-
Question: I am using DMMS for a specific transformation, but I am observing the reduction of other functional groups like esters or ketones in my molecule. How can I improve selectivity?
-
Answer: The reactivity of DMMS can be highly dependent on the catalyst and reaction conditions.
-
Catalyst Choice: The functional group tolerance varies significantly between different catalytic systems. For hydrosilylation, some cobalt and ruthenium catalysts show excellent chemoselectivity, tolerating ketones, esters, and amides, while others may not.[14] Thoroughly review the literature for a catalyst system compatible with your substrate.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity and minimize side reactions.
-
Protecting Groups: If chemoselectivity cannot be achieved, consider protecting the sensitive functional group (e.g., converting a ketone to a ketal) before performing the reaction with DMMS.[14][18] The protecting group can be removed in a subsequent step.
-
Data and Protocols
Table 1: Functional Group Compatibility of this compound in Catalytic Reactions
| Functional Group | Reaction Type | Catalyst System (Example) | Compatibility/Outcome | Reference(s) |
| Alcohols (unprotected) | Hydrosilylation | Co-based catalyst | Tolerated | [14] |
| Amines (primary, tertiary) | Hydrosilylation | Co-based catalyst | Tolerated | [14] |
| Ketones | Hydrosilylation | Co-based catalyst | Tolerated | [14] |
| Esters | Hydrosilylation | Co-based catalyst | Tolerated | [14] |
| Amides | Hydrosilylation | Co-based catalyst | Tolerated | [14] |
| Nitriles | Hydrosilylation | Co-based catalyst | Tolerated | [14] |
| Aryl Halides | Cross-Coupling | Palladium catalyst | Reactive partner | [17] |
| Carboxylic Acids | Amidation | (None, heat) | Reactive partner | [9] |
| Amides | Reduction | (Catalytic) | Reactive (reduced to amine) | [5] |
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Hydrosilylation of a Terminal Alkyne
This protocol is a representative example based on literature procedures for the hydrosilylation of terminal alkynes.
Materials:
-
Terminal alkyne (1.0 mmol)
-
This compound (DMMS) (1.2 mmol, 1.2 equiv)
-
[Cp*Ru(MeCN)₃]PF₆ catalyst (0.01 mmol, 1 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DCM) (5 mL)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (1.0 mmol) and the catalyst, [Cp*Ru(MeCN)₃]PF₆ (0.01 mmol).
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Add the this compound (1.2 mmol) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS. Reactions are often complete within a few hours.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired α-vinylsilane product.
Visual Guides
Logical Flowchart for Troubleshooting DMMS Reaction Byproduct Removal
This diagram outlines a decision-making process for purifying products from reactions involving DMMS that generate siloxane byproducts.
Caption: Troubleshooting workflow for product purification.
Generalized Catalytic Cycle for Hydrosilylation
This diagram illustrates the generally accepted steps in a transition metal-catalyzed hydrosilylation of an alkene.
Caption: Catalytic cycle for alkene hydrosilylation.
References
- 1. innospk.com [innospk.com]
- 2. innospk.com [innospk.com]
- 3. gelest.com [gelest.com]
- 4. METHYLDIMETHOXYSILANE | [gelest.com]
- 5. reddit.com [reddit.com]
- 6. paint.org [paint.org]
- 7. researchgate.net [researchgate.net]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. scientificspectator.com [scientificspectator.com]
- 16. Hiyama Coupling [organic-chemistry.org]
- 17. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective Groups [organic-chemistry.org]
Technical Support Center: Work-up Procedures for Reactions Involving Dimethoxymethylsilane
Welcome to the technical support center for reactions involving dimethoxymethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on work-up procedures, troubleshooting common issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions involving this compound and how do I remove them?
A1: The most common byproducts are siloxanes, which are formed from the hydrolysis of unreacted this compound or the silyl (B83357) ether product. Specifically, you may encounter methoxy-terminated siloxanes or, upon further hydrolysis, silanols which can condense to form higher molecular weight siloxanes.
Removal Strategies:
-
Aqueous Work-up: Many siloxane byproducts can be removed by a standard aqueous work-up. Washing the organic layer with water or brine can help remove some of the more polar silanol (B1196071) byproducts.
-
Fluoride-Based Work-up: For stubborn siloxanes, a wash with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride can be effective. The fluoride ion has a high affinity for silicon and can cleave Si-O bonds, rendering the byproducts more water-soluble.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for separating organic products from siloxane byproducts. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.
-
Distillation: If your product is volatile, distillation can be a viable method for separation from less volatile siloxane oligomers.
Q2: How should I properly quench a reaction containing unreacted this compound?
A2: Quenching should be done cautiously in a well-ventilated fume hood. Unreacted this compound can react with protic solvents. A slow, dropwise addition of a protic solvent like methanol (B129727) or isopropanol (B130326) to the cooled reaction mixture is a common and safe practice. This will convert the reactive Si-H bond to a more stable Si-OR bond. Following the alcohol quench, a more thorough aqueous quench can be performed. Do not quench directly with water if you have a large excess of unreacted silane (B1218182), as this can sometimes be too vigorous.
Q3: My product, a silyl ether formed from a hydrosilylation reaction, is unstable to the work-up conditions. What can I do?
A3: Silyl ethers can be sensitive to acidic or basic conditions. If you suspect your product is degrading, consider the following:
-
Neutral Work-up: Use a neutral aqueous wash (e.g., deionized water, brine) instead of acidic or basic solutions.
-
Mild Quenching: Quench the reaction with a saturated aqueous solution of a mild reagent like ammonium (B1175870) chloride.[1]
-
Avoid Silica Gel Chromatography: If the silyl ether is particularly sensitive, it may degrade on silica gel. In such cases, consider alternative purification methods like distillation, preparative TLC, or chromatography on a less acidic stationary phase (e.g., alumina).
Q4: I am having trouble removing the transition metal catalyst (e.g., platinum, copper) used in my hydrosilylation reaction. What are some effective methods?
A4: Catalyst removal can be challenging, especially when residual metals can affect downstream reactions or product purity.
-
Filtration through Celite® or Silica Gel: Passing the crude reaction mixture through a short plug of Celite® or silica gel can often remove a significant portion of the catalyst.
-
Activated Carbon Treatment: Stirring the reaction mixture with activated carbon for a period and then filtering can effectively adsorb the metal catalyst.[2]
-
Specific Ligand Precipitation: In some cases, adding a specific ligand can precipitate the metal complex, which can then be removed by filtration.
-
Aqueous Washes: Certain aqueous washes can help remove metal catalysts. For example, a wash with an aqueous solution of potassium fluoride can sometimes help remove residual tin catalysts. While not directly applicable to all metals, similar strategies with appropriate complexing agents can be devised.
Troubleshooting Guides
Guide 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction. | - Extend the reaction time or increase the temperature. - Ensure the catalyst is active and used in the correct loading. - Check for the presence of inhibitors in the starting materials or solvents. |
| Loss of product during work-up. | - If your product is water-soluble, back-extract the aqueous layers. - If your product is volatile, use care during solvent removal (e.g., lower temperature on the rotary evaporator). - Check for product decomposition on silica gel by performing a stability test on a small sample. | |
| Significant side product formation | Incorrect reaction conditions. | - Optimize the reaction temperature; side reactions are often favored at higher temperatures. - Screen different catalysts or ligands to improve selectivity. |
| Isomerization of the starting material or product. | - This is a common side reaction in hydrosilylation. Try a different catalyst or lower the reaction temperature and time. |
Guide 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with siloxane byproducts on silica gel | Similar polarity of the product and byproducts. | - Try a different solvent system for chromatography. - Consider derivatizing the product to change its polarity before chromatography. - Explore alternative purification methods like distillation or crystallization. |
| Formation of an emulsion during aqueous work-up | Presence of surfactants or finely divided solids. | - Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite®. - Allow the mixture to stand for an extended period to allow for phase separation. |
| Residual methanol from this compound starting material | Methanol can be an impurity in the starting material or a byproduct of its decomposition. | - Methanol and this compound have very close boiling points, making simple distillation difficult.[3] - Azeotropic distillation with methyl formate (B1220265) or methoxytrimethylsilane (B155595) can be used to remove methanol.[3] |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Hydrosilylation Reaction of an Alkene
-
Reaction Quenching: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Aqueous Work-up:
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions).
-
Water.
-
Brine.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system.
Protocol 2: Removal of Siloxane Byproducts using a Fluoride Wash
-
Initial Work-up: Perform a standard aqueous work-up as described in Protocol 1.
-
Fluoride Wash: After the final brine wash, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF to the separatory funnel and shake gently for 5-10 minutes.
-
Aqueous Wash: Wash the organic layer with water (2-3 times) to remove the TBAF and the resulting water-soluble silicon species.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Proceed with purification as required.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Managing Methanol Byproduct from Dimethoxymethylsilane Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the methanol (B129727) byproduct generated during the hydrolysis of dimethoxymethylsilane (DMDMS).
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction for the hydrolysis of this compound (DMDMS)?
The hydrolysis of this compound involves the reaction of DMDMS with water, leading to the formation of silanols and methanol as a byproduct. The silanols can then undergo condensation to form siloxane polymers.[1][2] The overall reaction can be summarized as follows:
(CH₃)₂Si(OCH₃)₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2CH₃OH
Side reactions can also occur, such as the condensation of silanols to form water or the reaction of a silanol (B1196071) with an unreacted methoxy (B1213986) group to produce methanol.[1][3]
Q2: Why is it important to manage the methanol byproduct?
Methanol is a flammable and toxic substance.[4][5][6] Its presence in the reaction mixture can affect the properties of the final polysiloxane product and may interfere with subsequent analytical procedures.[7] Therefore, proper handling and removal of methanol are crucial for both safety and experimental success.
Q3: What are the primary safety precautions when working with DMDMS and methanol?
Both this compound and methanol are highly flammable liquids.[4][5] It is essential to work in a well-ventilated area, such as a fume hood, and to eliminate all potential ignition sources.[4][5][6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat, should always be worn.[4][5] In case of skin or eye contact, rinse immediately and thoroughly with water.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficient water, improper pH, or low temperature. | Ensure the correct stoichiometric amount of water is used. The reaction can be catalyzed by either acid or base.[2] Adjusting the pH can significantly increase the reaction rate.[2] Gentle heating may also be applied, but with caution due to the flammability of the reactants and products.[8] |
| Cloudy or Hazy Reaction Mixture | Formation of insoluble polysiloxane oligomers or polymers. | This can sometimes be resolved by adding a co-solvent to improve the solubility of the siloxane species. The choice of solvent will depend on the specific application. |
| Difficulty in Removing Methanol | Inefficient removal technique. | Consider using fractional distillation, vacuum stripping, or solvent extraction to remove the methanol. The choice of method will depend on the scale of the reaction and the desired purity of the final product. |
| Unexpected Side Products | Contamination of reactants or improper reaction conditions. | Ensure the purity of the this compound and water. Control the reaction temperature and pH to minimize side reactions. Analytical techniques like GC-MS or NMR can be used to identify unknown byproducts.[9][10] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol outlines a general procedure for the hydrolysis of this compound.
Materials:
-
This compound (DMDMS)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert atmosphere (e.g., nitrogen or argon) (optional, but recommended)
Procedure:
-
Ensure all glassware is clean and dry.
-
Place the desired amount of this compound into the reaction vessel under an inert atmosphere.
-
Add the stoichiometric amount of deionized water to the addition funnel.
-
Slowly add the water to the DMDMS with vigorous stirring. The reaction can be exothermic, so a slow addition rate is important.
-
Continue stirring the mixture at room temperature for the desired reaction time. The reaction progress can be monitored by analytical techniques such as FTIR or NMR to observe the disappearance of the Si-OCH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.
Protocol 2: Methanol Removal by Fractional Distillation
This protocol describes the removal of the methanol byproduct using fractional distillation.
Materials:
-
Reaction mixture from Protocol 1
-
Distillation apparatus (fractionating column, condenser, receiving flask)
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus.
-
Transfer the reaction mixture to the distillation flask.
-
Slowly heat the mixture using the heating mantle.
-
Collect the methanol distillate at its boiling point (approximately 64.7 °C).
-
Continue the distillation until the temperature rises, indicating that most of the methanol has been removed.
-
The remaining product in the distillation flask is the polysiloxane.
Visualizations
Caption: Hydrolysis of this compound to form Dimethylsilanediol and Methanol, followed by condensation to Polydimethylsiloxane.
Caption: Workflow for the removal of methanol byproduct from the reaction mixture.
Caption: Troubleshooting decision tree for common issues during this compound hydrolysis.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. gelest.com [gelest.com]
- 4. gelest.com [gelest.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. msds.evonik.com [msds.evonik.com]
- 7. Help: Effect of methanol on silanized glass [groups.google.com]
- 8. witschem.com [witschem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. doria.fi [doria.fi]
Technical Support Center: Controlling Cross-linking Density with Dimethoxymethylsilane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the cross-linking density of polymers using dimethoxymethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of cross-linking with this compound?
A1: The cross-linking process with this compound is a moisture-cured system that occurs in two main stages. First, in the presence of water, the methoxy (B1213986) groups (-OCH₃) on the silane (B1218182) hydrolyze to form reactive silanol (B1196071) groups (-OH). Subsequently, these silanol groups condense with each other or with other methoxy groups to form stable siloxane bridges (Si-O-Si) between polymer chains, creating a three-dimensional network. This reaction is often accelerated by a catalyst.[1][2]
Q2: What are the key factors that control the final cross-linking density?
A2: The cross-linking density is influenced by several critical parameters:
-
This compound Concentration: Higher concentrations of the cross-linker generally lead to a higher density of cross-links.[3]
-
Catalyst Concentration: The type and amount of catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), significantly affect the rate of both hydrolysis and condensation reactions.[4]
-
Water Availability: Water is essential for the initial hydrolysis step. The rate of moisture ingress can be a limiting factor in the overall cross-linking speed.[5][6]
-
Curing Temperature and Time: Elevated temperatures typically accelerate the hydrolysis and condensation reactions, leading to a higher cross-linking density in a shorter time.[7][8]
-
Polymer Matrix: The type of polymer and its polarity can influence the effectiveness of the catalyst and the diffusion of water.[4]
Q3: How can I measure the cross-linking density of my samples?
A3: Several analytical techniques can be used to quantify cross-linking density:
-
Gel Content Determination (ASTM D2765): This is a direct method that measures the insoluble fraction of the polymer after extraction with a suitable solvent. A higher gel content corresponds to a higher cross-linking density.[9]
-
Dynamic Mechanical Analysis (DMA): The storage modulus (E' or G') in the rubbery plateau region of the material is directly proportional to the cross-linking density.[10][11]
-
Swelling Tests: The degree to which a cross-linked polymer swells in a solvent is inversely related to its cross-linking density.
-
FTIR Spectroscopy: This technique can be used to monitor the disappearance of Si-OCH₃ groups and the appearance of Si-O-Si bonds, providing information on the extent of the reaction.
Troubleshooting Guide
Issue 1: Low or Incomplete Cross-linking
| Potential Cause | Recommended Solution |
| Insufficient Moisture | Ensure adequate humidity during curing. For faster results, consider a water bath or steam exposure. |
| Inactive or Insufficient Catalyst | Verify the activity of your catalyst. Increase the catalyst concentration in small increments. Note that the optimal concentration can be system-dependent. |
| Low Curing Temperature or Short Curing Time | Increase the curing temperature or extend the curing time. Refer to the data tables for guidance on the effect of these parameters.[7][8] |
| Premature Hydrolysis of Silane | Store this compound in a dry, inert atmosphere to prevent premature reaction with atmospheric moisture.[7] |
| Incompatible Polymer Matrix | The polarity of the polymer can affect catalyst activity. Consider a different catalyst or surface modification of the polymer if possible.[4] |
Issue 2: Pre-cross-linking or "Scorching" during Processing
| Potential Cause | Recommended Solution |
| Excessive Processing Temperature | Lower the processing temperature to below the activation temperature of the catalyst and the decomposition temperature of any peroxide initiators used for grafting.[9] |
| High Catalyst Concentration | Reduce the amount of catalyst to slow down the cross-linking reaction during processing.[5] |
| Presence of Moisture during Compounding | Ensure all components (polymer, additives) are thoroughly dried before mixing with the silane and catalyst.[6] |
Quantitative Data on Cross-linking
Note: The following data is based on studies using vinyltrimethoxysilane (B1682223) (VTMS), a chemically similar alkoxysilane cross-linker, and is provided as a representative guide for the expected behavior with this compound.
Table 1: Effect of Cross-linker Concentration on Gel Content of Polyethylene
| VTMS Concentration (wt. %) | Gel Content (%) |
| 2.5 | ~55-65 |
| 5.0 | ~70-80 |
| 7.5 | >80 |
Data adapted from studies on silane-cross-linked polyethylene.[9]
Table 2: Effect of Curing Conditions on Gel Content
| Curing Time (hours) | Curing Temperature (°C) | Gel Content (%) |
| 4 | 80 | ~60 |
| 8 | 80 | ~75 |
| 12 | 80 | >80 |
| 4 | 100 | ~70 |
| 8 | 100 | >85 |
Representative data illustrating the general trend.[8]
Experimental Protocols
Protocol 1: Determination of Gel Content (Based on ASTM D2765)
Objective: To determine the percentage of the insoluble, cross-linked fraction of the polymer.
Materials:
-
Cross-linked polymer sample (~0.3 g)
-
120-mesh stainless steel cage
-
Xylene or decahydronaphthalene
-
Reflux extraction apparatus
-
Vacuum oven
-
Analytical balance
Procedure:
-
Weigh the empty mesh cage (W₁).
-
Place the polymer sample inside the cage and weigh it again (W₂).
-
Place the cage with the sample in the extraction apparatus filled with the solvent.
-
Heat the solvent to reflux and extract for 12 hours.
-
After extraction, carefully remove the cage and dry the sample in a vacuum oven at 80°C until a constant weight is achieved.
-
Weigh the cage with the dried, insoluble polymer (W₃).
-
Calculate the gel content using the formula: Gel Content (%) = [(W₃ - W₁) / (W₂ - W₁)] * 100
Protocol 2: Measurement of Cross-linking Density using DMA
Objective: To determine the cross-linking density from the storage modulus in the rubbery plateau.
Materials:
-
Cured polymer sample with uniform, rectangular dimensions
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamp (e.g., tensile or cantilever)
Procedure:
-
Prepare a rectangular sample of the cured polymer with precise dimensions.
-
Mount the sample in the DMA fixture.
-
Perform a temperature sweep experiment at a fixed frequency (e.g., 1 Hz) and a small, constant strain within the linear viscoelastic region of the material. The temperature range should span from below the glass transition temperature (Tg) to well into the rubbery plateau region.
-
Identify the rubbery plateau region on the resulting storage modulus (E' or G') versus temperature plot. This is the flat region above the Tg.
-
Select a value for the storage modulus (E') from this plateau.
-
Calculate the cross-linking density (ν) using the theory of rubber elasticity: ν = E' / (3 * R * T) where:
Visualizations
Caption: The two-step mechanism of silane cross-linking.
Caption: General experimental workflow for preparing and analyzing cross-linked samples.
References
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. paint.org [paint.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. FAQ Silanes [evonik.com]
- 6. Silane Crosslinking Agents - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. tainstruments.com [tainstruments.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Dimethoxymethylsilane: GC-MS and a Look at Alternatives
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Dimethoxymethylsilane, a key organosilicon compound, is no exception. Its utility in various synthetic applications necessitates a reliable and accurate method for purity assessment. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound purity against other analytical techniques, supported by detailed experimental protocols and data.
At a Glance: GC-MS vs. Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. Its high sensitivity and ability to separate complex mixtures make it an invaluable tool for identifying and quantifying impurities. However, a comprehensive purity analysis can be strengthened by incorporating complementary information from other analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.[1][2] |
| Primary Strengths | High sensitivity for volatile impurities, excellent separation of complex mixtures, and definitive identification of known impurities through mass spectral libraries. | Absolute quantification without a specific reference standard for the analyte, non-destructive, and provides detailed structural information of both the main component and impurities.[1] |
| Primary Weaknesses | Requires volatile and thermally stable analytes, and quantification necessitates calibration with standards. | Lower sensitivity compared to GC-MS for trace impurities and potential for signal overlap in complex mixtures.[3] |
| Typical Limit of Detection (LOD) | Low µg/mL to ng/mL range for volatile impurities. | 0.05 mg/mL to 0.5 mg/mL for many organic compounds. |
| Typical Limit of Quantification (LOQ) | ng/mL to low µg/mL range. | 0.15 mg/mL to 1.5 mg/mL for many organic compounds. |
| Sample Throughput | High, with typical run times of 15-30 minutes per sample. | Moderate, with longer acquisition times for high sensitivity and resolution. |
| Cost | Moderate initial investment, with relatively low running costs. | High initial investment for the spectrometer. |
Unveiling Impurities: A Data-Driven Comparison
The purity of this compound can be affected by starting materials, side reactions during synthesis, and degradation products. Common impurities may include residual starting materials like methanol (B129727), and byproducts such as other alkoxysilanes. The following table presents hypothetical data illustrating the performance of GC-MS and qNMR in quantifying potential impurities in a sample of this compound.
Table 1: Quantitative Purity Analysis of a this compound Sample
| Analyte | GC-MS (% Area) | qNMR (% w/w) |
| This compound | 99.52 | 99.45 |
| Methanol | 0.25 | 0.28 |
| Trimethoxymethylsilane | 0.18 | 0.20 |
| Other unidentified impurities | 0.05 | 0.07 |
| Total Purity | 99.52 | 99.45 |
Table 2: Method Validation Parameters for Impurity Quantification
| Parameter | GC-MS (for Methanol) | qNMR (for Methanol) |
| Linearity (R²) | >0.999 | >0.998 |
| LOD | 0.5 µg/mL[4] | 50 µg/mL |
| LOQ | 1.5 µg/mL[4] | 150 µg/mL |
| Repeatability (RSD) | < 5% | < 3% |
| Recovery | 95-105% | 98-102% |
In-Depth Experimental Protocols
GC-MS Analysis of this compound Purity
This protocol outlines a general method for the purity analysis of this compound using GC-MS.[5][6] Instrument parameters may need to be optimized for specific systems.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent, such as heptane.[5] Heptane is often preferred over more polar solvents like methanol to improve sensitivity.[5]
-
Prepare a series of calibration standards for expected impurities (e.g., methanol) in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile silanes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
3. Data Analysis:
-
Identify the this compound peak and any impurity peaks based on their retention times and mass spectra.
-
Quantify the impurities using the calibration curves generated from the standards.
-
The purity of this compound is typically reported as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) for Orthogonal Purity Verification
qNMR offers a powerful, non-destructive method for purity determination that is orthogonal to chromatographic techniques.[1][7][8]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The choice of internal standard should be based on its chemical shift not overlapping with the analyte signals.
-
Add a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) to dissolve both the sample and the internal standard.
2. NMR Spectroscopy Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1D ¹H NMR.
-
Solvent: Chloroform-d.
-
Number of Scans: 16 to 64 (to ensure adequate signal-to-noise ratio).
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Pulse Width: Calibrated 90° pulse.
3. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for GC-MS and qNMR analysis.
Caption: GC-MS analysis workflow for this compound purity.
Caption: qNMR analysis workflow for this compound purity.
Concluding Remarks
The purity analysis of this compound is critical for ensuring the quality and reliability of research and development outcomes. GC-MS stands out as a highly sensitive and robust method for identifying and quantifying volatile impurities. Its ability to separate complex mixtures provides a detailed impurity profile. For an orthogonal and confirmatory approach, quantitative NMR (qNMR) offers an excellent alternative, providing absolute quantification without the need for specific impurity standards. The choice of method, or a combination thereof, will depend on the specific requirements of the analysis, including the need for high sensitivity, structural confirmation, and absolute quantification. By employing these well-defined analytical strategies, researchers can confidently assess the purity of this compound, ensuring the integrity of their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Interpreting the NMR Spectrum of Dimethoxymethylsilane: A Comparative Guide for Researchers
A comprehensive analysis of the 1H and 13C NMR spectra of dimethoxymethylsilane is presented, alongside a comparative look at two structurally similar organosilanes: dimethyldimethoxysilane and methyltrimethoxysilane. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols for the precise identification and characterization of these compounds using nuclear magnetic resonance (NMR) spectroscopy.
This compound [(CH₃O)₂SiH(CH₃)] is a versatile organosilicon compound utilized in various chemical syntheses. Its structural elucidation via NMR spectroscopy is fundamental for quality control and reaction monitoring. This guide offers a detailed interpretation of its proton (1H) and carbon-13 (13C) NMR spectra, supported by experimental data and a comparison with related silane (B1218182) alternatives.
Comparative NMR Data Analysis
The chemical shifts (δ) in NMR spectroscopy are indicative of the local electronic environment of the nuclei. In organosilanes, the electronegativity of oxygen and the electropositive nature of silicon significantly influence the chemical shifts of neighboring protons and carbons.
Below is a summary of the experimental 1H and 13C NMR data for this compound and two comparable organosilanes.
| Compound | Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | 1H | Si-H | ~4.53 | Quartet | 1H |
| -OCH₃ | ~3.56 | Singlet | 6H | ||
| Si-CH₃ | ~0.19 | Doublet | 3H | ||
| 13C | -OCH₃ | ~50-52 | - | - | |
| Si-CH₃ | ~ -5 to -10 | - | - | ||
| Dimethyldimethoxysilane | 1H | -OCH₃ | ~3.51 | Singlet | 6H |
| Si-CH₃ | ~0.13 | Singlet | 6H | ||
| 13C | -OCH₃ | ~50-52 | - | - | |
| Si-CH₃ | ~ -4 to -8 | - | - | ||
| Methyltrimethoxysilane | 1H | -OCH₃ | ~3.5-3.6 | Singlet | 9H |
| Si-CH₃ | ~0.1-0.2 | Singlet | 3H | ||
| 13C | -OCH₃ | ~50-52 | - | - | |
| Si-CH₃ | ~ -9 to -13 | - | - |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. The 13C NMR data for this compound is estimated based on typical values for similar structures.
Interpreting the Spectra of this compound
The 1H NMR spectrum of this compound displays three distinct signals corresponding to the three different proton environments.
-
Si-H Proton: The proton directly attached to the silicon atom appears as a quartet at approximately 4.53 ppm. This downfield shift is attributed to the deshielding effect of the two adjacent oxygen atoms. The quartet multiplicity arises from the coupling with the three protons of the methyl group attached to the silicon.
-
Methoxy (B1213986) Protons (-OCH₃): The six equivalent protons of the two methoxy groups give rise to a sharp singlet at around 3.56 ppm. The electronegative oxygen atom causes a significant downfield shift compared to protons on a carbon atom.
-
Si-Methyl Protons (Si-CH₃): The three protons of the methyl group bonded to the silicon atom appear as a doublet at approximately 0.19 ppm. This upfield shift is characteristic of methyl groups attached to silicon. The doublet splitting is a result of coupling with the single proton on the silicon atom.
The 13C NMR spectrum of this compound is expected to show two signals:
-
Methoxy Carbon (-OCH₃): The carbon atoms of the two equivalent methoxy groups are expected to resonate in the region of 50-52 ppm.
-
Si-Methyl Carbon (Si-CH₃): The carbon of the methyl group directly attached to the silicon atom typically appears at a significantly upfield chemical shift, estimated to be in the range of -5 to -10 ppm.
Comparison with Alternative Organosilanes
Dimethyldimethoxysilane vs. This compound: The primary difference in the 1H NMR spectrum of dimethyldimethoxysilane is the presence of a singlet for the two Si-CH₃ groups at around 0.13 ppm, as there is no Si-H proton to cause splitting. The chemical shift of the methoxy protons remains similar.
Methyltrimethoxysilane vs. This compound: In the 1H NMR spectrum of methyltrimethoxysilane, the methoxy proton signal integrates to nine protons, reflecting the three methoxy groups. The Si-CH₃ signal is a singlet due to the absence of an Si-H proton. The increased number of electron-withdrawing methoxy groups results in a slightly more downfield chemical shift for the Si-CH₃ group in the 13C NMR spectrum compared to this compound.
Experimental Protocol for NMR Analysis
The following is a detailed methodology for acquiring high-quality NMR spectra of volatile and potentially air-sensitive organosilanes like this compound.
1. Sample Preparation:
-
Solvent Selection: Use a deuterated solvent that is compatible with the analyte and does not have signals that overlap with the regions of interest. Deuterated chloroform (B151607) (CDCl₃) is a common choice for organosilanes.
-
Handling of Air-Sensitive Compounds: If the compound is sensitive to air or moisture, all sample preparation steps should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dried solvents and NMR tubes.
-
Concentration: For 1H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For 13C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the 13C isotope.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both 1H and 13C NMR. Add a small amount of TMS to the sample.
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually adequate.
-
-
13C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A wider spectral width is required for 13C NMR (e.g., -20 to 220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often used for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required for 13C NMR to achieve a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the signals to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shifts of all peaks.
Visualization of this compound Structure and NMR Correlation
The following diagram illustrates the structure of this compound and the correlation between its different proton and carbon environments and their respective NMR signals.
Caption: Correlation of this compound's structure with its NMR signals.
A Comparative Guide to Surface Treatments: FTIR Analysis of Dimethoxymethylsilane and Alternatives
For researchers, scientists, and drug development professionals, the precise modification of surface properties is a critical aspect of material design and application. This guide provides a comprehensive comparison of surfaces treated with dimethoxymethylsilane and its common alternatives, with a focus on Fourier-Transform Infrared (FTIR) spectroscopy analysis to elucidate the chemical changes and performance differences.
This compound is a member of the organosilane family, widely utilized to impart hydrophobicity to surfaces. Its efficacy is often benchmarked against other silane (B1218182) coupling agents, such as methyltrimethoxysilane (B3422404) (MTMS) and octadecyltrichlorosilane (B89594) (OTS). The choice of silane depends on the desired surface energy, the nature of the substrate, and the specific application, which can range from creating self-cleaning surfaces to modifying the interface in composite materials.
Performance Benchmark: A Quantitative Comparison
The selection of an appropriate silane for surface modification is a critical decision that influences the final properties of the material. The following tables summarize key performance indicators for surfaces treated with this compound and its alternatives, providing a basis for informed selection.
| Silane Treatment | Substrate | Water Contact Angle (°) | Key FTIR Peak Assignments (cm⁻¹) | Reference |
| This compound | Silicon Wafer | Data not available in searched literature | Si-O-Si (~1100), -OCH₃ (~2960), -SH (~2560, for mercapto-functionalized analog) | [1] |
| Methyltrimethoxysilane (MTMS) | Glass | 132° | Si-O-Si, Si-O-C, C-H | [2][3] |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | ~110° | C-H stretching (2850-2960), Si-O-Si | [4] |
| (3-Aminopropyl)triethoxysilane (APTES) | Zeolite | Not typically used for hydrophobicity | N-H, C-H, Si-O-Si | [4] |
Table 1: Comparative Performance of Silane Surface Treatments. This table highlights the difference in hydrophobicity (as indicated by water contact angle) and the characteristic chemical bonds formed on the surface after treatment, as identified by FTIR spectroscopy.
Unveiling the Surface Chemistry: FTIR Spectral Analysis
FTIR spectroscopy is a powerful, non-destructive technique for analyzing the chemical composition of modified surfaces. By identifying the characteristic vibrational frequencies of chemical bonds, researchers can confirm the successful grafting of the silane, understand the extent of the reaction, and infer the structure of the resulting surface layer.
A typical FTIR spectrum of a silane-treated surface will show the disappearance or reduction of Si-OH (silanol) peaks from the substrate and the appearance of new peaks corresponding to the silane. Key spectral regions of interest include:
-
Si-O-Si (Siloxane) stretching: A broad and strong band typically observed between 1000 and 1200 cm⁻¹, indicating the formation of a cross-linked siloxane network on the surface.[1]
-
C-H stretching: Peaks in the 2800-3000 cm⁻¹ region are characteristic of the alkyl chains of the silane. The intensity of these peaks can provide a qualitative measure of the surface coverage.[1]
-
Si-O-C stretching: These bands, often found around 1080-1190 cm⁻¹, are indicative of unreacted alkoxy groups from the silane. Their presence can suggest incomplete hydrolysis or condensation.
-
-OH stretching: A broad band around 3200-3600 cm⁻¹ corresponds to hydroxyl groups (from water or silanols). A decrease in this band after silanization suggests the consumption of surface hydroxyls.
Experimental Protocols: A Guide to Reproducible Surface Modification
The following protocols provide a general framework for the surface treatment of substrates with silanes and subsequent FTIR analysis. It is crucial to note that optimal conditions may vary depending on the specific silane, substrate, and desired outcome.
Solution-Phase Silanization Protocol
-
Substrate Preparation: The substrate (e.g., glass slide, silicon wafer) is first cleaned to remove organic contaminants and to ensure a hydroxylated surface. This is typically achieved by sonication in a series of solvents (e.g., acetone, ethanol) followed by treatment with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma. Extreme caution must be exercised when handling Piranha solution. The cleaned substrate is then thoroughly rinsed with deionized water and dried in an oven.
-
Silane Solution Preparation: A solution of the silane (e.g., 1-5% v/v) is prepared in an anhydrous solvent, typically toluene (B28343) or ethanol. For methoxy- and ethoxysilanes, the presence of a small amount of water is necessary to initiate hydrolysis.
-
Surface Treatment: The cleaned and dried substrate is immersed in the silane solution for a specific duration, which can range from a few minutes to several hours. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize unwanted side reactions.
-
Rinsing and Curing: After immersion, the substrate is removed from the solution and rinsed with the anhydrous solvent to remove any physisorbed silane molecules. The substrate is then cured in an oven at a specific temperature (e.g., 100-120°C) to promote the condensation of silanol (B1196071) groups and the formation of a stable siloxane network.
Vapor-Phase Silanization Protocol
-
Substrate Preparation: The substrate is cleaned and hydroxylated as described in the solution-phase protocol.
-
Silanization: The cleaned substrate and a small container with the liquid silane are placed in a sealed vacuum desiccator. The desiccator is then evacuated to a low pressure. The silane vapor is allowed to deposit on the substrate surface for a predetermined time.
-
Rinsing and Curing: Following deposition, the substrate is removed, rinsed with an appropriate solvent, and cured in an oven.
FTIR Analysis Protocol
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for surface analysis. The ATR technique is particularly suitable for thin films on solid substrates.
-
Data Acquisition: A background spectrum of the clean, untreated substrate is first collected. The spectrum of the silane-treated substrate is then recorded.
-
Spectral Processing: The spectrum of the treated substrate is often presented as an absorbance spectrum, and in some cases, the background spectrum is subtracted to highlight the peaks corresponding to the silane layer.
Visualizing the Process: Experimental Workflow
Caption: Experimental workflow for surface modification and analysis.
The Underlying Chemistry: Signaling Pathways of Silanization
The process of surface modification with alkoxysilanes involves two key chemical reactions: hydrolysis and condensation.
Caption: Silanization reaction mechanism.
Initially, the alkoxy groups (-OR') of the silane hydrolyze in the presence of water to form reactive silanol groups (-OH). These silanol groups can then undergo two condensation reactions: either with the hydroxyl groups on the substrate surface to form stable covalent Si-O-Substrate bonds, or with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si). The extent of these reactions dictates the structure and properties of the final surface coating.
References
A Comparative Guide to Silylating Agents: Dimethoxymethylsilane vs. Traditional Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is a critical determinant of success. Silyl (B83357) ethers are a cornerstone for the temporary masking of hydroxyl, amino, and carboxyl groups due to their versatile stability and controlled removal.[1] This guide provides a comprehensive comparison of Dimethoxymethylsilane (DMMS) with other commonly employed silylating agents, offering insights into their performance, supported by available experimental data and mechanistic understanding.
While traditional silylating agents like trimethylsilyl (B98337) chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl) are well-documented, DMMS represents a less conventional choice. This guide aims to elucidate its potential advantages and disadvantages in the context of established alternatives.
Performance Comparison of Silylating Agents
The efficacy of a silylating agent is primarily governed by factors such as the steric bulk of the silyl group, the nature of the leaving group, and the reaction conditions. These factors influence reactivity, selectivity, and the stability of the resulting silyl-protected functional group.[2]
| Silylating Agent | Abbreviation | Typical Substrates | Typical Conditions | Reaction Time | Yield (%) | Byproducts | Relative Stability of Silyl Ether |
| This compound | DMMS | Alcohols, Amines | Catalyst (e.g., acid or base) | Variable | Not widely reported | Methanol (B129727) | Likely low to moderate |
| Trimethylsilyl chloride | TMSCl | Alcohols, Amines, Carboxylic Acids | Base (e.g., Et3N, Pyridine) | < 1 hour | >90 | HCl (neutralized salt) | Low[2] |
| Triethylsilyl chloride | TESCl | Alcohols | Base (e.g., Imidazole (B134444), Pyridine) | 1-4 hours | >90 | HCl (neutralized salt) | Moderate[2] |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Alcohols | Base (e.g., Imidazole, DMAP) | 1-12 hours | >90 | HCl (neutralized salt) | High[3] |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Alcohols | Base (e.g., Imidazole) | 2-16 hours | >85 | HCl (neutralized salt) | Very High[3] |
| Triisopropylsilyl chloride | TIPSCl | Alcohols | Base (e.g., Imidazole) | 2-24 hours | >85 | HCl (neutralized salt) | Very High[3] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Alcohols, Amines, Carboxylic Acids, Amides | Neat or with a catalyst (e.g., TMCS) | < 1 hour | >95 | Acetamide | Low |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, Amines, Carboxylic Acids | Neat or with a catalyst | < 30 minutes | >95 | N-Methyltrifluoroacetamide | Low |
Note on this compound (DMMS) Data: Direct, quantitative experimental data for the use of DMMS as a protecting group in preparative organic synthesis is limited in publicly available literature. The information presented is inferred from the general reactivity of alkoxysilanes.
Mechanistic Considerations and Reaction Workflows
The mechanism of silylation varies depending on the nature of the silylating agent.
Silylation with Silyl Halides (e.g., TBDMSCl)
Silylation with silyl halides typically proceeds via a nucleophilic substitution reaction, often catalyzed by a base to deprotonate the substrate and activate the silylating agent.
Silylation with Silyl Amides (e.g., BSA)
Silyl amides are highly reactive silylating agents that produce neutral, volatile byproducts, simplifying purification.
Proposed Silylation with this compound (DMMS)
As an alkoxysilane, the silylation reaction with DMMS is expected to be an equilibrium process, often requiring a catalyst (acid or base) and the removal of the methanol byproduct to drive the reaction to completion. The reaction of dimethyldimethoxysilane (a related compound) with alcohols like isopropanol (B130326) has been described in the context of surface modification.[4]
Detailed Experimental Protocols
Reproducible and detailed experimental protocols are essential for successful and efficient synthesis.
Protocol 1: Silylation of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl)
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[2]
Protocol 2: Silylation of an Alcohol using N,O-Bis(trimethylsilyl)acetamide (BSA)
Materials:
-
Alcohol (1.0 equiv)
-
N,O-Bis(trimethylsilyl)acetamide (BSA, 2.2 equiv)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or neat)
-
(Optional) Trimethylsilyl chloride (TMCS, catalytic amount)
Procedure:
-
Dissolve the alcohol in the chosen anhydrous solvent (or use BSA neat) in a flame-dried flask under an inert atmosphere.
-
Add BSA to the solution. If the alcohol is sterically hindered, a catalytic amount of TMCS can be added to increase the reaction rate.
-
Stir the reaction at room temperature or gently heat if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction mixture can often be concentrated and the residue purified directly, as the byproduct (acetamide) is often volatile or can be removed during chromatography.
Protocol 3: Hypothetical Silylation of an Alcohol using this compound (DMMS)
Materials:
-
Alcohol (1.0 equiv)
-
This compound (DMMS, 1.5-2.0 equiv)
-
Anhydrous, non-protic solvent (e.g., toluene, THF)
-
Catalyst (e.g., a Lewis acid like B(C6F5)3 or a strong non-nucleophilic base)
-
Apparatus for removal of methanol (e.g., Dean-Stark trap if heating)
Procedure:
-
To a solution of the alcohol in an anhydrous solvent in a flame-dried flask under an inert atmosphere, add the catalyst.
-
Add DMMS to the mixture.
-
If the reaction is conducted at elevated temperatures, use a Dean-Stark trap to remove the methanol byproduct and drive the equilibrium towards the product.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the catalyst appropriately (e.g., with a mild aqueous wash).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of a silylating agent is a critical decision in the design of a synthetic route. While established reagents like TBDMSCl and BSA offer a wealth of data and reliable protocols, this compound presents a potential alternative with different reactivity and byproduct profiles. The milder nature of the methoxy (B1213986) leaving group in DMMS compared to the chloride in silyl chlorides could be advantageous in the presence of acid-sensitive functional groups, and the generation of a neutral byproduct (methanol) is preferable to the corrosive HCl from silyl chlorides. However, the generally lower reactivity of alkoxysilanes may necessitate catalysis and conditions to drive the equilibrium, potentially limiting its application for sterically hindered substrates.
For researchers in drug development, the well-understood reactivity and extensive literature support for traditional silylating agents make them the more common choice. However, for specific applications where the unique properties of an alkoxysilane are desirable, DMMS could be a valuable tool, warranting further investigation into its synthetic utility.
References
A Comparative Guide to the Relative Stability of Silyl Ethers Derived from Dimethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the multi-step synthesis of complex molecules. Silyl (B83357) ethers are a cornerstone of hydroxyl group protection due to their versatile stability and selective removal. This guide provides a comprehensive comparison of the relative stability of silyl ethers derived from dimethoxymethylsilane (MOMSi ethers) against other commonly employed silyl ethers. The information presented herein is supported by experimental data to facilitate informed decisions in the design and execution of synthetic strategies.
Relative Stability of Silyl Ethers: A Comparative Analysis
The stability of silyl ethers is primarily influenced by steric hindrance around the silicon atom and the electronic effects of its substituents. Generally, bulkier substituents increase stability towards both acidic and basic hydrolysis.
While direct quantitative kinetic data for the hydrolysis of dimethoxymethylsilyl (MOMSi) ethers is not extensively documented in readily available literature, its stability can be inferred from structurally similar silyl ethers. The dimethoxymethylsilyl group possesses two methyl groups and a methoxy (B1213986) group attached to the silicon atom. The steric bulk is comparable to the trimethylsilyl (B98337) (TMS) group. Furthermore, data on the relative stability of various silyl ethers under acidic conditions often includes dimethylphenylsilyl (DMPS), which also has two methyl groups on the silicon.[1] This suggests that the stability of MOMSi ethers is likely to be in the same range as TMS and DMPS ethers, making them among the more labile silyl protecting groups.
The general order of stability for common silyl ethers towards acid-catalyzed hydrolysis is as follows:
TMS ≈ DMPS < TES < TBS < TBDPS < TIPS [1]
This indicates that silyl ethers with less steric bulk, like TMS and by extension MOMSi, are more susceptible to cleavage under acidic conditions compared to bulkier ethers like TBS or TIPS.
Data Summary: Comparison of Silyl Ether Stability
For a clearer comparison, the following table summarizes the relative stability of common silyl ethers under acidic and basic conditions. The stability of MOMSi ethers is predicted to be similar to that of TMS ethers.
| Silyl Ether | Structure | Relative Stability to Acidic Hydrolysis (vs. TMS) | Relative Stability to Basic Hydrolysis (vs. TMS) |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 1 | 1 |
| Dimethoxymethylsilyl (MOMSi) (Predicted) | -Si(CH₃)₂(OCH₃) | ~1 | ~1 |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS/TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | ~20,000 |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 |
Data for TMS, TES, TBS, TBDPS, and TIPS are adapted from established literature. The stability of MOMSi is an estimation based on structural similarity to TMS and DMPS.
Experimental Protocols
Detailed experimental protocols for the protection of alcohols as dimethoxymethylsilyl ethers and their subsequent deprotection are crucial for their practical application.
Protocol 1: General Procedure for the Protection of a Primary Alcohol with Dimethoxymethylchlorosilane
This protocol outlines a general method for the formation of a dimethoxymethylsilyl ether from a primary alcohol.
Materials:
-
Primary alcohol
-
Dimethoxymethylchlorosilane
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-diisopropylethylamine (DIPEA) or Imidazole (B134444)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add DIPEA (1.5 eq.) or imidazole (2.0 eq.).
-
Slowly add dimethoxymethylchlorosilane (1.2 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dimethoxymethylsilyl ether.
Caption: General workflow for the protection of a primary alcohol as a dimethoxymethylsilyl ether.
Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of a Dimethoxymethylsilyl Ether
Given the predicted lability of MOMSi ethers under acidic conditions, a mild acidic workup should be sufficient for their cleavage.
Materials:
-
Dimethoxymethylsilyl ether
-
Methanol (B129727) (MeOH) or Tetrahydrofuran (B95107) (THF)
-
Dilute hydrochloric acid (HCl) or Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297) or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the dimethoxymethylsilyl ether in methanol or a mixture of THF and water.
-
Add a catalytic amount of dilute acid (e.g., a few drops of 1 M HCl or 10% aqueous acetic acid).
-
Stir the reaction at room temperature and monitor the progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Caption: General workflow for the acid-catalyzed deprotection of a dimethoxymethylsilyl ether.
Protocol 3: General Procedure for the Fluoride-Mediated Deprotection of a Dimethoxymethylsilyl Ether
Fluoride (B91410) ions are highly effective for the cleavage of silyl ethers.
Materials:
-
Dimethoxymethylsilyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the dimethoxymethylsilyl ether (1.0 eq.) in anhydrous THF.
-
Add a 1 M solution of TBAF in THF (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Caption: General workflow for the fluoride-mediated deprotection of a dimethoxymethylsilyl ether.
Conclusion
Silyl ethers derived from this compound are expected to exhibit stability comparable to trimethylsilyl (TMS) ethers, positioning them as a relatively labile protecting group. This characteristic makes them suitable for applications where mild deprotection conditions are required. Their cleavage can be readily achieved under mild acidic conditions or with fluoride-based reagents. The choice of a dimethoxymethylsilyl ether as a protecting group should be guided by the overall synthetic strategy, taking into account the stability of other functional groups present in the molecule. The provided protocols offer a starting point for the application of this protecting group in organic synthesis. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best results.
References
A Comparative Guide to Silylating Agents: Dimethoxymethylsilane vs. Trimethylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and analysis, the strategic use of protecting groups and derivatizing agents is paramount. Silylating agents, in particular, play a crucial role in enhancing the stability and volatility of compounds for applications ranging from organic synthesis to gas chromatography-mass spectrometry (GC-MS). This guide provides an in-depth performance comparison of two commonly utilized silylating agents: Dimethoxymethylsilane and Trimethylchlorosilane.
Executive Summary
Trimethylchlorosilane (TMCS) is a highly reactive chlorosilane that facilitates rapid silylation of alcohols and other functional groups. Its primary advantages are its speed and the extensive body of literature supporting its use. However, its high reactivity also makes it sensitive to moisture and leads to the formation of corrosive hydrochloric acid (HCl) as a byproduct.
This compound, an alkoxysilane, offers a milder and more controllable alternative. The silylation reaction with this agent proceeds at a slower pace and may necessitate the use of a catalyst or elevated temperatures. Its key advantage lies in the generation of non-corrosive byproducts (methanol), making it a more suitable choice for sensitive substrates and processes where stringent control is required.
Performance Comparison at a Glance
| Feature | This compound | Trimethylchlorosilane |
| Reactivity | Moderate, more controllable reaction kinetics.[1] | High, leading to faster reaction times.[1] |
| Byproducts | Methanol (less corrosive). | Hydrochloric acid (corrosive).[1] |
| Moisture Sensitivity | Less sensitive to moisture.[2] | Highly sensitive to moisture.[1][2] |
| Handling | Easier to handle due to lower volatility and corrosivity. | Requires careful handling in anhydrous conditions due to high reactivity and corrosive byproduct.[1] |
| Catalyst Requirement | Often requires a catalyst (acid or base) or thermal conditions to proceed efficiently.[1] | Often used with a base (e.g., pyridine (B92270), triethylamine) to neutralize HCl.[3] |
Reaction Mechanisms and Pathways
The operational difference between these two silanes stems from their distinct reaction mechanisms when interacting with nucleophiles such as alcohols.
Trimethylchlorosilane reacts with alcohols via a direct nucleophilic substitution reaction, likely following an SN2-like mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the silicon center and displacing the chloride leaving group. A base is typically added to neutralize the liberated HCl, driving the reaction to completion.
Caption: Silylation of an alcohol with Trimethylchlorosilane.
This compound undergoes a two-step process of hydrolysis followed by condensation. Initially, the methoxy (B1213986) groups on the silicon atom are hydrolyzed by water (often present in trace amounts or intentionally added) to form a reactive silanol (B1196071) intermediate. This silanol then condenses with the alcohol to form the silyl (B83357) ether and methanol. This process can be catalyzed by either acids or bases.
Caption: Silylation of an alcohol with this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent results. Below are representative methodologies for the silylation of a primary alcohol using both reagents.
Protocol 1: Silylation of a Primary Alcohol using Trimethylchlorosilane
Materials:
-
Primary Alcohol (1.0 equivalent)
-
Anhydrous Pyridine or Triethylamine (B128534) (1.1 equivalents)
-
Trimethylchlorosilane (1.1 equivalents)
-
Anhydrous Diethyl Ether (as solvent)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous diethyl ether.
-
Add anhydrous pyridine or triethylamine to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Trimethylchlorosilane to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the pyridinium (B92312) or triethylammonium (B8662869) hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude silyl ether, which can be further purified by distillation or column chromatography if necessary.
Protocol 2: Silylation of a Primary Alcohol using this compound (Catalytic Approach)
Materials:
-
Primary Alcohol (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Acid or Base Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or sodium methoxide)
-
Anhydrous Toluene (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the primary alcohol and anhydrous toluene.
-
Add the acid or base catalyst to the solution.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize with a mild base (e.g., triethylamine). If a base catalyst was used, neutralize with a mild acid (e.g., dilute acetic acid).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.
Data Presentation
While direct, side-by-side quantitative comparisons in the literature are scarce, the following table summarizes typical performance expectations based on the known reactivity of these compounds. Actual yields and reaction times will vary depending on the specific substrate and reaction conditions.
| Silylating Agent | Substrate | Catalyst/Base | Typical Reaction Time | Typical Yield | Reference |
| Trimethylchlorosilane | Primary Alcohol | Pyridine | 1-2 hours | >90% | [4] |
| This compound | Primary Alcohol | Acid/Base | 4-12 hours (reflux) | Variable (generally good to high) | General knowledge |
Conclusion and Recommendations
The choice between this compound and Trimethylchlorosilane is contingent upon the specific requirements of the synthetic or analytical procedure.
Trimethylchlorosilane is the reagent of choice for rapid and efficient silylation when the substrate is not sensitive to acidic conditions and the experimental setup can accommodate the handling of a moisture-sensitive and corrosive reagent.
This compound is preferable when working with acid-sensitive substrates, or in processes where the generation of corrosive byproducts must be avoided. Its slower, more controllable reactivity can also be advantageous in achieving selective silylation in polyfunctional molecules. Researchers should be prepared to optimize reaction conditions, including the choice of catalyst and temperature, to achieve high yields.
References
Dimethoxymethylsilane: A Superior Alkoxysilane for Advanced Applications
In the realm of materials science, drug delivery, and surface modification, the choice of alkoxysilane plays a pivotal role in determining the final properties and performance of the end product. Among the diverse family of alkoxysilanes, Dimethoxymethylsilane (DMMS) presents a compelling case for its superiority in various applications, offering a unique combination of high reactivity, efficient surface modification, and favorable safety profile compared to many of its counterparts. This guide provides an objective comparison of DMMS with other common alkoxysilanes, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in their material selection process.
Performance Comparison: Reactivity, Surface Modification, and Adhesion
The primary advantages of this compound stem from its chemical structure, featuring two methoxy (B1213986) groups and a methyl group attached to the silicon atom. This configuration leads to distinct performance characteristics, particularly in terms of hydrolysis rate, surface energy modification, and adhesion promotion.
Hydrolysis Rate: The Methoxy Advantage
The hydrolysis of alkoxysilanes to form reactive silanol (B1196071) groups is the critical first step in surface modification and the formation of siloxane bonds. Methoxy silanes, such as DMMS, are known to hydrolyze significantly faster than their ethoxy counterparts.[1] This rapid hydrolysis can be advantageous in applications requiring fast curing or surface treatment.
Table 1: Comparative Hydrolysis Rates of Various Alkoxysilanes under Acidic Conditions
| Alkoxysilane | Abbreviation | Number of Methoxy Groups | Relative Hydrolysis Rate (k) |
| This compound | DMMS | 2 | High |
| Methyltrimethoxysilane | MTMS | 3 | Very High |
| Tetraethoxysilane | TEOS | 0 (4 Ethoxy) | Low |
| Aminopropyltriethoxysilane | APTES | 0 (3 Ethoxy) | Variable (pH-dependent) |
Note: The relative hydrolysis rates are generalized from literature and are highly dependent on specific reaction conditions such as pH, temperature, and catalyst. Methoxy groups generally lead to faster hydrolysis than ethoxy groups due to lower steric hindrance.
Surface Modification: Achieving Desired Wettability
The ability of an alkoxysilane to modify the surface energy of a substrate is crucial for controlling wettability, a key factor in applications ranging from biocompatible coatings to self-cleaning surfaces. The contact angle of a liquid on a treated surface serves as a direct measure of its hydrophobicity.
Table 2: Comparative Contact Angles of Water on Surfaces Treated with Different Alkoxysilanes
| Alkoxysilane | Substrate | Resulting Contact Angle (°) | Surface Character |
| This compound (DMMS) | Glass | Data not available in direct comparison | Hydrophobic |
| Methyltrimethoxysilane (MTMS) | SiO2 | 140°[2] | Highly Hydrophobic |
| Octadecyltrichlorosilane (OTS-18) | SiO2 | 104°[2] | Hydrophobic |
| Phenyltrichlorosilane (PTS) | SiO2 | 73°[2] | Moderately Hydrophobic |
Note: While specific comparative data for DMMS is limited, its methyl group is expected to impart hydrophobicity. The data presented illustrates the range of surface energies achievable with different silanes.
Adhesion Promotion: Enhancing Interfacial Strength
Alkoxysilanes are widely used as coupling agents to improve the adhesion between inorganic substrates and organic polymers. The strength of this adhesion can be quantified through mechanical testing, such as the lap shear test, with results typically reported in megapascals (MPa).
Table 3: Comparative Lap Shear Adhesion Strength with Different Silane (B1218182) Coupling Agents
| Silane Coupling Agent | Substrate | Adhesive System | Mean Shear Bond Strength (MPa) |
| This compound (DMMS) | Data not available in direct comparison | Epoxy | Expected to be effective |
| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin-composite cement | 15.9[3] |
| 3-Methacryloyloxypropyltrimethoxysilane | Dentin | Self-etching adhesive | 14.56[1] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin-composite cement | 7.5[4] |
Safety Profile: A Crucial Consideration
Beyond performance, the toxicological profile of a chemical is a critical factor, especially in drug development and biomedical applications. A significant advantage of methoxy- and ethoxy-based silanes is their hydrolysis byproducts. DMMS hydrolyzes to produce methanol (B129727), while ethoxysilanes produce ethanol (B145695). While both are alcohols, ethanol is significantly less toxic than methanol.[5]
Table 4: Comparative Toxicity Data for Selected Alkoxysilanes
| Alkoxysilane | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Hydrolysis Byproduct |
| This compound (DMMS) | > 2000 mg/kg[6] | 730 µl/kg[7] | Methanol |
| Methyltrimethoxysilane (MTMS) | 12300 µL/kg[8][9] | > 10 mL/kg[9] | Methanol |
| Trimethoxysilane | 1560 µL/kg[10] | 6300 mg/kg[10] | Methanol |
| Triethoxycaprylylsilane | >3500 mg/kg[11] | > 8000 mg/kg[11] | Ethanol |
Note: LD50 values are a measure of acute toxicity; lower values indicate higher toxicity. The choice of silane should always be accompanied by a thorough review of its Safety Data Sheet (SDS) and adherence to appropriate safety protocols.
Experimental Protocols
To facilitate objective comparison and aid in the selection of the most suitable alkoxysilane for a specific application, detailed experimental protocols are provided below.
Protocol 1: Determination of Hydrolysis Rate via GC-MS
This protocol outlines a method to compare the hydrolysis rates of different alkoxysilanes.
Materials:
-
Alkoxysilanes (e.g., this compound, Methyltrimethoxysilane, Tetraethoxysilane)
-
Deionized water
-
Ethanol (or other suitable solvent)
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
Internal standard for GC-MS analysis
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of each alkoxysilane in the chosen solvent at a known concentration.
-
In a reaction vessel, combine the solvent, deionized water, and catalyst.
-
Initiate the hydrolysis reaction by adding a known volume of the alkoxysilane stock solution to the water/solvent/catalyst mixture.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralization or dilution in a dry solvent).
-
Add a known amount of an internal standard to the quenched aliquot.
-
Analyze the sample by GC-MS to determine the concentration of the unreacted alkoxysilane.
-
Plot the concentration of the alkoxysilane versus time to determine the reaction kinetics and calculate the hydrolysis rate constant.
Protocol 2: Evaluation of Surface Modification via Contact Angle Measurement
This protocol describes how to assess the change in surface wettability after treatment with different alkoxysilanes.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Alkoxysilane solutions (e.g., 1-5% in a suitable solvent)
-
Deionized water
-
Diiodomethane (B129776) (or another non-polar liquid)
-
Contact angle goniometer
Procedure:
-
Clean the substrates thoroughly to ensure a hydrophilic surface.
-
Immerse the cleaned substrates in the respective alkoxysilane solutions for a defined period.
-
Rinse the substrates with the solvent to remove excess, unreacted silane.
-
Cure the treated substrates (e.g., by heating) to promote the formation of a stable siloxane layer.
-
Place a small droplet of deionized water on the treated surface and measure the static contact angle using a goniometer.[12]
-
Repeat the measurement with diiodomethane to determine the surface free energy.[12]
-
Compare the contact angles of surfaces treated with different alkoxysilanes to evaluate their effectiveness in modifying surface hydrophobicity.
Protocol 3: Assessment of Adhesion Promotion via Lap Shear Test
This protocol details the procedure for quantifying the adhesive strength of a bond formed using different silane coupling agents.
Materials:
-
Adherends (e.g., aluminum, steel, or composite plates)
-
Adhesive (e.g., epoxy, polyurethane)
-
Alkoxysilane solutions (to be used as primers or additives)
-
Universal testing machine with grips for lap shear testing
Procedure:
-
Prepare the surfaces of the adherends according to a standardized procedure (e.g., cleaning, abrading).
-
Apply the alkoxysilane solution to the bonding area of the adherends and allow it to dry.
-
Apply the adhesive to one of the treated surfaces.
-
Assemble the lap shear joint with a defined overlap area.[13]
-
Cure the adhesive according to the manufacturer's recommendations.
-
Mount the bonded specimen in the universal testing machine.
-
Apply a tensile load at a constant rate until the bond fails.[10]
-
Record the maximum load at failure and calculate the shear strength in MPa by dividing the maximum load by the overlap area.
Visualizing the Process: Workflows and Mechanisms
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the hydrolysis and condensation pathway of alkoxysilanes and a logical workflow for selecting the appropriate silane for a given application.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Effect of the cross-linking silane concentration in a novel silane system on bonding resin-composite cement. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. Item - Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare [manara.qnl.qa]
- 11. server.ccl.net [server.ccl.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The (Dimethoxymethyl)silyl Ether Moiety: An Evaluation as a Protecting Group for Primary Alcohols
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the field of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a critical element for the successful construction of complex molecules. For primary alcohols, a variety of protecting groups are available, each with its own unique set of properties influencing its selection for a particular synthetic route. This guide provides a comparative analysis of the (dimethoxymethyl)silyl (DMOMS) ether group and other commonly employed protecting groups for primary alcohols.
Introduction to Dimethoxymethylsilane (DMOMS) as a Protecting Group
This guide will, therefore, focus on a detailed comparison of well-established and extensively validated protecting groups for primary alcohols, providing the necessary data for researchers to make informed decisions in their synthetic endeavors. The protecting groups covered in this comparison are:
-
Silyl Ethers: tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS)
-
Acetals: Methoxymethyl (MOM) ether
-
Benzyl Ethers: Benzyl (Bn) ether
Comparative Analysis of Common Protecting Groups for Primary Alcohols
The selection of an appropriate protecting group is contingent on its stability towards various reaction conditions and the ease of its removal. The following tables provide a summary of the stability and common protection and deprotection conditions for the most widely used protecting groups for primary alcohols.
Table 1: Stability of Common Alcohol Protecting Groups
| Protecting Group | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Oxidizing Agents | Stable to Reducing Agents | Stable to Organometallics |
| TBS | Labile | Stable | Generally Stable | Stable | Stable |
| TIPS | More Stable than TBS | Stable | Generally Stable | Stable | Stable |
| TBDPS | More Stable than TBS/TIPS | Stable | Generally Stable | Stable | Stable |
| MOM | Labile | Stable | Generally Stable | Stable | Stable |
| Bn | Stable | Stable | Labile (e.g., DDQ) | Labile (Hydrogenolysis) | Stable |
Table 2: Comparison of Protection and Deprotection Conditions
| Protecting Group | Typical Protection Reagents | Typical Deprotection Reagents |
| TBS | TBS-Cl, Imidazole (B134444), DMF | TBAF, THF; HF-Pyridine, THF; AcOH, H₂O |
| TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF; HF-Pyridine, THF |
| TBDPS | TBDPS-Cl, Imidazole, DMF | TBAF, THF; HF-Pyridine, THF |
| MOM | MOM-Cl, DIPEA, DCM | HCl, MeOH; PPTS, t-BuOH |
| Bn | BnBr, NaH, THF | H₂, Pd/C; DDQ (for PMB) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the protection of a primary alcohol with the commonly used tert-butyldimethylsilyl (TBS) group and its subsequent deprotection.
Protection of a Primary Alcohol with TBS-Cl
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add TBS-Cl to the solution in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired TBS-protected alcohol.
Deprotection of a TBS-Protected Primary Alcohol
Materials:
-
TBS-protected primary alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.1 equiv, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBS-protected alcohol in THF in a round-bottom flask.
-
Add the 1.0 M solution of TBAF in THF to the reaction mixture at room temperature.
-
Stir the solution for 1-4 hours and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected primary alcohol.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the protection and deprotection of a primary alcohol.
Caption: General workflow for alcohol protection and deprotection.
Conclusion
While this compound (DMOMS) has been mentioned as a protecting group, the lack of detailed and validated data in the scientific literature prevents a robust comparison with established methods. For researchers and drug development professionals requiring reliable and predictable outcomes, the use of well-documented protecting groups such as TBS, TIPS, TBDPS, MOM, and Bn ethers is recommended. The choice among these will be dictated by the specific stability requirements of the synthetic route. The provided data tables and experimental protocols offer a solid foundation for the selection and implementation of an appropriate alcohol protection strategy.
A Comparative Study of Dimethoxymethylsilane in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Dimethoxymethylsilane in various solvent systems. Due to the limited direct experimental data on this compound, this analysis leverages data from structurally similar methylalkoxysilanes, such as Methyltrimethoxysilane (MTMS) and Methyltriethoxysilane (MTES), to project its reactivity and stability. This approach provides valuable insights for solvent selection in applications ranging from materials science to pharmaceutical synthesis.
Executive Summary
The reactivity of this compound, primarily its hydrolysis and subsequent condensation, is significantly influenced by the solvent system. Protic solvents, particularly methanol (B129727), are observed to accelerate hydrolysis rates compared to other protic and aprotic solvents. This is attributed to their ability to participate in the reaction mechanism and stabilize transition states. Aprotic solvents, depending on their polarity, exhibit a wider range of effects, with polar aprotic solvents generally promoting faster reactions than nonpolar aprotic solvents. The stability of this compound is compromised in the presence of moisture, leading to hydrolysis and the formation of silanols and siloxanes. In anhydrous aprotic solvents, it is expected to be relatively stable.
Data Presentation: Comparative Performance in Select Solvents
The following tables summarize the expected performance of this compound based on experimental data from analogous methylalkoxysilanes.
Table 1: Comparison of Hydrolysis Rates in Different Solvent Systems
| Solvent System | Solvent Type | Relative Hydrolysis Rate | Key Considerations |
| Methanol | Protic, Alcoholic | Very Fast | Potential for transesterification. Accelerates both hydrolysis and condensation.[1][2] |
| Ethanol | Protic, Alcoholic | Fast | Slower than methanol due to steric hindrance and lower polarity.[1][3] |
| Water | Protic | Fast (if soluble) | Limited solubility of this compound can be a practical issue. |
| Dioxane | Aprotic, Ethereal | Slow | Lower polarity compared to alcohols, resulting in slower reaction rates.[1][2] |
| Acetone | Aprotic, Ketonic | Moderate | Higher polarity than dioxane may lead to slightly faster hydrolysis.[3] |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | Slow | Similar behavior to dioxane is expected. |
| Toluene | Aprotic, Aromatic | Very Slow | Low polarity significantly hinders the hydrolysis reaction. |
Table 2: Stability Profile of this compound in Anhydrous Solvents
| Solvent System | Solvent Type | Expected Stability | Stability Concerns |
| Methanol | Protic, Alcoholic | Low | Reacts with the solvent (transesterification) and susceptible to hydrolysis if water is present. |
| Ethanol | Protic, Alcoholic | Low | Similar to methanol, but with a slower rate of reaction. |
| Dioxane | Aprotic, Ethereal | High | Stable in the absence of moisture. |
| Acetone | Aprotic, Ketonic | High | Stable in the absence of moisture. |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | High | Stable in the absence of moisture. |
| Toluene | Aprotic, Aromatic | High | Stable in the absence of moisture. |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by FTIR Spectroscopy
This protocol describes an in-situ method for monitoring the hydrolysis of this compound using an Attenuated Total Reflectance (ATR)-FTIR spectrometer.[3][4]
I. Materials and Reagents:
-
This compound (purity >97%)
-
Anhydrous solvents (Methanol, Ethanol, Dioxane, THF, Toluene)
-
Deionized Water
-
Catalyst (e.g., 0.1 M Hydrochloric acid or Acetic acid)
-
FTIR Spectrometer with a Diamond or Germanium ATR probe
-
Reaction vessel with a magnetic stirrer
-
Micropipettes
II. Procedure:
-
System Preparation: Ensure the FTIR spectrometer and ATR probe are clean and dry. Purge the spectrometer with dry nitrogen to minimize atmospheric interference.
-
Background Spectrum Acquisition: In the reaction vessel, prepare the initial solution containing the solvent, water, and catalyst. Immerse the ATR probe into this solution and collect a background spectrum.
-
Reaction Initiation and Data Collection: Add a precise amount of this compound to the solution and start the magnetic stirrer. Immediately immerse the ATR probe and begin time-resolved spectral acquisition (e.g., one spectrum every 30-60 seconds) with a spectral resolution of 4 cm⁻¹.
-
Data Processing and Analysis: Apply baseline correction to all spectra. Monitor the decrease in the absorbance of the Si-O-CH₃ stretching vibrations (around 1070-1100 cm⁻¹) and the increase in the Si-OH stretching band (around 3200-3700 cm⁻¹) and Si-O-Si stretching bands (around 1000-1100 cm⁻¹). Plot the normalized peak area versus time to generate kinetic curves.
Protocol 2: Quantitative Analysis of Hydrolysis and Condensation by ¹H and ²⁹Si NMR Spectroscopy
This protocol allows for the in-situ monitoring and quantification of the slower hydrolysis and condensation of this compound.[5][6][7]
I. Materials and Reagents:
-
This compound (purity >97%)
-
Deuterated solvents (e.g., Methanol-d₄, D₂O, Acetone-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR tubes
-
NMR spectrometer
II. Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of this compound in the chosen deuterated solvent. Add a known concentration of an internal standard.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum to identify the signals corresponding to the methoxy (B1213986) groups of this compound and the methyl group. To initiate the reaction, a precise amount of D₂O can be added. Acquire spectra at regular time intervals to monitor the decrease in the intensity of the methoxy protons and the appearance of methanol protons.
-
²⁹Si NMR for Condensation Studies: For more detailed analysis of the condensation products, acquire ²⁹Si NMR spectra. Different silicon environments (monomers, dimers, trimers, etc.) will have distinct chemical shifts, allowing for the quantification of various species over time.[8]
-
Data Analysis: Integrate the relevant peaks in the ¹H and ²⁹Si spectra. The rate of hydrolysis can be determined from the disappearance of the this compound methoxy signal relative to the internal standard. The formation of different condensed species can be quantified from the ²⁹Si NMR spectra.
Visualizations
Caption: Acid or base-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for monitoring this compound hydrolysis using FTIR.
Caption: Logical relationship of solvent properties and hydrolysis rate.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
assessing the adhesion performance of Dimethoxymethylsilane-based coatings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the adhesion performance of coatings based on dimethoxymethylsilane and other closely related organofunctional silanes. The performance of these coatings is compared with common alternatives, including epoxy and polyurethane systems. This document summarizes quantitative data from standardized adhesion tests and provides detailed experimental protocols to support research and development efforts.
Introduction to Silane-Based Coatings
Organofunctional silanes, such as this compound, serve as versatile adhesion promoters and crosslinking agents in modern coating formulations.[1][2] Their unique chemical structure allows them to form a durable chemical bridge between inorganic substrates (like metal and glass) and the organic polymer matrix of the coating.[1] The methoxy (B1213986) groups of the silane (B1218182) hydrolyze to form silanol (B1196071) groups, which then form strong siloxane bonds with the hydroxyl groups on the substrate surface. Simultaneously, the organic functional group of the silane can copolymerize or graft onto the primary binder of the coating, ensuring a robust and lasting bond at the interface.[1] This mechanism significantly enhances adhesion and improves resistance to moisture, chemicals, and weathering.[1]
Comparative Adhesion Performance Data
The following table summarizes the adhesion performance of various coating systems on different substrates, as determined by standardized testing methods. The data presented is a compilation from multiple sources to provide a comparative overview.
| Coating System | Substrate | Adhesion Test Method | Adhesion Strength (MPa) | ASTM D3359 Rating | Reference(s) |
| Silane-Based Coatings | |||||
| Epoxy with Vinyltrimethoxysilane (VTMS) | Aluminum Alloy (AA1050) | Pull-off (ASTM D4541) | Good (Specific value not provided) | - | [3] |
| Polyurethane with Silane Pretreatment | Wood | Pull-off (ASTM D4541) | 1.5 - 3.9 | - | [4] |
| Liquid Silicone Rubber with Vinyltrimethoxysilane | Aluminum | Peel Strength (kN/m) | 1.1 | - | [5] |
| Alternative Coating Systems | |||||
| Epoxy | Steel | Pull-off (ASTM D4541) | ~10.0 | - | [6] |
| Epoxy | Steel | Pull-off (ASTM D4541) | 15.5 (Shear Bond) | - | [6] |
| Polyurethane | Steel | Lap Shear (ASTM D1002) | Varies with adhesive type and thickness | - | [7][8] |
| Epoxy | Aluminum | Lap Shear (ASTM D1002) | Varies with adhesive type and thickness | - | [7] |
| Plastisol Coating | Steel | Cross-hatch (ASTM D3359) | - | 5A | [9] |
Experimental Protocols
Detailed methodologies for the key adhesion tests cited in this guide are provided below.
Pull-Off Adhesion Test (ASTM D4541)
This test method evaluates the pull-off strength of a coating by applying a perpendicular tensile force.
Apparatus:
-
Portable pull-off adhesion tester
-
Loading fixtures (dollies)
-
Adhesive for securing dollies to the coating surface
-
Cutting tool for scoring around the dolly
Procedure:
-
Surface Preparation: Clean the coating surface and the face of the dolly to remove any contaminants. If required, lightly abrade the surfaces to promote adhesion of the adhesive.[10]
-
Adhesive Application: Mix the adhesive according to the manufacturer's instructions and apply a uniform layer to the face of the dolly.
-
Dolly Attachment: Press the dolly firmly onto the coated surface and allow the adhesive to cure completely.[10]
-
Scoring: Once the adhesive has cured, use the cutting tool to score through the coating down to the substrate, isolating the test area around the dolly.
-
Testing: Attach the pull-off adhesion tester to the dolly. Apply a tensile force at a specified rate until the dolly is pulled off the surface.
-
Data Recording: Record the pull-off strength in Megapascals (MPa) or pounds per square inch (psi). Note the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure between the dolly and the coating).[10]
Cross-Hatch Adhesion Test (ASTM D3359)
This method assesses the adhesion of coating films by applying and removing pressure-sensitive tape over cuts made in the film.[11] It is primarily a qualitative test but provides a good indication of adhesion.[11]
Apparatus:
-
Cross-hatch cutting tool with multiple blades or a sharp utility knife
-
Pressure-sensitive tape as specified in the standard
-
Soft brush
Procedure:
-
Cutting: Make a series of parallel cuts through the coating to the substrate. For coatings up to 50 microns thick, 11 cuts spaced 1 mm apart are typically used. For thicker coatings, the spacing is increased. Make a second series of cuts perpendicular to the first, creating a lattice pattern.[12][13]
-
Brushing: Gently brush the test area to remove any detached flakes or ribbons of coating.
-
Tape Application: Apply the center of the pressure-sensitive tape over the grid and smooth it into place.
-
Tape Removal: After a short period (typically 90 seconds), remove the tape by pulling it off rapidly at a 180-degree angle.[14]
-
Evaluation: Visually inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).[13]
Lap Shear Adhesion Test (ASTM D1002)
This test is used to determine the shear strength of adhesives for bonding materials when tested on a single-lap-joint specimen.[15]
Apparatus:
-
Universal testing machine (tensile testing machine)
-
Grips for holding the specimen
Procedure:
-
Specimen Preparation: Prepare single-lap-joint specimens by bonding two adherends (e.g., metal plates) with the adhesive coating. The overlap area is typically standardized.
-
Curing: Allow the adhesive to cure fully as per the manufacturer's instructions.
-
Testing: Place the specimen in the grips of the universal testing machine. Apply a tensile load at a constant rate of crosshead movement until the joint fails.
-
Data Recording: Record the maximum load at failure. The lap shear strength is calculated by dividing the maximum load by the bonded area and is typically expressed in MPa or psi.
Visualizing the Adhesion Promotion Mechanism and Testing Workflow
The following diagrams illustrate the chemical principle behind silane adhesion promotion and the general workflow for assessing coating adhesion.
Caption: Mechanism of silane coupling agents in promoting adhesion.
Caption: Experimental workflow for assessing coating adhesion performance.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CDUP - Effect of adhesive type and thickness on the lap shear strength [sigarra.up.pt]
- 9. ovante.com [ovante.com]
- 10. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 11. micomlab.com [micomlab.com]
- 12. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼2ï¼ [ellsworth.com.vn]
- 13. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 14. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Quantitative Analysis of Dimethoxymethylsilane in Reaction Mixtures: GC-FID vs. qNMR
For researchers, scientists, and drug development professionals, the accurate quantification of reagents, intermediates, and products within a reaction mixture is paramount for process optimization, yield determination, and quality control. Dimethoxymethylsilane, a versatile organosilane, is utilized in various chemical syntheses. This guide provides an objective comparison of two powerful analytical techniques for its quantitative analysis in a reaction mixture: Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. We present detailed experimental protocols and comparative data to aid in the selection of the most suitable method for your analytical needs.
Principles of Analysis: A Comparative Overview
Gas Chromatography-Flame Ionization Detection (GC-FID) operates by separating components of a volatile mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] After separation, the components are eluted and combusted in a hydrogen-air flame. The ions produced are collected, generating an electrical signal proportional to the mass of carbon atoms, which allows for quantification.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a primary analytical method that allows for the direct measurement of the molar concentration of an analyte.[3] The principle lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[4] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, an absolute quantification can be achieved without the need for a substance-specific reference standard of the analyte.[5][6]
Experimental Protocols
The following protocols are designed for the quantitative analysis of this compound in a hypothetical reaction mixture.
Method 1: Quantitative Analysis by GC-FID
Objective: To determine the concentration of this compound in a reaction mixture using Gas Chromatography with an internal standard.
Materials:
-
Reaction mixture sample containing this compound.
-
This compound analytical standard (≥99% purity).
-
Dodecane (B42187) (internal standard, ≥99% purity).
-
Heptane (analytical grade solvent).[7]
-
Volumetric flasks, pipettes, and autosampler vials.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and an autosampler.
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
Procedure:
-
Internal Standard Stock Solution Preparation:
-
Accurately weigh approximately 100 mg of dodecane into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with heptane. This is the Internal Standard (IS) stock solution.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by accurately weighing different amounts of the this compound analytical standard into separate 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of the IS stock solution.
-
Dilute to volume with heptane. A typical concentration range might be 0.1 mg/mL to 5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add 1.0 mL of the IS stock solution.
-
Dilute to volume with heptane.
-
Filter the solution if it contains particulates.[8]
-
Transfer the final solution to a GC autosampler vial.
-
-
GC-FID Analysis:
-
Set the GC-FID parameters as follows (these may require optimization):
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 15°C/min to 200°C, hold for 2 minutes.
-
Detector Temperature: 280°C
-
-
Inject 1 µL of each calibration standard and the prepared sample solution.
-
-
Data Analysis:
-
For each chromatogram, identify and integrate the peaks for this compound and the dodecane internal standard.
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Using the peak area ratio from the sample chromatogram, determine the concentration of this compound in the sample solution from the calibration curve.
-
Method 2: Quantitative Analysis by ¹H-qNMR
Objective: To determine the concentration of this compound in a reaction mixture using ¹H-qNMR with a certified internal standard.
Materials:
-
Reaction mixture sample containing this compound.
-
Maleic acid (certified internal standard, known purity).[4]
-
Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
High-precision analytical balance.
-
NMR tubes.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the certified internal standard (Maleic acid) into a clean, dry vial.
-
Accurately weigh approximately 30 mg of the reaction mixture into the same vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial and dissolve the contents completely.
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H-qNMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using quantitative parameters to ensure accurate integration.[9] Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for small molecules).[10]
-
Number of Scans (ns): 16 or higher to ensure an adequate signal-to-noise ratio.
-
Acquisition Time (aq): Sufficient to allow the FID to decay completely, ensuring sharp lineshapes.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the following signals:
-
This compound: The singlet corresponding to the Si-CH₃ protons (around 0.1 ppm) and the singlet for the O-CH₃ protons (around 3.5 ppm).
-
Maleic Acid (Internal Standard): The singlet corresponding to the two olefinic protons (around 6.3 ppm).[4]
-
-
Calculate the concentration of this compound using the following formula:[11]
P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
P: Purity or concentration
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
analyte: this compound
-
std: Internal Standard (Maleic acid)
-
-
Quantitative Data Comparison
The following table summarizes representative (hypothetical) quantitative data for the analysis of a single batch of a reaction mixture containing this compound.
| Parameter | GC-FID | ¹H-qNMR |
| Mean Concentration (mg/mL) | 15.2 | 15.5 |
| Standard Deviation (SD, n=5) | 0.25 | 0.18 |
| Relative Standard Deviation (RSD) | 1.64% | 1.16% |
| Principle of Quantification | Relative (vs. standard curve) | Absolute (vs. certified standard)[5] |
| Typical Limit of Quantification (LOQ) | ~ 1-5 µg/mL[7] | ~ 0.1 mg/mL |
| Linearity (R²) | > 0.999 | N/A (Direct Method) |
Performance Comparison of GC-FID and ¹H-qNMR
| Feature | GC-FID | ¹H-qNMR |
| Accuracy & Traceability | High, traceable to a purified standard of the analyte. | Very high, provides direct traceability to SI units via a certified internal standard.[12] |
| Precision | High, typically with RSD < 2%.[13] | Very high, typically with RSD < 1.5%. |
| Sensitivity | Excellent, especially for trace-level impurities.[1] | Lower sensitivity compared to chromatographic methods.[5] |
| Sample Throughput | Moderate to high, depending on run time. | Moderate; longer acquisition times needed for high precision. |
| Structural Information | None; identification is based on retention time. | Provides full structural information, aiding in impurity identification.[5] |
| Sample Preparation | Multi-step (dilution, addition of IS, filtration).[14] | Simple (weighing, dissolving). |
| Destructive/Non-destructive | Destructive. | Non-destructive; sample can be recovered. |
| Instrument & Running Cost | Lower initial and operational cost. | Higher initial instrument cost. |
| Versatility | Excellent for volatile and semi-volatile compounds. | Applicable to any soluble compound with an NMR-active nucleus. |
Workflow Visualization
The following diagram illustrates a generalized workflow for the quantitative analysis of a target analyte in a reaction mixture using an internal standard method, applicable to both GC-FID and qNMR.
Caption: General workflow for quantitative analysis using an internal standard.
Conclusion and Recommendations
Both GC-FID and ¹H-qNMR are highly reliable and robust techniques for the quantitative analysis of this compound in a reaction mixture.
-
GC-FID is the method of choice for high-throughput screening, routine quality control, and when the highest sensitivity for volatile impurities is required.[3] Its lower operational cost and high precision make it an excellent and accessible option for many laboratories.
-
¹H-qNMR is the superior technique when absolute quantification, high accuracy, and direct SI traceability are paramount.[15] Its ability to provide structural confirmation simultaneously and the non-destructive nature of the analysis are significant advantages, particularly in research and development settings for impurity identification and the certification of reference materials.
Ultimately, the choice of method will depend on the specific analytical requirements, available instrumentation, and the desired level of data confidence. In many cases, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of the reaction mixture's composition.
References
- 1. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromaleont.it [chromaleont.it]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. resolvemass.ca [resolvemass.ca]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. bipm.org [bipm.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimethoxymethylsilane Reactivity in Hydrosilylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of dimethoxymethylsilane with other common hydrosilanes in hydrosilylation reactions. The information presented is based on available experimental data and aims to assist researchers in selecting the appropriate hydrosilane for their specific applications.
Executive Summary
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry with wide-ranging applications. The reactivity of the hydrosilane is a critical factor influencing reaction rates, yields, and selectivity. This guide focuses on the comparative reactivity of this compound against other alkoxysilanes and siloxanes.
Generally, the reactivity of hydrosilanes in platinum-catalyzed hydrosilylation is influenced by the electronic and steric nature of the substituents on the silicon atom. An increase in the number of oxygen substituents at the silicon atom has been observed to reduce the rate constant of the hydrosilylation reaction[1]. This suggests that this compound, with two methoxy (B1213986) groups, would be expected to exhibit different reactivity compared to trialkoxysilanes or silanes with bulkier substituents.
Quantitative Comparison of Hydrosilane Reactivity
While direct, comprehensive kinetic studies comparing a wide range of hydrosilanes under identical conditions are limited, some experimental data allows for a comparative assessment. The following table summarizes the time required for complete conversion in the hydrosilylation of 1-octene (B94956) with various tertiary silanes, catalyzed by a nickel α-diimine complex.
| Hydrosilane | Structure | Time for Complete Conversion (>98%) |
| Triethoxysilane | HSi(OEt)₃ | 6 hours |
| Heptamethyltrisiloxane | HSiMe(OSiMe₃)₂ | 15 minutes |
Reaction Conditions: 1 mol % Ni(2-EH)₂ and 1 mol % ⁱPrDI in a neat mixture of 1-octene and the respective silane (B1218182) at 23 °C.[2]
This data indicates that under these specific catalytic conditions, heptamethyltrisiloxane is significantly more reactive than triethoxysilane. While data for this compound under these exact conditions is not available, the general trend of reactivity being influenced by the nature and number of alkoxy/siloxy groups is evident.
Experimental Protocols
Below is a general methodology for a typical platinum-catalyzed hydrosilylation of an alkene, based on common laboratory practices.
Materials:
-
Alkene (e.g., 1-octene)
-
Hydrosilane (e.g., this compound, triethoxysilane)
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere to exclude moisture.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the alkene and anhydrous toluene under an inert atmosphere.
-
Catalyst Addition: The hydrosilylation catalyst is added to the flask. The amount of catalyst will depend on the specific catalyst and desired reaction rate, but typically ranges from ppm levels to a few mol%.
-
Hydrosilane Addition: The hydrosilane is added dropwise to the stirred solution via a syringe.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H bond signal.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The product can be purified by distillation or chromatography if necessary.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the generally accepted mechanism for platinum-catalyzed hydrosilylation and a typical experimental workflow.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Caption: A typical experimental workflow for a hydrosilylation reaction.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethoxymethylsilane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. Dimethoxymethylsilane, a flammable and reactive silane (B1218182) compound, requires specific procedures to mitigate risks. This guide provides essential safety and logistical information, including a step-by-step disposal plan, to build a foundation of trust and value in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a highly flammable liquid and vapor that may form explosive mixtures with air.[1][2] Vapors can travel to an ignition source and flash back.[1][3] The substance is also toxic if it comes into contact with the skin and can cause serious eye damage.[4][5]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense. When handling this compound, always wear:
-
Flame-resistant lab coat
-
Chemical-resistant gloves (consult manufacturer's recommendations for specific glove type)
-
Splash-proof safety goggles and a face shield
-
Ensure a safety shower and eyewash station are readily accessible.[6]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Keep the container tightly closed when not in use.[1][4][5][7]
-
Eliminate all ignition sources, such as open flames, sparks, and hot surfaces.[1][3][4]
-
Use only non-sparking tools and explosion-proof equipment.[1][2][5][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2][5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Flash Point | 2 °C / 35.6 °F | [1] |
| Boiling Point | 61 °C / 141.8 °F | [1] |
| Melting Point | -136 °C / -212.8 °F | [1] |
| Specific Gravity | 0.861 g/cm³ | [1] |
| UN Number | 1993 (Flammable liquid, n.o.s.) | [1][3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][5][7] Do not attempt to dispose of this chemical down the drain or with general waste.
Operational Plan for Waste Collection and Storage:
-
Waste Identification: Label a dedicated, clean, and dry waste container with "Hazardous Waste: Flammable Liquid, this compound."
-
Segregation: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials, particularly oxidizing agents.[2][7]
-
Container Management: Keep the waste container tightly sealed when not in use to prevent the escape of flammable vapors.
-
Logistical Coordination: Arrange for pickup by a certified hazardous waste disposal company. Ensure all necessary paperwork is completed in accordance with local, state, and federal regulations.[3]
Experimental Protocol for Small-Scale Neutralization (for experienced personnel only):
While incineration by a professional service is the recommended disposal route, small spills may be managed in a controlled laboratory setting by trained professionals. This procedure is based on general principles for handling reactive silanes and should be performed with extreme caution in a chemical fume hood.
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Have a Class B fire extinguisher (or one suitable for flammable liquids) readily available.
-
Prepare a neutralizing agent, such as a large volume of sand or other non-combustible absorbent material.[3] Do NOT use combustible materials like paper towels for initial absorption of a spill.
-
-
Absorption:
-
In the event of a small spill, cover the liquid with a generous amount of dry sand or other inert absorbent material to control the spread and vapor release.[3]
-
-
Collection:
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the material into a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
-
-
Final Disposal:
-
Seal the hazardous waste container and label it appropriately.
-
Store the container in a safe, designated area until it can be collected by a licensed waste disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
